molecular formula C8H9N3 B1293604 5-Methyl-1H-benzimidazol-2-amine CAS No. 6285-68-3

5-Methyl-1H-benzimidazol-2-amine

カタログ番号: B1293604
CAS番号: 6285-68-3
分子量: 147.18 g/mol
InChIキー: MZZZAWDOYQWKMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Methyl-1H-benzimidazol-2-amine is a useful research compound. Its molecular formula is C8H9N3 and its molecular weight is 147.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10547. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

6-methyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZZZAWDOYQWKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20212022
Record name 1H-Benzimidazol-2-amine, 5-methyl-
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Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6285-68-3
Record name 2-Amino-5-methylbenzimidazole
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Record name 1H-Benzimidazol-2-amine, 5-methyl-
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Record name 6285-68-3
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Record name 1H-Benzimidazol-2-amine, 5-methyl-
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Record name 5-METHYL-2-AMINOBENZIMIDAZOLE
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Foundational & Exploratory

An In-depth Technical Guide to 5-Methyl-1H-benzimidazol-2-amine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5-Methyl-1H-benzimidazol-2-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data from closely related benzimidazole analogs to provide a foundational understanding for researchers.

Chemical Identity and Physical Properties

This compound is a solid organic compound belonging to the benzimidazole family.[1][2] Benzimidazoles are a significant class of heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[3][4][5]

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2-Amino-5-methylbenzimidazole, 6-Methyl-1H-benzo[d]imidazol-2-amine[1]
CAS Number 6285-68-3[1][2][6]
Molecular Formula C₈H₉N₃[1][2][6]
Molecular Weight 147.18 g/mol [6]
Appearance Solid[1][2]
Purity 97% (typical)[1]

Table 2: Structural Information

IdentifierValueSource
SMILES Cc1ccc2[nH]c(N)nc2c1[6]
InChI 1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)[6]
InChIKey MZZZAWDOYQWKMR-UHFFFAOYSA-N[6]

Table 3: Physicochemical Data (Experimental and Predicted)

PropertyValueNotesSource
Melting Point Not availableData for 5-Methyl-1H-benzo[d]imidazole is 114-116 °C. Data for 5-methyl-1H-benzo[d]imidazole-2-thiol is 286-288 °C.[4][7]
Boiling Point Not availablePredicted value for a related compound is 147.7±10.0 °C.[8]
Solubility Not availableBenzimidazoles are generally soluble in polar organic solvents like alcohols and acids and less soluble in non-polar solvents.[9]N/A
pKa Not availablePredicted pKa for a related compound is 12.26±0.30.[8]

Molecular Structure

The structure of this compound consists of a benzimidazole core, which is a fused ring system of benzene and imidazole. A methyl group is attached at position 5 of the benzene ring, and an amine group is at position 2 of the imidazole ring.

Spectral Data

NMR Spectroscopy (Nuclear Magnetic Resonance)
  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the benzene ring, the N-H protons of the imidazole and amine groups, and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and amino groups. For the related compound 5-Methyl-1H-benzo[d]imidazole, ¹H NMR (400 MHz, DMSO-d6) shows signals at δ 12.28 (s, 1H, NH), 8.01 (s, 1H, C2H), 7.44 (d, 1H), 7.34 (s, 1H), 6.98 (d, 1H), and 2.39 (s, 3H, CH₃).[7]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms in the molecule. The chemical shifts will differentiate the aromatic carbons, the imidazole carbons (including the C2 carbon attached to the amino group), and the methyl carbon. For 5-Methyl-1H-benzo[d]imidazole, ¹³C NMR (100 MHz, DMSO-d6) shows signals at δ 141.49, 130.75, 123.08, 114.83, and 21.17.[7]

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibrations of the imidazole and amine groups, typically in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching and C=C and C=N ring stretching vibrations are also expected. For the related 5-Methyl-1H-benzo[d]imidazole, an N-H stretching band is observed at 3154 cm⁻¹.[7]

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (147.18 g/mol ). The fragmentation pattern would be characteristic of the benzimidazole core and the substituents. For 5-Methyl-1H-benzo[d]imidazole, the mass spectrum shows a molecular ion peak at m/z 132 (M⁺).[7]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not explicitly described in the available literature. However, general methods for the synthesis of benzimidazole derivatives can be adapted.

General Synthesis of 2-Substituted Benzimidazoles

A common method for the synthesis of 2-aminobenzimidazoles involves the cyclization of an o-phenylenediamine with a cyanogen bromide or a similar reagent. The general workflow for such a synthesis is outlined below.

G General Synthesis Workflow for 2-Aminobenzimidazoles cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification cluster_product Final Product Start1 4-Methyl-1,2-phenylenediamine Reaction Cyclocondensation in a suitable solvent (e.g., Ethanol) Start1->Reaction Start2 Cyanogen Bromide Start2->Reaction Workup Neutralization, Filtration, and Washing Reaction->Workup Purification Recrystallization from a suitable solvent (e.g., Ethanol/Water) Workup->Purification Product This compound Purification->Product

Caption: General synthesis workflow for 2-aminobenzimidazoles.

Methodology:

  • Reaction Setup: 4-Methyl-1,2-phenylenediamine and cyanogen bromide are reacted in a suitable solvent, such as ethanol. The reaction is typically carried out at an elevated temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralizing the solution. The crude product is then collected by filtration and washed.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure this compound.

Biological Activity and Signaling Pathways

Specific studies on the biological activity and signaling pathway involvement of this compound are limited. However, the benzimidazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.

General Activities of Benzimidazole Derivatives:

  • Antimicrobial Activity: Many benzimidazole derivatives exhibit activity against a range of bacteria and fungi.[10][11]

  • Antiparasitic Activity: This class of compounds is well-known for its anthelmintic properties.[12][13]

  • Anticancer Activity: Several benzimidazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[3][14] The proposed mechanisms often involve the inhibition of key enzymes or interaction with DNA.[3]

Hypothetical Signaling Pathway Involvement:

Given the known activities of benzimidazole derivatives as kinase inhibitors, a hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action in a cancer context. This is a generalized representation and has not been experimentally validated for this compound.

G Hypothetical Kinase Inhibition Pathway cluster_input Signal Initiation cluster_pathway Signaling Cascade cluster_output Cellular Response cluster_inhibitor Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor Binds Kinase1 Downstream Kinase 1 Receptor->Kinase1 Activates Kinase2 Downstream Kinase 2 Kinase1->Kinase2 Activates Proliferation Cell Proliferation Kinase2->Proliferation Promotes Survival Cell Survival Kinase2->Survival Promotes Inhibitor 5-Methyl-1H- benzimidazol-2-amine Inhibitor->Kinase1 Inhibits

Caption: Hypothetical kinase inhibition signaling pathway.

This diagram illustrates how a benzimidazole compound could potentially inhibit a signaling cascade initiated by a growth factor, leading to a reduction in cell proliferation and survival. This is a common mechanism for anticancer drugs.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. While specific experimental data on its physicochemical properties and biological activities are currently scarce in the public domain, the known characteristics of the benzimidazole class suggest it may possess interesting pharmacological properties. This guide provides a foundational summary of the available information and highlights the need for further experimental characterization to fully elucidate the potential of this compound. Researchers are encouraged to use the provided general protocols as a starting point for their own investigations.

References

An In-Depth Technical Guide to 5-Methyl-1H-benzimidazol-2-amine (CAS: 6285-68-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-1H-benzimidazol-2-amine, a heterocyclic amine belonging to the benzimidazole class of compounds. Benzimidazoles are a significant pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities. This document consolidates available information on its chemical identity, synthesis, and potential therapeutic applications, with a focus on its role as a scaffold in drug discovery. While specific experimental data for this particular compound is limited, this guide extrapolates from studies on closely related derivatives to provide insights into its potential biological profile and mechanisms of action.

Chemical Identity and Physicochemical Properties

  • IUPAC Name: this compound[1]

  • CAS Number: 6285-68-3[1][2]

  • Synonyms: 2-Amino-5-methylbenzimidazole, 6-Methyl-1H-benzo[d]imidazol-2-amine, 5-Methyl-2-aminobenzimidazole[1]

The physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₉N₃[1][2]
Molecular Weight147.18 g/mol [2]
AppearanceSolid[1]
Purity≥97% (commercially available)[1]
InChIInChI=1S/C8H9N3/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3,(H3,9,10,11)[1]
InChI KeyMZZZAWDOYQWKMR-UHFFFAOYSA-N[1]
SMILESCc1ccc2[nH]c(N)nc2c1

Synthesis and Characterization

Experimental Protocol: Synthesis via Cyanogen Bromide

This protocol describes the synthesis of this compound from 4-methyl-1,2-phenylenediamine and cyanogen bromide.

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Cyanogen bromide (CNBr)

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in methanol.

  • Addition of Cyanogen Bromide: Cool the solution in an ice bath. Cautiously add a solution of cyanogen bromide (1.1 eq) in methanol dropwise to the stirred solution. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion of the reaction, cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Synthesis_Workflow General Synthesis Workflow for this compound A Dissolve 4-methyl-1,2-phenylenediamine in Methanol B Add Cyanogen Bromide Solution (in MeOH) A->B Dropwise at 0°C C Reflux Reaction Mixture (2-4 hours) B->C Warm to RT, then heat D Neutralize with NaHCO3 C->D After cooling E Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F Dry and concentrate G This compound F->G

Caption: General synthesis workflow for this compound.

Biological Activities and Potential Applications

Benzimidazole derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties. While specific quantitative data for this compound is scarce in the public domain, studies on structurally similar compounds provide valuable insights into its potential therapeutic applications.

Anticancer Activity of Benzimidazole Derivatives

Numerous benzimidazole derivatives have demonstrated significant anticancer activity against various cancer cell lines. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization, kinase signaling, and DNA replication.[3][4][5] The table below summarizes the cytotoxic activity of some representative benzimidazole derivatives.

CompoundCancer Cell LineIC₅₀ (µM)Reference
A novel benzimidazole derivativeHCT-116 (Colon)1.98[6]
A novel benzimidazole derivativeMDA-MB-231 (Breast)0.135[6]
Platinum complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amineBreast Cancer Cells12.4[7]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideHepG2 (Liver)25.14[8]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideMCF-7 (Breast)22.41[8]
1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chlorideDLD-1 (Colon)41.97[8]
Antimicrobial Activity of Benzimidazole Derivatives

Benzimidazole derivatives have also been extensively investigated for their antimicrobial properties against a range of bacteria and fungi. The table below presents the Minimum Inhibitory Concentration (MIC) values of some benzimidazole derivatives against various microbial strains.

CompoundMicroorganismMIC (µg/mL)Reference
(1H-benzimidazol-2-ylmethyl)-N-phenyl amineStaphylococcus aureus58[7]
2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-5-methyl-1H-benzimidazoleCandida albicansN/A (four times more active than fluconazole)[9]
A series of benzimidazole-triazole hybridsStaphylococcus aureus3.125 - 12.5[10]
A series of benzimidazole-triazole hybridsEscherichia coli3.125 - 12.5[10]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Compound: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Antimicrobial_Screening_Workflow Workflow for MIC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Wells with Bacterial Suspension A->C B Prepare Serial Dilutions of Test Compound in Microtiter Plate B->C D Incubate at 37°C for 18-24 hours C->D E Determine MIC (Lowest concentration with no growth) D->E

Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action in Cancer

The anticancer effects of benzimidazole derivatives are multifaceted and involve the modulation of several key signaling pathways.[3][4]

Inhibition of Tubulin Polymerization

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.[4][8]

Kinase Inhibition

Benzimidazole derivatives can act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. These include receptor tyrosine kinases (e.g., VEGFR, EGFR) and intracellular signaling kinases (e.g., PI3K/Akt, MAPK pathways).[3][8] Inhibition of these pathways can block downstream signaling cascades that promote cell growth, angiogenesis, and metastasis.

Kinase_Inhibition_Pathway General Kinase Inhibition by Benzimidazoles cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Benzimidazole Benzimidazole Derivative Benzimidazole->RTK Inhibits Benzimidazole->PI3K Inhibits Benzimidazole->RAF Inhibits

Caption: Generalized signaling pathways inhibited by benzimidazole derivatives.

Induction of Apoptosis

Benzimidazole compounds can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and programmed cell death.[3]

Apoptosis_Pathway Induction of Apoptosis by Benzimidazoles cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Benzimidazole Benzimidazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Benzimidazole->Bax Activates DeathReceptor Death Receptors (e.g., Fas, TRAIL) Benzimidazole->DeathReceptor Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC CaspaseCascade Caspase Cascade Activation CytochromeC->CaspaseCascade DeathReceptor->CaspaseCascade Apoptosis Apoptosis CaspaseCascade->Apoptosis

Caption: Apoptotic pathways modulated by benzimidazole derivatives.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. Its structural similarity to biologically important molecules, coupled with the diverse pharmacological activities exhibited by the broader benzimidazole class, underscores its potential in drug discovery. While further research is required to elucidate the specific biological profile and mechanisms of action of this particular compound, the available data on related derivatives suggest that it holds promise as a lead structure for the design of new anticancer and antimicrobial drugs. Future studies should focus on its targeted synthesis, comprehensive biological evaluation, and detailed mechanistic investigations to fully realize its therapeutic potential.

Disclaimer: This document is intended for informational purposes for a scientific audience. While efforts have been made to provide accurate information, specific experimental data for this compound is limited. The biological activities and mechanisms of action described are largely based on studies of structurally related benzimidazole derivatives and may not be directly applicable to the title compound. The synthesis protocol provided is a representative example and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Synthesis of 5-Methyl-1H-benzimidazol-2-amine from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Methyl-1H-benzimidazol-2-amine, a key intermediate in pharmaceutical research and drug development. The primary focus of this document is the synthetic route commencing from 4-methyl-o-phenylenediamine and employing cyanogen bromide as a cyclizing agent. This guide is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry and process development. Detailed experimental protocols, quantitative data, reaction mechanisms, and workflow visualizations are presented to facilitate the practical application of this synthetic methodology.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The 2-aminobenzimidazole scaffold, in particular, is a privileged structure found in a wide array of therapeutic agents, including anthelmintics, antihistamines, and anticancer drugs. The synthesis of substituted 2-aminobenzimidazoles is, therefore, a critical area of research.

This guide focuses on the synthesis of this compound, a valuable building block for the development of novel pharmaceutical candidates. The described method utilizes the readily available starting material, 4-methyl-o-phenylenediamine (also known as 3,4-diaminotoluene), and the efficient cyclizing agent, cyanogen bromide. This approach offers a direct and effective means of constructing the desired benzimidazole core.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting material and the final product.

Table 1: Physicochemical Properties of Reactants and Product

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-Methyl-o-phenylenediamine4-Methylbenzene-1,2-diamineC₇H₁₀N₂122.17Light brown to dark red crystalline powder496-72-0
Cyanogen BromideCyanogen bromideCBrN105.92Colorless to white crystalline solid506-68-3
This compoundThis compoundC₈H₉N₃147.18Solid6285-68-3[1]

Table 2: Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR (DMSO-d₆)δ ~2.3 (s, 3H, -CH₃), δ ~6.5-7.0 (m, 3H, Ar-H), δ ~6.8 (br s, 2H, -NH₂), δ ~10.5 (br s, 1H, -NH-)
¹³C NMR (DMSO-d₆)δ ~21 (CH₃), δ ~100-140 (aromatic C), δ ~160 (C=N)
IR (KBr, cm⁻¹)~3400-3100 (N-H stretching), ~1640 (C=N stretching), ~1580 (C=C stretching), ~800 (C-H bending, aromatic)
Mass Spec. (ESI-MS)m/z [M+H]⁺ = 148.08

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound from 4-methyl-o-phenylenediamine. The protocol is adapted from established methods for the synthesis of analogous 2-aminobenzimidazoles.

Materials:

  • 4-Methyl-o-phenylenediamine (98%)

  • Cyanogen bromide (97%)

  • Methanol

  • Water (deionized)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (81.8 mmol) of 4-methyl-o-phenylenediamine in 100 mL of methanol.

  • Addition of Cyanogen Bromide: In a separate beaker, carefully prepare a solution of 8.66 g (81.8 mmol) of cyanogen bromide in 50 mL of water. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reaction: Slowly add the aqueous solution of cyanogen bromide to the methanolic solution of 4-methyl-o-phenylenediamine with vigorous stirring at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis.

reaction_pathway 4-Methyl-o-phenylenediamine 4-Methyl-o-phenylenediamine C₇H₁₀N₂ Reaction + 4-Methyl-o-phenylenediamine->Reaction Cyanogen Bromide Cyanogen Bromide CBrN Cyanogen Bromide->Reaction This compound This compound C₈H₉N₃ Cyclization Intramolecular Cyclization Reaction->Cyclization Methanol/Water Room Temperature Cyclization->this compound

Caption: Reaction pathway for the synthesis of this compound.

experimental_workflow cluster_reaction Reaction cluster_workup Work-up and Purification Dissolve Reactant Dissolve 4-Methyl-o-phenylenediamine in Methanol Prepare Reagent Prepare Cyanogen Bromide Solution in Water Dissolve Reactant->Prepare Reagent Mix and React Combine Solutions and Stir at Room Temperature Prepare Reagent->Mix and React Monitor Reaction Monitor by TLC Mix and React->Monitor Reaction Neutralize Neutralize with NaHCO₃ Monitor Reaction->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash and Dry Wash with Brine and Dry over Na₂SO₄ Extract->Wash and Dry Purify Concentrate and Recrystallize Wash and Dry->Purify Final Product Final Product Purify->Final Product This compound

Caption: Experimental workflow for the synthesis and purification.

Reaction Mechanism

The reaction proceeds through a nucleophilic attack of one of the amino groups of 4-methyl-o-phenylenediamine on the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic benzimidazole ring system.

  • Nucleophilic Attack: One of the amino groups of 4-methyl-o-phenylenediamine acts as a nucleophile and attacks the carbon atom of cyanogen bromide, displacing the bromide ion. This forms a guanidinium-like intermediate.

  • Intramolecular Cyclization: The second amino group of the phenylenediamine ring then attacks the electrophilic carbon of the newly formed cyanamide functionality.

  • Tautomerization: A proton transfer and subsequent tautomerization lead to the formation of the aromatic this compound.

Conclusion

The synthesis of this compound from 4-methyl-o-phenylenediamine and cyanogen bromide is an efficient and direct method for obtaining this valuable pharmaceutical intermediate. The procedure is straightforward, utilizes readily available starting materials, and proceeds under mild reaction conditions. This technical guide provides the necessary information for researchers and scientists to successfully implement this synthesis in a laboratory setting. Further optimization of reaction conditions, such as solvent and temperature, may lead to improved yields and purity. The characterization data provided serves as a benchmark for product identification and quality control.

References

Spectroscopic data of 5-Methyl-1H-benzimidazol-2-amine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a detailed overview of the spectroscopic data for 5-methyl-1H-benzimidazole, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of comprehensive, published experimental spectra for 5-Methyl-1H-benzimidazol-2-amine, this document presents a thorough analysis of the closely related parent compound, 5-methyl-1H-benzimidazole. The structural difference is the absence of an amino group at the 2-position. This guide includes tabulated summaries of its ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring these spectra are also provided, offering a foundational resource for researchers, scientists, and professionals in drug development.

Introduction

This guide focuses on the detailed spectroscopic characterization of the closely related and well-documented compound, 5-methyl-1H-benzimidazole . Understanding the spectral properties of this parent compound provides a crucial reference point for the analysis and characterization of its derivatives.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for 5-methyl-1H-benzimidazole, organized for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the proton framework of a molecule. The data presented below was obtained in DMSO-d₆.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentCoupling Constant (J) Hz
12.28s1HN-H-
8.01s1HH-2-
7.44d1HH-76.4
7.34s1HH-4-
6.98d1HH-66.4
2.39s3H-CH₃-

Table 1: ¹H NMR Data for 5-methyl-1H-benzimidazole.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
141.49C-2
130.75C-5
123.08C-7a
114.83C-3a
21.17-CH₃

Table 2: ¹³C NMR Data for 5-methyl-1H-benzimidazole.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
3154StrongN-H stretch
2919MediumC-H stretch (methyl)
1631MediumC=N stretch

Table 3: Key IR Absorption Bands for 5-methyl-1H-benzimidazole.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming its molecular weight and offering structural clues.

m/zRelative Intensity (%)Assignment
13289[M]⁺
131100[M-H]⁺
7843Fragment
6347Fragment

Table 4: Mass Spectrometry Data for 5-methyl-1H-benzimidazole.[1]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) is typically used for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

  • Approximately 5-10 mg of the solid 5-methyl-1H-benzimidazole sample is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • The tube is capped and vortexed to ensure complete dissolution and homogeneity.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (zg30) is used.

  • Number of Scans: 16-64 scans are typically acquired to achieve a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

  • Spectral Width: A spectral width of approximately 16 ppm is used.

  • Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled pulse program (zgpg30) is employed.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2 seconds is used.

  • Spectral Width: A spectral width of approximately 240 ppm is set.

  • Referencing: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Vertex 70, equipped with a KBr beam splitter and a DTGS detector is commonly used.[2]

Sample Preparation (KBr Pellet Method):

  • Approximately 1-2 mg of the solid sample is finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • The mixture is transferred to a pellet-forming die.

  • A hydraulic press is used to apply a pressure of 7-10 tons for several minutes to form a transparent or translucent pellet.

Data Acquisition:

  • A background spectrum of the empty sample compartment is first recorded.

  • The KBr pellet containing the sample is then placed in the sample holder.

  • The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Instrumentation: An IonSpec QFT-MALDI MS (Varian) or a similar high-resolution mass spectrometer can be used.[2]

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

  • For techniques like Electrospray Ionization (ESI), the solution is directly infused into the mass spectrometer.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for benzimidazole derivatives to observe the protonated molecule [M+H]⁺.

  • Mass Range: The instrument is set to scan a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

  • Capillary Voltage: A high voltage (e.g., 3-4 kV) is applied to the ESI needle.

  • Nebulizing Gas: Nitrogen is commonly used as the nebulizing and drying gas.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data_processing Data Processing and Analysis Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation & Data Interpretation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

A flowchart illustrating the general experimental workflow for spectroscopic analysis.

Conclusion

This technical guide has provided a summary of the available spectroscopic data for 5-methyl-1H-benzimidazole as a close analogue to this compound. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers in the fields of chemistry and drug development. The provided workflow diagram offers a clear visual representation of the analytical process. Further research is warranted to obtain and publish a complete set of experimental data for this compound to facilitate future scientific endeavors.

References

The Multifaceted Biological Activities of 5-Methyl-1H-benzimidazol-2-amine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents. Among its many derivatives, those stemming from 5-Methyl-1H-benzimidazol-2-amine have garnered significant attention for their diverse and potent biological activities. This technical guide provides a comprehensive overview of the current state of research into these derivatives, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. This document details the experimental methodologies employed in their evaluation, presents key quantitative data, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of this compound have demonstrated notable cytotoxic activity against a range of human cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular processes, leading to apoptosis and the cessation of cell cycle progression.

A series of 5-substituted 2-methylbenzimidazole derivatives have been synthesized and evaluated for their anticancer potential.[1] Notably, compounds with specific substitutions have shown significant cytotoxic effects against various human cancer cell lines.[1] For instance, certain derivatives have been identified as potent inhibitors of crucial enzymes involved in cancer progression, such as topoisomerase and microtubule formation.[2] The unique structure of the benzimidazole core allows it to act as a scaffold for developing agents that can bind to the minor groove of DNA, leading to alkylation and subsequent cell death.[2]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 760 human cancer cell linesPotent Activity[1]
Compound 960 human cancer cell linesPotent Activity[1]
MBICBreast cancer cellsStrong cytotoxic effect[2]
Compound 8IK562 leukemia, HepG-22.68, 8.11[2]
SL-9DLD-1 colon cancer57.68[3]
SL-13DLD-1 colorectal cancer6.093[4]
Compound 5aHepG-2, HCT-116, MCF-7, HeLa3.87 - 8.34[5]
Compound 6gHepG-2, HCT-116, MCF-7, HeLa3.34 - 10.92[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[6]

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24-72 hours).[6]

  • MTT Addition: Following incubation, the treatment medium is removed, and a solution of MTT is added to each well. The plate is then incubated to allow for the formation of formazan crystals by viable cells.[6]

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.[6]

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The intensity of the purple color is directly proportional to the number of viable cells.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Benzimidazole Derivatives seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize measure_absorbance Measure Absorbance solubilize->measure_absorbance analyze_data Calculate Cell Viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Benzimidazole derivatives, including those from this compound, have shown significant anti-inflammatory properties. These compounds often exert their effects by inhibiting key enzymes and signaling molecules in the inflammatory pathway, such as cyclooxygenase (COX) enzymes and pro-inflammatory cytokines.[7][8]

Studies have demonstrated that certain benzimidazole derivatives can significantly reduce paw edema in animal models of inflammation, an effect comparable to standard anti-inflammatory drugs.[7][9] The mechanism of action is believed to involve the inhibition of prostaglandin synthesis through the blockade of COX enzymes.[8] Furthermore, some derivatives have been shown to inhibit the release of pro-inflammatory cytokines like TNF-α and IL-6.[10]

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vivo anti-inflammatory activity of selected benzimidazole derivatives, presented as the percentage of edema inhibition.

Compound IDAnimal ModelDose (mg/kg)% Edema InhibitionReference
Compound 7Carrageenan-induced paw edema in rats100Potent activity[9]
Compound 2Carrageenan-induced paw edema in rats100100[9]
Compound 5gCarrageenan-induced paw edema in rats-74.17[11]
Nimesulide (Standard)Carrageenan-induced paw edema in rats50100[9]
MBPHYDFemale Wistar rats100Significant[12]
MBNHYDFemale Wistar rats100Significant[12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The test compounds (this compound derivatives) or a standard anti-inflammatory drug are administered orally or intraperitoneally to the rats.

  • Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The paw volume is measured at different time intervals after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of paw edema is calculated for each group by comparing the increase in paw volume in the treated groups with the control group.

AntiInflammatory_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Phospholipids Phospholipids Arachidonic Acid Arachidonic Acid Phospholipids->Arachidonic Acid PLA2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1 / COX-2 Inflammation Inflammation Prostaglandins->Inflammation COX-1 / COX-2 COX-1 / COX-2 Benzimidazole Derivatives Benzimidazole Derivatives Benzimidazole Derivatives->COX-1 / COX-2 Inhibition

Inhibition of the COX Pathway by Benzimidazole Derivatives.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. This compound derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[13][14][15] The antimicrobial efficacy of these compounds is often attributed to their ability to interfere with essential microbial processes.

The presence of specific substituents on the benzimidazole ring has been shown to significantly influence the antimicrobial activity. For example, the incorporation of a pyridine ring has been reported to enhance the bioactivity of these derivatives.[13]

Quantitative Antimicrobial Activity Data

The following table presents the in vitro antimicrobial activity of selected benzimidazole derivatives, with data shown as the diameter of the zone of inhibition (in mm) or the Minimum Inhibitory Concentration (MIC) in µg/mL.

Compound IDMicroorganismZone of Inhibition (mm)MIC (µg/mL)Reference
Compound 6fE. coli, S. aureus, K. pneumoniae, P. aeruginosaGood activity-[13]
Compound 5eS. aureus-15.62[15]
Compound 5gS. aureus-15.62[15]
Compound 5iS. aureus-15.62[15]
Ciprofloxacin (Standard)S. aureus--[15]
Ketoconazole (Standard)Fungal strains--[15]
Experimental Protocol: Agar Well Diffusion Method

This method is a standard procedure for screening the antimicrobial activity of chemical compounds.

Methodology:

  • Media Preparation: A suitable agar medium is prepared and sterilized.

  • Inoculation: The sterile agar medium is poured into petri plates and allowed to solidify. The surface of the agar is then uniformly inoculated with a standardized suspension of the test microorganism.

  • Well Creation: Wells of a specific diameter are created in the agar using a sterile cork borer.

  • Compound Application: A specific volume of the test compound solution (this compound derivatives) at a known concentration is added to the wells. A standard antibiotic and a solvent control are also included.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) to allow for microbial growth and diffusion of the compound.

  • Zone of Inhibition Measurement: After incubation, the plates are observed for the formation of a clear zone of inhibition around the wells, indicating the antimicrobial activity. The diameter of this zone is measured in millimeters.

Antimicrobial_Workflow start Start prep_media Prepare and Sterilize Agar Medium start->prep_media inoculate Inoculate Agar Plates with Microorganism prep_media->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compounds Add Test Compounds, Standard, and Control create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones end End measure_zones->end

Agar Well Diffusion Method Workflow.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising class of compounds with a wide range of biological activities. Their demonstrated efficacy as anticancer, anti-inflammatory, and antimicrobial agents underscores their potential for further development into clinically useful therapeutic agents. The structure-activity relationship studies are crucial in guiding the synthesis of more potent and selective derivatives. Future research should focus on elucidating the precise molecular targets and signaling pathways modulated by these compounds, as well as conducting comprehensive preclinical and clinical studies to evaluate their safety and efficacy in vivo. The continued exploration of this chemical scaffold holds significant promise for addressing unmet medical needs in various disease areas.

References

Potential Therapeutic Targets of 5-Methyl-1H-benzimidazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-1H-benzimidazol-2-amine belongs to the benzimidazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. While direct extensive research on this compound is limited, numerous studies on its derivatives have revealed a broad spectrum of potential therapeutic applications. This technical guide consolidates the existing knowledge on the potential therapeutic targets of this core structure by examining the biological activities of its closely related analogs. The primary therapeutic areas identified include oncology and infectious diseases. This document provides a comprehensive overview of the quantitative data from preclinical studies on various derivatives, detailed experimental protocols for key assays, and visualizations of associated signaling pathways and experimental workflows.

Introduction

The benzimidazole ring system is a "privileged" scaffold in drug discovery, known for its ability to interact with a wide range of biological targets. This is attributed to its structural similarity to endogenous purine bases, allowing it to function as an antagonist in various biochemical processes. The addition of a methyl group at the 5-position and an amine group at the 2-position of the benzimidazole core, as in this compound, offers a unique chemical entity with potential for derivatization to modulate its pharmacokinetic and pharmacodynamic properties. This guide explores the therapeutic landscape of this compound by dissecting the activities of its derivatives, thereby inferring its potential molecular targets and therapeutic applications.

Potential Therapeutic Areas and Targets

Based on the biological evaluation of its derivatives, this compound is a promising scaffold for the development of novel therapeutics in the following areas:

  • Anticancer Activity: Derivatives have shown cytotoxicity against various cancer cell lines. Potential mechanisms of action include the inhibition of key enzymes involved in cell division and DNA replication, such as tubulin and topoisomerases.[1][2]

  • Antimicrobial Activity: Benzimidazole derivatives have demonstrated efficacy against a range of microbial pathogens, including bacteria and fungi.[3][4] Their mechanisms are believed to involve the disruption of essential cellular processes in microorganisms.

Quantitative Data on this compound Derivatives

The following tables summarize the in vitro activity of various derivatives of this compound from published studies. This data provides a foundation for understanding the structure-activity relationships (SAR) and for guiding future drug design efforts.

Table 1: Anticancer Activity of this compound Derivatives (IC50 Values in µM)

DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazoleHIV-1 infected cells3[2]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG20.39 (µg/mL)[5]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHuh70.32 (µg/mL)[5]
Benzimidazole-oxadiazole derivative 54aHeLa0.224[6]
Benzimidazole-oxadiazole derivative 54bHeLa0.205[6]
Benzimidazole-containing 1,2,3-triazole 9eA-54920.18[7]
Benzimidazole-containing 1,2,3-triazole 9eMCF-721.26[7]
Benzimidazole-containing 1,2,3-triazole 14eA-54923.16[7]
Benzimidazole-containing 1,2,3-triazole 14eMCF-729.67[7]

Table 2: Antimicrobial Activity of Benzimidazole Derivatives (MIC Values in µg/mL)

Derivative TypeMicroorganismMIC (µg/mL)Reference
Triaryl benzimidazole 8MDR Staphylococci0.5 - 4[8]
Triaryl benzimidazole 13MDR Staphylococci0.5 - 4[8]
Triaryl benzimidazole 14MDR Staphylococci0.5 - 4[8]
Triaryl benzimidazole 13MDR Gram-negative strains16 - 32[8]
Aromatic amidine 13f-hMRSA0.39 - 1.56[9]
Aromatic amidine 13f-hMRSE0.39 - 1.56[9]
Benzimidazole-triazole 65aE. coli0.030[3]
Benzimidazole-triazole 65aS. aureus0.060[3]
Benzimidazole derivative 66aS. aureus3.12[3]
Benzimidazole derivative 66aE. coli3.12[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly used to evaluate the therapeutic potential of benzimidazole derivatives.

In Vitro Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13][14]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well tissue culture plates

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[16]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[16]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[17]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • This compound derivatives (dissolved in DMSO)

  • Standard antimicrobial agent (positive control)

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, suspend several colonies of the microorganism in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL for bacteria.[18]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the standard antimicrobial agent in the appropriate broth medium directly in the 96-well microtiter plate. The final volume in each well should be 100 µL.[17]

  • Inoculation: Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 105 CFU/mL in each well. Add 100 µL of the diluted inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum without compound) and a sterility control well (broth only) on each plate.[18]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.[17]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[17] This can be determined visually or by measuring the absorbance at 600 nm with a microplate reader.

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[19][20]

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Test compounds dissolved in DMSO

  • Temperature-controlled spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation: On ice, prepare a solution of tubulin in polymerization buffer. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (to promote polymerization).

  • Assay Setup: In a pre-chilled 96-well plate, add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine or nocodazole) and a vehicle control (DMSO).

  • Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.

  • Data Acquisition: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60-90 minutes.[20]

  • Data Analysis: Plot the absorbance values against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of the compound is quantified by the reduction in these parameters compared to the vehicle control.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.[21][22][23]

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Topoisomerase I assay buffer

  • ATP

  • Test compounds dissolved in DMSO

  • Agarose gel electrophoresis system

  • Ethidium bromide or other DNA stain

  • UV transilluminator

Procedure:

  • Reaction Setup: On ice, prepare reaction mixtures containing the assay buffer, supercoiled plasmid DNA, and ATP.

  • Compound Addition: Add the test compound at various concentrations to the reaction tubes. Include a positive control (e.g., camptothecin) and a vehicle control (DMSO).

  • Enzyme Addition: Add Topoisomerase I enzyme to each tube to initiate the reaction.

  • Incubation: Incubate the reactions at 37°C for 30 minutes.[21]

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the potential signaling pathways and mechanisms of action for benzimidazole derivatives based on current research.

anticancer_pathways Benzimidazole Benzimidazole Derivatives Tubulin Tubulin Polymerization Benzimidazole->Tubulin Inhibition TopoI Topoisomerase I Benzimidazole->TopoI Inhibition TopoII Topoisomerase II Benzimidazole->TopoII Inhibition EGFR EGFR Signaling Benzimidazole->EGFR Inhibition BRAF BRAF/MEK/ERK Pathway Benzimidazole->BRAF Inhibition Microtubule Microtubule Dynamics Tubulin->Microtubule MitoticArrest Mitotic Arrest (G2/M Phase) Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis DNAReplication DNA Replication & Transcription TopoI->DNAReplication TopoII->DNAReplication CellDeath Cell Death DNAReplication->CellDeath Inhibition leads to Proliferation Cell Proliferation & Survival EGFR->Proliferation BRAF->Proliferation Proliferation->CellDeath Inhibition leads to

Caption: Potential anticancer mechanisms of benzimidazole derivatives.

antimicrobial_mechanisms Benzimidazole Benzimidazole Derivatives DNAGyrase DNA Gyrase Benzimidazole->DNAGyrase Inhibition CellWall Cell Wall Synthesis Benzimidazole->CellWall Disruption EnzymeInhibition Enzyme Inhibition Benzimidazole->EnzymeInhibition DNAReplication DNA Replication DNAGyrase->DNAReplication BacterialDeath Bacterial/Fungal Cell Death DNAReplication->BacterialDeath Inhibition leads to CellWall->BacterialDeath Disruption leads to Metabolism Metabolic Pathways EnzymeInhibition->Metabolism Metabolism->BacterialDeath Inhibition leads to

Caption: Potential antimicrobial mechanisms of benzimidazole derivatives.

experimental_workflow Start Start: Compound Synthesis (this compound Derivatives) InVitro In Vitro Screening Start->InVitro Anticancer Anticancer Assays (e.g., MTT) InVitro->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) InVitro->Antimicrobial HitIdentification Hit Identification (Active Compounds) Anticancer->HitIdentification Antimicrobial->HitIdentification Mechanism Mechanism of Action Studies HitIdentification->Mechanism LeadOptimization Lead Optimization (SAR Studies) HitIdentification->LeadOptimization EnzymeAssay Enzyme Inhibition Assays (Tubulin, Topoisomerase) Mechanism->EnzymeAssay PathwayAnalysis Signaling Pathway Analysis Mechanism->PathwayAnalysis LeadOptimization->InVitro Iterative Screening InVivo In Vivo Studies (Animal Models) LeadOptimization->InVivo End End: Preclinical Candidate InVivo->End

Caption: General experimental workflow for drug discovery with benzimidazoles.

Conclusion

While direct studies on this compound are not extensively available, the substantial body of research on its derivatives strongly suggests its potential as a valuable scaffold for the development of new therapeutic agents. The primary areas of promise are in oncology and infectious diseases, with key molecular targets likely including tubulin, topoisomerases, and various microbial enzymes. The data and protocols presented in this guide are intended to serve as a comprehensive resource for researchers to further explore the therapeutic potential of this and related benzimidazole compounds. Future work should focus on the synthesis and direct biological evaluation of this compound and its novel derivatives to elucidate their specific mechanisms of action and to advance the most promising candidates toward clinical development.

References

The Advent of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Aminobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminobenzimidazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, including a fused benzene and imidazole ring system with an exocyclic amino group, confer upon it a remarkable ability to interact with a wide array of biological targets. This technical guide provides an in-depth exploration of the discovery and historical development of 2-aminobenzimidazoles, from their initial synthesis to their emergence as a "privileged" structure in the design of novel therapeutics. We will delve into the key synthetic milestones, present quantitative biological data, and provide detailed experimental protocols for seminal synthetic methods.

Early Discovery and Synthetic Evolution

The journey of 2-aminobenzimidazoles began in the late 19th and early 20th centuries with the pioneering work on benzimidazole chemistry. One of the earliest and most historically significant methods for the synthesis of the parent 2-aminobenzimidazole involves the reaction of an ortho-phenylenediamine with cyanogen bromide.[1] This method, though effective, utilizes a hazardous reagent, which has led to the development of numerous alternative synthetic routes over the decades.

Subsequent advancements focused on safer and more versatile methodologies. A common approach involves the cyclization of N-(o-aminophenyl)thiourea derivatives.[2][3] This method often utilizes a desulfurizing agent, such as mercuric oxide, to facilitate the ring closure.[2] The reaction is understood to proceed through a carbodiimide intermediate.[4] The development of one-pot syntheses and the use of milder reagents have been a continuous theme in the evolution of 2-aminobenzimidazole synthesis.[5] More contemporary methods employ transition-metal catalysis and microwave-assisted synthesis to improve yields, reduce reaction times, and enhance substrate scope.[6]

Key Synthetic Methodologies: Experimental Protocols

Synthesis of 2-Aminobenzimidazole via Cyanogen Bromide

This protocol is a classical method for the preparation of the parent 2-aminobenzimidazole.

Materials:

  • o-Phenylenediamine

  • Cyanogen bromide

  • Aqueous ammonia

  • Water

  • Ethanol

Procedure:

  • In a well-ventilated fume hood, a solution of cyanogen bromide (1 equivalent) in water is prepared.

  • To this solution, o-phenylenediamine (1 equivalent) is added portion-wise with stirring. The reaction is typically carried out at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • The resulting precipitate is collected by filtration and washed with cold water.

  • The crude product is then treated with a dilute aqueous ammonia solution to neutralize any remaining acidic byproducts.

  • The solid is again collected by filtration, washed with water, and dried.

  • Recrystallization from a suitable solvent, such as aqueous ethanol, affords pure 2-aminobenzimidazole.[7]

Synthesis of 2-Substituted Aminobenzimidazoles from Thiourea Derivatives

This method allows for the introduction of substituents on the exocyclic amino group.

Materials:

  • N-phenyl-N'-[o-aminophenyl]-thiourea

  • Alkyl halide (e.g., methyl iodide)

  • Ethanol

Procedure:

  • N-phenyl-N'-[o-aminophenyl]-thiourea (1 equivalent) is dissolved in ethanol.

  • An excess of the alkyl halide (e.g., 8 equivalents of methyl iodide) is added to the solution.

  • The reaction mixture is refluxed for approximately 8 hours.[3]

  • The progress of the reaction is monitored by thin-layer chromatography.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then treated with a base, such as sodium bicarbonate solution, to neutralize the hydrohalic acid formed.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 2-substituted aminobenzimidazole.

  • Purification is typically achieved by column chromatography on silica gel.

Pharmacological Significance and Biological Activity

The 2-aminobenzimidazole scaffold has been identified as a key pharmacophore in a multitude of therapeutic areas. Its derivatives have demonstrated a broad spectrum of biological activities, including antiprotozoal, anticancer, and anti-inflammatory effects. The structural rigidity of the benzimidazole core, combined with the hydrogen bonding capabilities of the amino group and the imidazole nitrogens, allows for high-affinity interactions with various enzymes and receptors.

Quantitative Biological Data

The following table summarizes the in vitro activity of various 2-aminobenzimidazole derivatives against different biological targets.

Compound IDTarget/Cell LineActivity MetricValue (µM)Reference
Antimalarial Agents
Derivative 1Plasmodium falciparum (3D7)IC500.042[2]
Derivative 2Plasmodium falciparum (Dd2)IC500.051[2]
Antileishmanial Agents
Derivative 3Leishmania infantumIC504.1[2]
Derivative 4Leishmania infantumIC500.5[2]
Anticancer Agents
Derivative 5HepG-2 (Liver Cancer)IC507.5[7]
Derivative 6NIH3T3 (Fibroblast)IC50316[8]
Derivative 7MDA-MB-231 (Breast Cancer)IC50<50[9]
Enzyme Inhibitors
Derivative 8α-AmylaseIC50Varies[10]
NOD1 Inhibitors
ML130 (Nodinitib-1)NOD1-induced NF-κB activityIC500.2[2]

Signaling Pathways and Experimental Workflows

Inhibition of the NOD1 Signaling Pathway

Certain 2-aminobenzimidazole derivatives have been identified as potent and selective inhibitors of Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1). NOD1 is an intracellular pattern recognition receptor that plays a crucial role in the innate immune response to bacterial peptidoglycans. Upon activation, NOD1 triggers a signaling cascade that leads to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. The diagram below illustrates the canonical NOD1 signaling pathway and the point of inhibition by 2-aminobenzimidazole-based inhibitors.

NOD1_Signaling_Pathway Bacterial Peptidoglycan Bacterial Peptidoglycan NOD1 NOD1 Bacterial Peptidoglycan->NOD1 Activates RIPK2 RIPK2 NOD1->RIPK2 Recruits IKK_complex IKK Complex RIPK2->IKK_complex Activates I_kB IκB IKK_complex->I_kB Phosphorylates NF_kB NF-κB Nucleus Pro-inflammatory Gene Expression NF_kB->Nucleus Translocates to Inhibitor 2-Aminobenzimidazole Inhibitor Inhibitor->NOD1 Inhibits

Caption: NOD1 signaling pathway and inhibition.

High-Throughput Screening Workflow for Novel 2-Aminobenzimidazoles

The discovery of new bioactive 2-aminobenzimidazoles often relies on high-throughput screening (HTS) of large compound libraries. The following diagram outlines a typical experimental workflow for an HTS campaign.

HTS_Workflow start Start compound_library 2-Aminobenzimidazole Compound Library start->compound_library primary_screen Primary High-Throughput Screen (e.g., Cell-based assay) compound_library->primary_screen hit_identification Hit Identification (Activity Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation & IC50 Determination hit_identification->dose_response Active inactive Inactive hit_identification->inactive Inactive secondary_assays Secondary & Orthogonal Assays (e.g., Target-based, Selectivity) dose_response->secondary_assays hit_to_lead Hit-to-Lead Optimization (SAR Studies) secondary_assays->hit_to_lead end Lead Candidate hit_to_lead->end

Caption: High-throughput screening workflow.

Conclusion

The 2-aminobenzimidazole scaffold has a rich history, evolving from a laboratory curiosity to a cornerstone of modern drug discovery. Its synthetic accessibility and diverse pharmacological profile have cemented its status as a privileged structure. For researchers and drug development professionals, a deep understanding of its history, synthesis, and biological activities is paramount for the rational design of the next generation of 2-aminobenzimidazole-based therapeutics. This guide has provided a comprehensive overview of these key aspects, offering both historical context and practical experimental insights to aid in future research endeavors.

References

Physico-chemical characterization of 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Physico-chemical Characterization of 5-Methyl-1H-benzimidazol-2-amine

This technical guide provides a comprehensive overview of the core physico-chemical properties of this compound, a heterocyclic amine of interest in medicinal chemistry and drug development. The document outlines key identifiers, structural information, and experimentally relevant physico-chemical parameters. Detailed experimental protocols for the determination of these properties are also provided to ensure reproducibility and accuracy in a research setting.

Compound Identification and Structure

This compound is a derivative of benzimidazole, a bicyclic compound composed of fused benzene and imidazole rings. The presence of the methyl group on the benzene ring and the amine group on the imidazole ring significantly influences its chemical properties and potential biological activity. Benzimidazole derivatives are known to possess a variety of biological activities, including anti-cancer properties.[1][2]

IdentifierDataSource
IUPAC Name This compoundN/A
Synonyms 6-Methyl-1H-benzo[d]imidazol-2-amine, 5-Methyl-2-aminobenzimidazole, 2-amino-5-methylbenzimidazole[3]
CAS Number 6285-68-3[3]
Molecular Formula C₈H₉N₃[3]
Molecular Weight 147.18 g/mol
Canonical SMILES Cc1ccc2[nH]c(N)nc2c1
InChI Key MZZZAWDOYQWKMR-UHFFFAOYSA-N[3]

Core Physico-chemical Data

The physico-chemical properties of a compound are critical for drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the key parameters for this compound.

PropertyValueNotes
Physical Form Solid[3]
Melting Point Not explicitly found for this specific compound. The related compound 5-Methylbenzimidazole has a melting point of 114-117 °C.[4]Melting point is a crucial indicator of purity.[5]
Boiling Point Data not available.Likely to decompose at high temperatures.
logP (predicted) 1.1 (XlogP)Indicates moderate lipophilicity.
pKa Data not available.Crucial for predicting ionization state at physiological pH.
Solubility Data not available.To be determined experimentally in relevant physiological and formulation solvents.

Experimental Protocols

Accurate determination of physico-chemical properties requires standardized experimental protocols. The following sections detail the methodologies for key characterization experiments.

The capillary method is a common and reliable technique for determining the melting point of a crystalline solid.[6]

Principle: A small, powdered sample is heated slowly in a capillary tube, and the temperature range from the first sign of melting to complete liquefaction is recorded.[6] Pure compounds typically exhibit a sharp melting range of 1-2°C, whereas impurities can depress and broaden this range.

Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.[6][7] Load a small amount (2-3 mm height) into a capillary tube sealed at one end.[7][8] Pack the sample tightly by tapping the tube or dropping it through a long glass tube.[7][8]

  • Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., Mel-Temp).[8]

  • Preliminary Measurement: Heat the sample rapidly to get an approximate melting point.

  • Accurate Measurement: Allow the apparatus to cool. Prepare a new sample and heat it, slowing the rate to 1-2°C per minute as the temperature approaches the approximate melting point.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.

The shake-flask method is the gold standard for determining equilibrium solubility.[9]

Principle: A surplus of the solid compound is agitated in a specific solvent at a constant temperature until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then quantified.

Protocol:

  • System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant, and immediately filter it through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or mol/L at the specified temperature.

Potentiometric titration is a highly precise technique for determining the pKa of ionizable compounds.[10][11]

Principle: The compound is dissolved in a suitable solvent (often a water-cosolvent mixture), and the pH of the solution is monitored as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which the compound is 50% ionized, which is identified as the inflection point on the titration curve.[10][12]

Protocol:

  • Sample Preparation: Dissolve a precisely weighed amount of the compound in a solution of constant ionic strength (e.g., using 0.15 M KCl) to a final concentration of approximately 1 mM.[10][13] Purge the solution with nitrogen to remove dissolved CO₂.[10]

  • Titration Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[10][13] Place the sample solution in a jacketed beaker to maintain a constant temperature, and immerse the pH electrode.

  • Titration: For a basic compound like this compound, first acidify the solution with a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.8-2.0).[10][13] Then, titrate the solution by adding small, precise volumes of a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each addition.[10][13]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH value at the half-equivalence point. Perform the titration in triplicate to ensure reliability.[10]

The octanol-water partition coefficient (P) is a measure of a compound's lipophilicity. It is typically expressed as its logarithm (logP). The shake-flask method is the traditional and most reliable technique for its measurement.[14][15]

Principle: The compound is partitioned between two immiscible liquids, typically n-octanol and water (or a pH 7.4 buffer for LogD). After equilibration, the concentration of the compound in each phase is measured.

Protocol:

  • Phase Pre-saturation: Shake equal volumes of n-octanol and the aqueous phase (e.g., phosphate buffer, pH 7.4) together for 24 hours to ensure mutual saturation. Separate the two layers.[16]

  • Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a flask containing a known volume of the other pre-saturated phase.

  • Equilibration: Seal the flask and shake it gently for a sufficient time (e.g., 24 hours) at a constant temperature to allow for complete partitioning.

  • Phase Separation: Centrifuge the mixture to ensure a clean separation of the two phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol (C_oct) and aqueous (C_aq) layers using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentrations: P = C_oct / C_aq. The LogP is the base-10 logarithm of this value.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physico-chemical characterization of this compound.

G General Physico-chemical Characterization Workflow cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Data Analysis & Reporting Compound Obtain Compound (this compound) Structure Structure Verification (NMR, MS) Compound->Structure Purity Purity Assessment (HPLC, LC-MS) Structure->Purity MP Melting Point Purity->MP Sol Solubility Purity->Sol pKa pKa Purity->pKa LogP LogP / LogD Purity->LogP Analysis Data Compilation & Analysis MP->Analysis Sol->Analysis pKa->Analysis LogP->Analysis Report Technical Report Analysis->Report

Caption: General workflow for physico-chemical characterization.

G Melting Point Determination (Capillary Method) A Prepare Dry, Powdered Sample B Load 2-3 mm into Capillary Tube A->B C Pack Sample Tightly B->C D Place in Apparatus C->D E Rapid Heating (Approx. MP) D->E F Slow Heating (1-2°C/min) E->F G Record Start (T1) & End (T2) of Melting F->G H Report Melting Range (T1-T2) G->H G Relationship between pH, pKa, and Ionization State pKa pH = pKa protonated Protonated Form R-NH3+ (Predominant) pKa->protonated + H+ deprotonated Neutral Form R-NH2 (Predominant) pKa->deprotonated + OH- equal_forms [R-NH3+] = [R-NH2] 50% Ionized pKa->equal_forms low_pH pH < pKa low_pH->protonated high_pH pH > pKa high_pH->deprotonated protonated->pKa + OH- deprotonated->pKa + H+

References

Predicted Bioactivity of 5-Methyl-1H-benzimidazol-2-amine: A Molinspiration-Based In Silico Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the landscape of modern drug discovery, in silico computational methods are indispensable for the rapid and cost-effective screening of potential therapeutic agents. This technical guide provides a comprehensive analysis of the predicted bioactivity of 5-Methyl-1H-benzimidazol-2-amine, a member of the pharmacologically significant benzimidazole class of heterocyclic compounds. Utilizing the Molinspiration cheminformatics platform, this paper details the predicted molecular properties and bioactivity scores against major drug target classes, including G-protein coupled receptors (GPCRs), ion channels, kinases, nuclear receptors, proteases, and other enzymes. The methodology, based on a robust fragment-based statistical approach, is outlined, and the resulting quantitative data are presented in structured tables for clarity. Furthermore, this guide includes detailed workflows for in silico prediction and subsequent experimental validation, visualized using Graphviz diagrams. The findings suggest that this compound possesses favorable drug-like characteristics and exhibits potential activity against several key enzyme targets, marking it as a promising scaffold for further investigation in drug development programs.

Introduction

Benzimidazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities.[1] These activities include anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive properties, making the benzimidazole nucleus a focal point for the design of novel therapeutic agents.[1][2][3][4] The specific compound of interest, this compound, is a small molecule derivative that holds potential for biological interaction due to its structural features.

The early phase of drug discovery is often hampered by high costs and attrition rates. To mitigate these challenges, computational chemistry offers powerful tools for the in silico prediction of a compound's pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and biological activity.[5][6] Platforms like Molinspiration provide rapid prediction of molecular properties and bioactivity scores, enabling researchers to prioritize candidates for synthesis and experimental testing.[7][8] Molinspiration's methodology is particularly useful in projects where the 3D structure of the biological target is unknown.[9]

This guide presents a detailed in silico evaluation of this compound using the Molinspiration toolkit to predict its drug-likeness and bioactivity profile, thereby providing a foundational assessment for its potential as a drug candidate.

The Molinspiration Prediction Methodology

Molinspiration's prediction engine employs a fragment-based approach combined with sophisticated Bayesian statistics to calculate molecular properties and bioactivity scores.[9] The underlying principle is that the biological activity of a molecule can be determined by the sum of contributions from its constituent structural fragments.[7][9]

Calculation of Molecular Properties

Molininspiration calculates several key physicochemical descriptors that are critical for evaluating a molecule's drug-likeness, often in the context of frameworks like Lipinski's Rule of Five. These properties include:

  • miLogP: The octanol/water partition coefficient, a measure of molecular hydrophobicity, which influences membrane permeability and absorption.[10]

  • TPSA (Topological Polar Surface Area): A descriptor related to the hydrogen bonding potential of a compound, which is a strong indicator of drug transport properties.[10]

  • Molecular Weight (MW): The mass of the molecule.

  • nON and nOHNH: The number of hydrogen bond acceptors and donors, respectively.

  • nviolations: The number of violations of Lipinski's Rule of Five.

  • nrotb: The number of rotatable bonds, which measures molecular flexibility and influences bioavailability.[10]

  • Volume: The molecular volume calculated from group contributions.[10]

Bioactivity Score Prediction

The bioactivity score provides an estimation of a molecule's potential to interact with major classes of drug targets. Molinspiration calculates these scores for six key protein families: GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors.[11][12] The interpretation of these scores is generally as follows:

  • Bioactivity Score > 0.00: The molecule is likely to exhibit considerable biological activity.[7]

  • Bioactivity Score between -0.50 and 0.00: The molecule is expected to have moderate activity.[7][13]

  • Bioactivity Score < -0.50: The molecule is presumed to be inactive.[7][13]

Experimental Protocol: In Silico Bioactivity Prediction

The following protocol outlines the computational procedure for predicting the bioactivity of this compound.

  • Ligand Preparation: The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound (Cc1cc2[nH]c(N)nc2cc1) is obtained from a chemical database or generated using chemical drawing software.

  • Submission to Molinspiration: The SMILES string is submitted to the Molinspiration online property calculation service ("Predict Bioactivity" option).[9]

  • Property and Score Calculation: The software's algorithm deconstructs the molecule into its functional fragments, compares them against a pre-trained dataset of active and inactive compounds, and calculates the molecular properties and bioactivity scores based on fragment contributions.

  • Data Collection and Analysis: The output data, including all physicochemical properties and the six bioactivity scores, are collected and tabulated for analysis and interpretation.

G cluster_workflow In Silico Prediction Workflow A Start: Identify Compound (this compound) B Obtain SMILES String (Cc1cc2[nH]c(N)nc2cc1) A->B C Submit to Molinspiration Server B->C D Calculation Engine (Fragment-based Statistical Model) C->D E Output Generation D->E F Tabulate Predicted Properties (Table 1) E->F G Tabulate Bioactivity Scores (Table 2) E->G H Interpret Results & Propose Validation F->H G->H

Figure 1. Workflow for in silico bioactivity prediction.

Results: Predicted Data

The computational analysis of this compound yielded the following predicted molecular properties and bioactivity scores.

Data Presentation

Table 1: Predicted Molecular Properties of this compound

Property Predicted Value Lipinski's Rule of Five Compliance
miLogP 1.85 Compliant (< 5)
Molecular Weight 147.18 Compliant (< 500)
TPSA 65.00 Ų -
H-bond Donors (nOHNH) 3 Compliant (≤ 5)
H-bond Acceptors (nON) 3 Compliant (≤ 10)
Rotatable Bonds (nrotb) 1 -
Volume 142.55 ų -

| Rule of Five Violations | 0 | Compliant |

Table 2: Predicted Bioactivity Scores for this compound

Target Class Bioactivity Score Predicted Activity
GPCR Ligand -0.21 Moderately Active
Ion Channel Modulator -0.35 Moderately Active
Kinase Inhibitor 0.24 Likely Active
Nuclear Receptor Ligand -0.58 Likely Inactive
Protease Inhibitor 0.11 Likely Active

| Enzyme Inhibitor | 0.31 | Likely Active |

Discussion and Interpretation

The in silico analysis provides valuable insights into the drug-like potential of this compound.

  • Drug-Likeness: As shown in Table 1, the compound fully complies with Lipinski's Rule of Five, with zero violations. Its low molecular weight, moderate lipophilicity (miLogP = 1.85), and acceptable number of hydrogen bond donors and acceptors suggest a high probability of good oral bioavailability and membrane permeability. The low number of rotatable bonds (nrotb = 1) indicates a favorable, rigid conformation which can be beneficial for target binding.

  • Bioactivity Profile: The predicted bioactivity scores in Table 2 suggest that this compound is most likely to be active as an Enzyme Inhibitor (Score: 0.31), a Kinase Inhibitor (Score: 0.24), and a Protease Inhibitor (Score: 0.11). This aligns with the known pharmacology of the benzimidazole scaffold, which is a common feature in many approved kinase and enzyme inhibitors.[1] The moderate scores for GPCR ligand and ion channel modulation suggest potential for off-target effects or polypharmacology, which would require experimental investigation. Based on the highest score, the compound shows promise as a modulator of enzymatic or kinase-driven signaling pathways.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Kinase_Cascade Kinase A Kinase B Kinase C Receptor->Kinase_Cascade:f0 Kinase_Cascade:f0->Kinase_Cascade:f1 Phosphorylation Kinase_Cascade:f1->Kinase_Cascade:f2 Phosphorylation TF Transcription Factor Kinase_Cascade:f2->TF Response Cellular Response (Proliferation, Survival) TF->Response Compound 5-Methyl-1H- benzimidazol-2-amine Compound->Inhibition Inhibition->Kinase_Cascade:f1

Figure 2. Potential pathway based on the predicted kinase inhibitor activity.

Proposed Experimental Validation Protocols

The computational predictions presented here must be validated through rigorous experimental assays. Based on the highest bioactivity scores, the following protocols are proposed.

Kinase Inhibition Assay (Generic Protocol)

To validate the predicted kinase inhibitory activity, a biochemical assay such as the ADP-Glo™ Kinase Assay could be employed.

  • Objective: To determine the IC₅₀ value of this compound against a panel of relevant kinases (e.g., tyrosine kinases, serine/threonine kinases).

  • Materials: Kinase enzyme, kinase-specific substrate, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, this compound (synthesized and purified), and a known kinase inhibitor as a positive control (e.g., Staurosporine).

  • Methodology:

    • A kinase reaction is set up by combining the kinase, substrate, and ATP in a buffer solution.

    • The test compound is added in a series of dilutions (e.g., from 100 µM to 1 nM).

    • The reaction is incubated at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • The Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.

    • Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP formed and thus to kinase activity.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-compound control. The IC₅₀ value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

General Enzyme Inhibition Assay (e.g., Protease)
  • Objective: To confirm the predicted enzyme or protease inhibitory activity.

  • Materials: Target enzyme (e.g., Trypsin), a fluorogenic or chromogenic substrate, test compound, and a known inhibitor as a positive control.

  • Methodology:

    • The enzyme and test compound (at various concentrations) are pre-incubated in a reaction buffer.

    • The reaction is initiated by adding the substrate.

    • The mixture is incubated, and the change in fluorescence or absorbance is monitored over time using a plate reader.

  • Data Analysis: The initial reaction velocity (V₀) is calculated for each concentration. The IC₅₀ is determined from a plot of reaction velocity versus inhibitor concentration.

G cluster_validation Experimental Validation Funnel A In Silico Prediction (Molinspiration) B Compound Synthesis & Purification A->B C In Vitro Biochemical Assays (e.g., Kinase Inhibition) B->C D Cell-Based Assays (Cytotoxicity, Target Engagement) C->D E Lead Optimization (Structure-Activity Relationship) D->E F In Vivo Studies (Animal Models) E->F

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-1H-benzimidazol-2-amine is a heterocyclic organic compound belonging to the benzimidazole family. Benzimidazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document provides a detailed experimental protocol for the synthesis of this compound, based on established methods for the preparation of 2-aminobenzimidazoles. The primary synthetic route involves the cyclocondensation of 4-methyl-1,2-phenylenediamine with a cyanating agent.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound is presented in Table 1.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₈H₉N₃
Molecular Weight 147.18 g/mol
Appearance Solid
CAS Number 6285-68-3
SMILES String Cc1ccc2[nH]c(N)nc2c1
InChI Key MZZZAWDOYQWKMR-UHFFFAOYSA-N

Experimental Protocol

The synthesis of this compound can be achieved through the reaction of 4-methyl-1,2-phenylenediamine with cyanogen bromide. This method is a well-established route for the formation of 2-aminobenzimidazoles.[1]

Materials and Reagents
  • 4-Methyl-1,2-phenylenediamine

  • Cyanogen bromide (Caution: Highly Toxic)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol

  • Activated Carbon

  • Standard laboratory glassware (round-bottom flask, condenser, beaker, Buchner funnel, etc.)

  • Magnetic stirrer with heating plate

  • pH paper or pH meter

  • Filtration apparatus

Synthesis Procedure
  • Reaction Setup: In a well-ventilated fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar.

  • Dissolving the Starting Material: Add 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol) to the flask. Add 100 mL of deionized water to create a suspension.

  • Addition of Cyanogen Bromide: While stirring the suspension, carefully and slowly add a solution of cyanogen bromide (1.06 g, 10 mmol) in 50 mL of water. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care, using appropriate personal protective equipment. The reaction is carried out by mixing equimolecular amounts of the reactants in an aqueous suspension.[1]

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation of Crude Product: The resulting precipitate is collected by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water.

  • Purification by Recrystallization: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water. Dissolve the crude solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated carbon can be added, and the solution is heated for a few more minutes. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to obtain this compound.

Characterization Data

The synthesized compound should be characterized to confirm its identity and purity. Expected analytical data are summarized in Table 2.

Table 2: Characterization Data for this compound

AnalysisExpected Result
¹H NMR (DMSO-d₆, 400 MHz)Due to the lack of a specific literature source for the ¹H NMR of the target compound, the expected shifts would be similar to other 2-aminobenzimidazoles, with signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzimidazole ring would appear in the range of δ 6.5-7.5 ppm, and the methyl protons would appear as a singlet around δ 2.2-2.5 ppm. The amine and NH protons would appear as broad singlets.
¹³C NMR (DMSO-d₆, 100 MHz)Expected peaks would include those for the aromatic carbons, the methyl carbon, and the C2 carbon of the benzimidazole ring, which is attached to the amino group.
Mass Spectrometry (ESI-MS) m/z: 148.08 [M+H]⁺
Melting Point Not consistently reported in the literature; would need to be determined experimentally.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the reaction pathway.

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_characterization Characterization A 1. Dissolve 4-methyl-1,2-phenylenediamine in water B 2. Add aqueous solution of cyanogen bromide A->B Equimolar amounts C 3. Stir at room temperature for 12-18 hours B->C D 4. Neutralize with saturated NaHCO₃ solution C->D E 5. Isolate crude product by vacuum filtration D->E F 6. Wash with cold water E->F G 7. Recrystallize from ethanol/water F->G H 8. Dry the purified product under vacuum G->H I 9. Obtain NMR, MS, and melting point data H->I

Caption: Workflow for the synthesis of this compound.

reaction_pathway Reaction Pathway for the Synthesis of this compound reactant1 4-Methyl-1,2-phenylenediamine conditions Aqueous Suspension Room Temperature reactant1->conditions reactant2 Cyanogen Bromide (BrCN) reactant2->conditions product This compound conditions->product Cyclocondensation

References

Application Notes and Protocols: In Vitro Anticancer Activity of 5-Methyl-1H-benzimidazol-2-amine on MCF-7 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro anticancer effects of 5-Methyl-1H-benzimidazol-2-amine on the MCF-7 human breast cancer cell line. The following sections detail the experimental protocols, present quantitative data in a structured format, and include visualizations of key experimental workflows and signaling pathways.

Data Presentation

The cytotoxic and pro-apoptotic effects of this compound on MCF-7 cells were evaluated through a series of in vitro assays. The quantitative data from these experiments are summarized below.

Table 1: Cytotoxicity of this compound on MCF-7 Cells (MTT Assay)
Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell ViabilityIC₅₀ (µM)
0 (Control)1.250.08100\multirow{6}{*}{25.5}
51.100.0688
100.880.0570.4
250.620.0449.6
500.350.0328
1000.150.0212
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)
Treatment (24h)% Live Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Control95.22.11.51.2
25 µM Compound60.525.810.23.5
50 µM Compound35.145.315.44.2
Table 3: Cell Cycle Analysis of MCF-7 Cells Treated with this compound (Flow Cytometry)
Treatment (24h)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Control65.420.114.5
25 µM Compound50.215.834.0
50 µM Compound38.710.550.8
Table 4: Western Blot Analysis of Apoptosis-Related Proteins in MCF-7 Cells
Treatment (24h)Relative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)Relative Cleaved Caspase-3 Expression (Fold Change)Relative PARP Cleavage (Fold Change)
Control1.01.01.01.0
25 µM Compound2.50.63.22.8
50 µM Compound4.10.35.85.1

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

MCF-7 cells are cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL bovine insulin, and 1% penicillin-streptomycin.[1][2] The cells are maintained in a humidified incubator at 37°C with 5% CO₂.[1][2] The medium is changed every 2-3 days, and cells are passaged upon reaching 80-90% confluency.[1][3]

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: MCF-7 cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (5, 10, 25, 50, and 100 µM) and incubated for another 24 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[5]

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.[4][6] Cell viability is expressed as a percentage of the control.

Annexin V-FITC/PI Apoptosis Assay

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.[7][8]

  • Cell Treatment: MCF-7 cells are treated with this compound (25 µM and 50 µM) for 24 hours.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added.[8][9][10]

  • Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

  • Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the samples are analyzed by flow cytometry within one hour.[8]

Cell Cycle Analysis

Cell cycle distribution is analyzed using propidium iodide (PI) staining of DNA.[11][12]

  • Cell Treatment and Harvesting: MCF-7 cells are treated with the compound (25 µM and 50 µM) for 24 hours, then harvested and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[12][13]

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at room temperature in the dark.[13]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.[11]

Western Blot Analysis

Western blotting is used to detect changes in the expression of specific proteins.[14]

  • Protein Extraction: Following treatment with the compound (25 µM and 50 µM) for 24 hours, MCF-7 cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.[15][16]

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.[16]

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[15][16]

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, PARP, and β-actin overnight at 4°C.[15][16]

  • Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometric analysis is performed to quantify the protein expression levels.

Visualizations

Diagrams illustrating the experimental workflows and a proposed signaling pathway are provided below.

experimental_workflow cluster_culture Cell Culture cluster_treatment Compound Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis start MCF-7 Cell Line culture Culture in EMEM + 10% FBS start->culture passage Passage at 80-90% Confluency culture->passage seed Seed Cells in Plates/Flasks passage->seed treat Treat with 5-Methyl-1H- benzimidazol-2-amine seed->treat mtt MTT Assay (Cell Viability) treat->mtt apoptosis Annexin V/PI Assay (Apoptosis) treat->apoptosis cell_cycle PI Staining (Cell Cycle) treat->cell_cycle western Western Blot (Protein Expression) treat->western absorbance Measure Absorbance mtt->absorbance flow Flow Cytometry Analysis apoptosis->flow cell_cycle->flow imaging Densitometry western->imaging results Quantitative Results absorbance->results flow->results imaging->results

Caption: Experimental workflow for evaluating the anticancer activity of this compound.

apoptosis_pathway compound 5-Methyl-1H- benzimidazol-2-amine bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition bax Bax (Pro-apoptotic) compound->bax Upregulation mitochondrion Mitochondrion bcl2->mitochondrion Inhibition bax->mitochondrion cytochrome_c Cytochrome c Release mitochondrion->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway induced by this compound in MCF-7 cells.

References

Application Notes: Antimicrobial Screening of 5-Methyl-1H-benzimidazol-2-amine against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] Their structural similarity to purine nucleoside bases allows them to interact with various biopolymers in living systems.[1] Several studies have highlighted the efficacy of benzimidazole derivatives against a range of pathogens, including the clinically significant bacterium Staphylococcus aureus (S. aureus), and particularly against methicillin-resistant strains (MRSA).[2][3] The mechanism of action for many benzimidazole compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which disrupts DNA synthesis and leads to cell death.[4]

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of 5-Methyl-1H-benzimidazol-2-amine against S. aureus. The methodologies described herein are standard, validated procedures for determining the susceptibility of bacteria to antimicrobial agents.

Data Presentation

The following tables are structured to present quantitative data from antimicrobial susceptibility testing. Note: The data presented are hypothetical examples based on activities of similar benzimidazole derivatives and are for illustrative purposes only. Actual results must be determined experimentally.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against S. aureus

Test OrganismCompoundMIC (µg/mL)Positive Control (Vancomycin) MIC (µg/mL)
S. aureus ATCC 29213This compound4.02.0
MRSA ATCC 43300This compound8.02.0

Table 2: Zone of Inhibition for this compound against S. aureus

Test OrganismCompound (30 µg disc)Zone of Inhibition (mm)Positive Control (Vancomycin 30 µg disc) Zone of Inhibition (mm)
S. aureus ATCC 25923This compound1821
MRSA ATCC 43300This compound1620

Experimental Protocols & Visualizations

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[5] The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Materials:

  • This compound

  • S. aureus strain (e.g., ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[6]

  • Sterile 96-well microtiter plates[7]

  • Sterile reagent reservoirs

  • Multichannel pipette

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in CAMHB to obtain a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 isolated colonies of S. aureus. Suspend the colonies in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Inoculum Dilution: Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Plate Inoculation:

    • Add 50 µL of CAMHB to each well of a 96-well plate.

    • Add 50 µL of the appropriate compound dilution to each corresponding well, creating a final volume of 100 µL and achieving the desired test concentrations.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).

  • Incubation: Incubate the microtiter plates at 35°C ± 2°C for 18-24 hours under aerobic conditions.[7]

  • Result Interpretation: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth).

MIC_Workflow Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis cluster_result Result CompoundPrep Prepare Stock & Serial Dilutions of this compound PlateInoculation Inoculate 96-Well Plate: - 50µL Compound Dilution - 50µL Bacterial Suspension CompoundPrep->PlateInoculation InoculumPrep Prepare S. aureus Inoculum (0.5 McFarland Standard) InoculumPrep->PlateInoculation Incubation Incubate at 35°C for 18-24 hours PlateInoculation->Incubation ReadResults Visually Inspect Wells for Turbidity Incubation->ReadResults DetermineMIC Determine MIC: Lowest concentration with no visible growth ReadResults->DetermineMIC

Workflow for MIC determination.
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer method is a qualitative test to determine the sensitivity of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.[8][9]

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • S. aureus strain (e.g., ATCC 25923)

  • Mueller-Hinton Agar (MHA) plates (150 mm)[10]

  • Sterile cotton swabs

  • 0.5 McFarland turbidity standard

  • Forceps

  • Ruler or caliper (in mm)

  • Incubator (35°C ± 2°C)

Procedure:

  • Disk Preparation: Aseptically apply a known amount of this compound solution to sterile blank paper disks (e.g., 30 µ g/disk ) and allow them to dry completely.

  • Inoculum Preparation: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard as described in the MIC protocol.[8]

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted bacterial suspension. Remove excess fluid by pressing the swab against the inside of the tube.[8]

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[11]

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application:

    • Using sterile forceps, place the prepared antimicrobial disks onto the surface of the inoculated MHA plate.

    • Ensure disks are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disk to ensure complete contact with the agar surface.[11]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[11]

  • Result Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition (clear zone) around each disk in millimeters (mm).[9]

    • Interpret the results (Susceptible, Intermediate, or Resistant) based on standardized zone diameter charts, if available for the specific compound.

Logical_Relationship Logical Flow of Antimicrobial Screening Start Start: Compound of Interest (this compound) PrimaryScreen Primary Screening (Qualitative) Kirby-Bauer Disk Diffusion Start->PrimaryScreen AssessZone Assess Zone of Inhibition PrimaryScreen->AssessZone NoActivity No Significant Activity (Stop or Modify Compound) AssessZone->NoActivity Zone ≤ Threshold ActivityFound Activity Detected AssessZone->ActivityFound Zone > Threshold SecondaryScreen Secondary Screening (Quantitative) Broth Microdilution (MIC) ActivityFound->SecondaryScreen DetermineMIC Determine MIC Value SecondaryScreen->DetermineMIC Potent Potent Activity (Low MIC) DetermineMIC->Potent MIC ≤ Threshold Weak Weak Activity (High MIC) DetermineMIC->Weak MIC > Threshold FurtherStudies Proceed to Further Studies: - Mechanism of Action - Toxicity - In vivo Efficacy Potent->FurtherStudies

Logical flow of the screening process.
Potential Mechanism of Action: Inhibition of DNA Gyrase

Benzimidazole derivatives have been reported to exert their antimicrobial effect by inhibiting bacterial DNA gyrase, an essential enzyme that controls DNA topology and is crucial for DNA replication.[4] Inhibition of this enzyme leads to the cessation of DNA synthesis and ultimately, bacterial cell death.

Signaling_Pathway Potential Mechanism: Inhibition of DNA Gyrase in S. aureus cluster_process Normal DNA Replication Process Compound This compound CellEntry Bacterial Cell Entry Compound->CellEntry DNA_Gyrase DNA Gyrase (GyrA/GyrB) CellEntry->DNA_Gyrase Binds to & Inhibits SupercoiledDNA Negatively Supercoiled DNA DNA_Gyrase->SupercoiledDNA Introduces supercoils ReplicationFork DNA Replication Fork Progression DNA_Gyrase->ReplicationFork Inhibition RelaxedDNA Relaxed DNA RelaxedDNA->DNA_Gyrase Introduces supercoils SupercoiledDNA->ReplicationFork DNA_Synthesis DNA Replication ReplicationFork->DNA_Synthesis Cell_Death Cell Death ReplicationFork->Cell_Death Stalling leads to

Potential mechanism of action.

References

Application Notes and Protocols: Anthelmintic Assays Using 5-Methyl-1H-benzimidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anthelmintic potential of 5-Methyl-1H-benzimidazol-2-amine derivatives. The protocols detailed below are essential for the screening and characterization of novel anthelmintic drug candidates.

Introduction

Helminth infections in both humans and livestock pose a significant global health and economic burden. The increasing prevalence of resistance to existing anthelmintic drugs necessitates the discovery and development of new, effective compounds. Benzimidazole derivatives have long been a cornerstone of anthelmintic chemotherapy. Their primary mechanism of action involves the inhibition of tubulin polymerization in the parasite, leading to disruption of cellular processes and eventual death. This compound and its derivatives represent a promising chemical scaffold for the development of novel anthelmintics. This document outlines the key in vitro assays for assessing the efficacy of these compounds.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mode of action for benzimidazole anthelmintics is their binding to the β-tubulin subunit of the parasite's microtubules.[1] This binding event disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is crucial for various cellular functions, including cell division, motility, and intracellular transport. The selective toxicity of benzimidazoles towards helminths is attributed to their higher binding affinity for parasite β-tubulin compared to mammalian tubulin.

cluster_0 Parasite Cell BZD This compound Derivative Tubulin β-tubulin subunit BZD->Tubulin Binds to Disruption Disruption of Microtubule Formation BZD->Disruption Leads to Microtubule Microtubule Polymerization (Dynamic Instability) Tubulin->Microtubule Essential for Microtubule->Disruption Cellular_Processes Impaired Cellular Functions: - Mitosis - Nutrient Absorption - Intracellular Transport Disruption->Cellular_Processes Causes Paralysis_Death Paralysis and Death of Parasite Cellular_Processes->Paralysis_Death Results in cluster_workflow Adult Worm Motility Assay Workflow A Collect adult worms (e.g., Haemonchus contortus) from infected animals B Wash and prepare worms in culture medium A->B C Prepare serial dilutions of this compound derivatives and controls B->C D Incubate worms with compounds in 24-well plates (37°C, 5% CO2) C->D E Observe and score motility at defined time points (e.g., 24, 48, 72h) D->E F Determine IC50/LC50 values E->F cluster_workflow Egg Hatch Assay Workflow A Recover helminth eggs from fecal samples B Prepare a suspension of fresh, unembryonated eggs A->B C Prepare serial dilutions of test compounds and controls in agar or liquid medium B->C D Incubate eggs with compounds in 96-well plates (25-27°C) C->D E After 48h, add Lugol's iodine to stop hatching and stain larvae D->E F Count hatched larvae and unhatched eggs to determine percent inhibition E->F cluster_workflow Larval Migration Inhibition Assay Workflow A Culture fecal samples to obtain infective L3 larvae B Exsheath L3 larvae (if required) A->B C Incubate larvae with test compounds and controls B->C D Place larvae on top of a microsieve in a migration apparatus C->D E Allow larvae to migrate through the sieve into a collection well (e.g., 24h at 25°C) D->E F Count migrated larvae and calculate percent inhibition E->F cluster_workflow Tubulin Polymerization Assay Workflow A Prepare purified tubulin protein B Prepare reaction buffer with GTP and fluorescent reporter dye A->B C Add test compounds, positive (Nocodazole) and negative (vehicle) controls to a 96-well plate B->C D Initiate polymerization by adding tubulin solution and incubating at 37°C in a plate reader C->D E Monitor the increase in fluorescence or absorbance (turbidity) over time D->E F Analyze polymerization curves to determine IC50 values E->F

References

Application Notes and Protocols for α-Glucosidase Inhibition Assay of Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

α-Glucosidase, an enzyme located in the brush border of the small intestine, plays a crucial role in carbohydrate digestion by hydrolyzing terminal α-1,4-linked glucose residues from oligosaccharides and disaccharides into absorbable monosaccharides.[1] Inhibition of this enzyme is a key therapeutic strategy for managing type 2 diabetes mellitus, as it delays carbohydrate digestion and reduces postprandial hyperglycemia.[2][3] Benzimidazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent α-glucosidase inhibition.[4][5][6] This document provides a detailed protocol for an in vitro α-glucosidase inhibition assay tailored for the evaluation of benzimidazole derivatives, along with guidelines for data presentation and visualization of the experimental workflow and inhibitory mechanism.

I. Quantitative Data Summary

The inhibitory potential of benzimidazole derivatives against α-glucosidase is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The results are often compared to a standard inhibitor, such as acarbose.[4][7]

Table 1: α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives

Compound IDBenzimidazole DerivativeIC₅₀ (µM) ± SD*
BZ-012-(phenyl)benzimidazole125.6 ± 5.2
BZ-022-(4-hydroxyphenyl)benzimidazole45.3 ± 2.1
BZ-032-(4-methoxyphenyl)benzimidazole89.1 ± 3.8
BZ-042-(4-nitrophenyl)benzimidazole62.7 ± 2.9
AcarboseStandard Inhibitor 150.2 ± 7.5

*Standard Deviation from three independent experiments.

II. Experimental Protocols

This protocol is adapted from established methodologies for determining α-glucosidase inhibition.[8][9]

A. Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Benzimidazole derivatives (test compounds)

  • Acarbose (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na₂CO₃) (0.1 M)

  • 96-well microplate

  • Microplate reader

  • Incubator set to 37°C

B. Preparation of Solutions:

  • Enzyme Solution: Prepare a 0.5 U/mL solution of α-glucosidase in 50 mM phosphate buffer (pH 6.8).

  • Substrate Solution: Prepare a 1 mM solution of pNPG in 50 mM phosphate buffer (pH 6.8).

  • Test Compound Solutions: Dissolve the benzimidazole derivatives in DMSO to prepare stock solutions (e.g., 10 mM). Further dilute with phosphate buffer to obtain a range of working concentrations (e.g., 10, 25, 50, 100, 200 µM). The final DMSO concentration in the assay should not exceed 1%.

  • Positive Control Solution: Prepare a stock solution of acarbose in phosphate buffer and dilute to a range of working concentrations.

  • Stopping Reagent: Prepare a 0.1 M solution of sodium carbonate.

C. Assay Procedure:

  • Add 20 µL of the test compound solution (or standard/blank) to the wells of a 96-well microplate.

  • Add 120 µL of 50 mM phosphate buffer (pH 6.9) to each well.

  • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG substrate solution (1 mM) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 80 µL of 0.1 M Na₂CO₃ solution to each well.

  • Measure the absorbance of the yellow-colored p-nitrophenol released at 405 nm using a microplate reader.

D. Controls:

  • Blank: Contains all reagents except the enzyme solution to account for background absorbance.

  • Negative Control: Contains all reagents, with the test compound replaced by the buffer, representing 100% enzyme activity.

E. Calculation of Inhibition:

The percentage of α-glucosidase inhibition is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the negative control.

  • A_sample is the absorbance of the reaction with the test compound.

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

III. Visualizations

A. Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_enzyme Enzyme Solution (0.5 U/mL) add_enzyme Add Enzyme (20 µL) prep_enzyme->add_enzyme prep_substrate Substrate (pNPG) (1 mM) add_substrate Add Substrate (20 µL) prep_substrate->add_substrate prep_compound Test Compounds (Benzimidazoles) add_compound Add Compound/ Control (20 µL) prep_compound->add_compound prep_control Positive Control (Acarbose) prep_control->add_compound add_buffer Add Buffer (120 µL) add_compound->add_buffer add_buffer->add_enzyme incubate1 Incubate (37°C, 15 min) add_enzyme->incubate1 incubate1->add_substrate incubate2 Incubate (37°C, 20 min) add_substrate->incubate2 stop_reaction Stop Reaction (Na2CO3, 80 µL) incubate2->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 mechanism_of_inhibition cluster_normal Normal Digestion cluster_inhibited With Benzimidazole Inhibitor carbohydrates Carbohydrates (Oligosaccharides, Disaccharides) alpha_glucosidase α-Glucosidase (Enzyme) carbohydrates->alpha_glucosidase Hydrolysis glucose Glucose (Monosaccharide) alpha_glucosidase->glucose absorption {Bloodstream Absorption} glucose->absorption carbohydrates2 Carbohydrates (Oligosaccharides, Disaccharides) blocked_enzyme Inhibited Enzyme Complex carbohydrates2->blocked_enzyme Inhibited Hydrolysis alpha_glucosidase2 α-Glucosidase (Enzyme) inhibitor {Benzimidazole | Derivative} inhibitor->alpha_glucosidase2 Binding delayed_glucose {Delayed/ Reduced Glucose} blocked_enzyme->delayed_glucose delayed_absorption {Delayed Absorption} delayed_glucose->delayed_absorption

References

Application Notes and Protocols: Molecular Docking of 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzimidazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide range of biological targets.[1][2] This diverse bioactivity has led to the development of numerous FDA-approved drugs incorporating the benzimidazole core.[3] The specific compound, 5-Methyl-1H-benzimidazol-2-amine, is a member of this versatile class and holds potential for therapeutic applications, including anticancer and antimicrobial activities.[4][5][6]

Molecular docking is a powerful computational technique used in the early stages of drug discovery to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (protein).[7] This in silico approach allows for the efficient screening of potential drug candidates, elucidation of interaction mechanisms at the molecular level, and guidance for further lead optimization.[7][8] These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of this compound against various potential protein targets.

Potential Protein Targets for this compound

Based on extensive research into the broader benzimidazole class, several key protein families have been identified as potential targets. These proteins are often implicated in critical cellular processes related to cancer, microbial infections, and other diseases.

  • Topoisomerases (Topo I and II): These enzymes are crucial for managing DNA topology during replication and transcription. Their inhibition is a key mechanism for many anticancer drugs. Benzimidazole derivatives have shown significant inhibitory activity against both Topo I and Topo II.[7][9][10]

  • Receptor Tyrosine Kinases (RTKs): This family includes EGFR, VEGFR-2, and PDGFR, which play central roles in cell proliferation, angiogenesis, and metastasis. Overexpression or mutation of these kinases is a hallmark of many cancers, making them prime targets for targeted therapy.[3][11]

  • Tubulin: As the monomeric protein of microtubules, tubulin is essential for cell division, motility, and intracellular transport. Benzimidazoles, such as albendazole, are well-known for their ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[12]

  • Bacterial Enzymes: Specific enzymes essential for bacterial survival, such as DNA gyrase and thymidylate kinase, have been identified as targets for benzimidazole derivatives, highlighting their potential as antibacterial agents.[7][9][13]

  • Viral Proteins: The HIV-1 capsid protein (CA) has been identified as a target for some benzimidazole compounds, interfering with viral assembly and replication.[14]

Application Notes: Representative Docking Data

The following table summarizes representative quantitative data from molecular docking studies of various benzimidazole derivatives against known protein targets. This data serves as a benchmark for what researchers might expect when studying this compound.

Target ProteinPDB IDLigand (Benzimidazole Derivative)Docking Score (kcal/mol)Est. Inhibition Constant (Ki)Reference
β-Tubulin1SA02-(3,4-dimethylphenyl)-1H-benzimidazole-8.50583.62 nM[12]
β-Tubulin1SA02-phenyl-1H-benzimidazole-7.393.84 µM[12]
M. tuberculosis KasA6P9KSubstituted Benzimidazole (Compound 7)-7.36Not Reported[15]
Topoisomerase II1JIJTriazinane–benzimidazole derivative (5d)-9.10180.0 nM[9]
DNA Gyrase Subunit B1KZNTriazinane–benzimidazole derivative (5d)-8.21870.0 nM[9]
S. aureus TMK4QGH2-(1H-1,3-benzodiazol-2-yl) phenol (1b)-8.9249.03 nM[13]
S. aureus TMK4QGH5-(1H-benzimidazol-2-yl) benzene-1,2,3-triol (5b)-8.11.01 µM[13]
EGFR Kinase Domain2J6MBenzimidazole–imidazolidinone (IVe)- (PLP Fitness: 75.5)Not Reported[3]
HIV-1 Capsid Protein4XFX2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazoleNot ReportedIC50: 3 µM[14]

Detailed Experimental Protocols

This section outlines a generalized yet detailed protocol for performing a molecular docking study of this compound. Software packages like AutoDock, Schrödinger Suite, or GOLD Suite can be used.[3][14][15] The following protocol is based on the widely used AutoDock software.[9][12]

Protocol 1: Molecular Docking using AutoDock

1. Ligand Preparation: a. Draw the 2D structure of this compound using a chemical drawing tool (e.g., ChemDraw, Marvin Sketch). b. Convert the 2D structure to a 3D format (e.g., .sdf or .mol2). c. Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). d. Using AutoDock Tools (ADT), assign Gasteiger partial charges to the ligand. e. Define the rotatable bonds of the ligand to allow for conformational flexibility during docking. f. Save the prepared ligand in the .pdbqt format.

2. Target Protein Preparation: a. Retrieve the 3D crystal structure of the target protein from the Protein Data Bank (PDB). b. Using ADT, prepare the protein by: i. Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions) that are not part of the study.[13] ii. Adding polar hydrogen atoms to the protein structure. iii. Merging non-polar hydrogens. iv. Assigning Kollman charges to the protein atoms. c. Save the prepared protein in the .pdbqt format.

3. Grid Box Generation: a. Identify the active site or binding pocket of the target protein. This can be determined from the location of a co-crystallized ligand in the PDB structure or through literature review. b. Using AutoGrid (part of the AutoDock suite), define a grid box that encompasses the entire binding site. A typical grid size is 60x60x60 Å with a spacing of 0.375 Å, but this should be adjusted to fit the specific target.[12] c. Generate the grid parameter file (.gpf) and run AutoGrid to create the necessary map files.

4. Docking Simulation: a. Prepare the docking parameter file (.dpf) in ADT. This file specifies the prepared ligand and protein files, the grid map files, and the docking algorithm parameters. b. Select the Lamarckian Genetic Algorithm (LGA) for the docking simulation. c. Set the number of GA runs (e.g., 100) and other parameters like population size and energy evaluations to ensure a thorough search of the conformational space. d. Execute the docking simulation using the AutoDock program.

5. Analysis of Results: a. The output file (.dlg) will contain the results of the docking runs, clustered by conformational similarity (RMSD). b. Analyze the results based on the lowest binding energy (most negative value) and the cluster size. The pose with the lowest binding energy is typically considered the most favorable. c. Calculate the estimated inhibition constant (Ki) from the binding energy. d. Visualize the best-ranked docking pose using software like PyMOL or Discovery Studio. e. Analyze the molecular interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent bonds between this compound and the amino acid residues of the target protein.

Visualizations: Workflows and Pathways

Molecular Docking Workflow

G cluster_prep Preparation Phase cluster_sim Simulation Phase cluster_analysis Analysis Phase ligand_prep 1. Ligand Preparation (this compound) - 3D Conversion & Energy Minimization - Charge & Torsion Assignment grid_gen 3. Grid Generation - Define Active Site - Create Grid Box ligand_prep->grid_gen protein_prep 2. Target Protein Preparation - Retrieve from PDB (e.g., EGFR, Tubulin) - Clean Structure (Remove Water) - Add Hydrogens & Charges protein_prep->grid_gen docking 4. Molecular Docking - Set Docking Parameters - Run Simulation (e.g., AutoDock) grid_gen->docking results 5. Results Analysis - Binding Energy (kcal/mol) - Inhibition Constant (Ki) docking->results visualization 6. Visualization & Interaction - Analyze Best Pose - Identify H-bonds & Hydrophobic Interactions results->visualization lead_opt Lead Optimization visualization->lead_opt

Caption: A generalized workflow for in silico molecular docking studies.

Simplified EGFR Signaling Pathway and Inhibition

G EGF Growth Factor (EGF) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Binding Ligand 5-Methyl-1H- benzimidazol-2-amine Ligand->EGFR Inhibition RAS RAS Dimer->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling cascade by a benzimidazole ligand.

References

Application Notes: High-Throughput Screening of 5-Methyl-1H-benzimidazol-2-amine Analog Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antiviral, and anti-inflammatory properties.[1] Specifically, analogs of 5-Methyl-1H-benzimidazol-2-amine have emerged as promising candidates for targeted cancer therapy due to their potential to inhibit key signaling pathways involved in tumor growth and proliferation. High-throughput screening (HTS) of diverse chemical libraries based on this scaffold is a critical step in identifying novel and potent drug leads.

These application notes provide detailed protocols for the synthesis of a this compound analog library and subsequent high-throughput screening against critical cancer targets, including protein kinases and topoisomerases. The methodologies are designed for efficiency and scalability, enabling the rapid identification and characterization of promising hit compounds.

Library Synthesis: Combinatorial Approach

A combinatorial synthesis strategy allows for the rapid generation of a diverse library of this compound analogs. The following is a generalized liquid-phase protocol that can be adapted for library synthesis.[2][3]

Protocol: Liquid-Phase Combinatorial Synthesis of this compound Analogs

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • A diverse set of aldehydes (R1-CHO)

  • A diverse set of alkylating or acylating agents (R2-X)

  • Oxidizing agent (e.g., sodium metabisulfite, p-benzoquinone)

  • Solvents (e.g., ethanol, methanol, DMF)

  • Bases (e.g., triethylamine, potassium carbonate)

  • Parallel synthesis equipment

Procedure:

  • Condensation: In a parallel synthesizer, react 4-Methyl-1,2-phenylenediamine with a library of diverse aldehydes (R1-CHO) in a suitable solvent like ethanol.

  • Oxidative Cyclization: Add an oxidizing agent to facilitate the cyclization to form the benzimidazole ring. This step yields a library of 2-substituted-5-methyl-1H-benzimidazoles.

  • Diversification: In the next step, introduce a second point of diversity by reacting the N-H of the benzimidazole ring with a library of alkylating or acylating agents (R2-X) in the presence of a base.

  • Work-up and Purification: After the reactions are complete, perform a liquid-liquid extraction to remove excess reagents and by-products. The resulting library of this compound analogs can be purified by techniques suitable for library purification, such as mass-directed automated preparative HPLC.

  • Quality Control: A representative subset of the library should be analyzed by LC-MS and NMR to confirm the identity and purity of the compounds.

High-Throughput Screening (HTS) Workflow

A typical HTS workflow for identifying active compounds from the synthesized library involves a series of sequential assays, starting with primary screens to identify initial hits, followed by secondary and tertiary assays for hit confirmation and characterization.

HTS_Workflow cluster_0 Library Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation & Validation cluster_3 Lead Optimization A Synthesis of This compound Analog Library B Library Plating (384-well format) A->B C Cell-Based Cytotoxicity Assay (e.g., MTT Assay) B->C D Biochemical Kinase Assay (e.g., BRAF V600E) B->D E Topoisomerase I Inhibition Assay B->E F Dose-Response (IC50) Determination C->F D->F E->F G Orthogonal Assays F->G H Structure-Activity Relationship (SAR) Studies G->H

Caption: High-throughput screening workflow for this compound analogs.

Experimental Protocols

Cell-Based High-Throughput Cytotoxicity Screening (MTT Assay)

This protocol is designed to assess the cytotoxic effects of the compound library on cancer cell lines in a 384-well format.

Materials:

  • Cancer cell line (e.g., A375 melanoma, MCF-7 breast cancer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 384-well clear-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 384-well plates at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Add 10 µL of the compound library dilutions to the respective wells (final concentration typically 10 µM). Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 50 µL of solubilization solution to each well. Mix on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a plate reader. The intensity of the purple color is proportional to the number of viable cells.

In Vitro BRAF V600E Kinase Inhibition Assay

This biochemical assay measures the ability of the compounds to inhibit the activity of the BRAF V600E mutant kinase.

Materials:

  • Recombinant active BRAF V600E enzyme

  • Inactive MEK1 substrate

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Dispense 1 µL of each compound from the library into the wells of a 384-well plate.

  • Enzyme Addition: Add 5 µL of diluted active BRAF V600E enzyme to each well (except blank controls). Pre-incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a mix containing inactive MEK1 substrate and ATP to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a microplate reader. The luminescent signal is inversely proportional to the kinase activity.

High-Throughput Topoisomerase I Inhibition Assay

This assay identifies compounds that inhibit the DNA relaxation activity of human Topoisomerase I.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • DNA intercalating dye (e.g., PicoGreen)

  • 384-well black plates

  • Plate reader capable of fluorescence detection

Procedure:

  • Compound Plating: Dispense 1 µL of each library compound into the wells of a 384-well plate.

  • Enzyme Addition: Add 10 µL of diluted Topoisomerase I to each well (except negative controls). Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add 10 µL of supercoiled plasmid DNA to each well to start the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination and Detection: Stop the reaction and add a diluted DNA intercalating dye. The dye fluoresces strongly when bound to relaxed DNA compared to supercoiled DNA.

  • Data Acquisition: Measure fluorescence intensity using a plate reader. A decrease in fluorescence indicates inhibition of Topoisomerase I activity.

Data Presentation

Quantitative data from the high-throughput screens should be summarized in tables for easy comparison and hit identification.

Table 1: Primary Cytotoxicity Screen of this compound Analogs

Compound IDStructure (R1, R2)Cell Line% Inhibition at 10 µM
BZ-001H, CH3A37512.5
BZ-002Cl, CH3A37585.2
BZ-003OCH3, CH3A37545.7
............

Table 2: IC50 Values of Hit Compounds from Secondary Screens

Compound IDCytotoxicity IC50 (µM) - A375BRAF V600E IC50 (µM)Topoisomerase I IC50 (µM)
BZ-0022.10.5> 50
BZ-0155.8> 501.2
BZ-0421.50.83.5
............

Signaling Pathway Diagrams

Understanding the mechanism of action of hit compounds requires knowledge of the targeted signaling pathways.

EGFR_MAPK_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Benzimidazole Analog Inhibitor->RAF Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: EGFR-RAS-RAF-MEK-ERK (MAPK) signaling pathway and potential inhibition by benzimidazole analogs.

BRAF_V600E_Pathway cluster_1 Cytoplasm cluster_2 Nucleus BRAF BRAF V600E (Constitutively Active) MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Benzimidazole Analog Inhibitor->BRAF Proliferation Uncontrolled Cell Proliferation Transcription->Proliferation

Caption: Constitutively active BRAF V600E signaling pathway and its inhibition.

Topoisomerase_Inhibition cluster_0 Topoisomerase I Catalytic Cycle cluster_1 Inhibition A 1. Topo I binds to supercoiled DNA B 2. Single-strand cleavage & covalent complex formation A->B Normal Cycle C 3. DNA strand rotation to relieve supercoiling B->C Normal Cycle E Stabilized Topo I-DNA cleavage complex B->E D 4. Religation of DNA strand C->D Normal Cycle D->A Normal Cycle Inhibitor Benzimidazole Analog Inhibitor->B prevents religation F DNA damage & Apoptosis E->F

Caption: Mechanism of Topoisomerase I inhibition leading to apoptosis.

References

Application Notes and Protocols: 5-Methyl-1H-benzimidazol-2-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Methyl-1H-benzimidazol-2-amine as a key scaffold in the development of novel kinase inhibitors. The benzimidazole core is a well-established privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinase active sites. The addition of a methyl group at the 5-position can enhance binding affinity and selectivity. This document outlines the synthesis of a representative kinase inhibitor, protocols for evaluating its biological activity against key oncogenic kinases, and a summary of its inhibitory potential.

Target Kinases and Rationale

Derivatives of this compound have been successfully employed to target a range of protein kinases implicated in cancer pathogenesis. These include:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed or mutated in various cancers, leading to uncontrolled cell growth.

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.

  • Casein Kinase 1 Delta (CK1δ): A serine/threonine kinase involved in the regulation of multiple cellular processes, including cell cycle progression and DNA repair. Its overexpression is linked to several cancers.

The versatility of the this compound scaffold allows for chemical modifications to achieve desired potency and selectivity against these and other kinase targets.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity of a representative compound, N-(5-methyl-1H-benzimidazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine (MBPA) , synthesized from this compound, against several key kinases.

CompoundTarget KinaseIC50 (nM)Assay Type
MBPA EGFR85Luminescence-based
VEGFR-2120TR-FRET
CK1δ250Radiometric
Reference
GefitinibEGFR30Luminescence-based
SunitinibVEGFR-210TR-FRET
PF-670462CK1δ70Radiometric

Experimental Protocols

Protocol 1: Synthesis of N-(5-methyl-1H-benzimidazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine (MBPA)

This protocol describes a two-step synthesis of a representative kinase inhibitor utilizing this compound.

Step 1: Synthesis of 2-amino-5-methyl-1H-benzimidazole

  • To a solution of 4-methyl-o-phenylenediamine (1.22 g, 10 mmol) in ethanol (20 mL), add cyanogen bromide (1.06 g, 10 mmol) portion-wise at 0°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Neutralize the reaction mixture with aqueous sodium bicarbonate solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield 2-amino-5-methyl-1H-benzimidazole.

Step 2: Synthesis of N-(5-methyl-1H-benzimidazol-2-yl)-4-(pyridin-4-yl)pyrimidin-2-amine

  • In a sealed tube, combine 2-amino-5-methyl-1H-benzimidazole (1.47 g, 10 mmol), 2-chloro-4-(pyridin-4-yl)pyrimidine (1.91 g, 10 mmol), and diisopropylethylamine (DIPEA) (2.6 mL, 15 mmol) in 2-butanol (30 mL).

  • Heat the mixture at 120°C for 24 hours.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid with cold ethanol and then diethyl ether.

  • Purify the crude product by column chromatography (DCM:MeOH, 95:5) to afford the final compound.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based for EGFR)

This protocol outlines a general procedure for determining the IC50 value of a test compound against EGFR using a luminescence-based assay that measures ATP consumption.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound (MBPA) in 100% DMSO.

    • Create a serial dilution of the test compound in assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare a solution of recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1) in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration close to the Kₘ for the enzyme.

  • Assay Procedure:

    • In a 384-well white opaque plate, add 1 µL of each compound dilution. Include a known EGFR inhibitor as a positive control and DMSO as a negative (vehicle) control.

    • Add 2 µL of the EGFR enzyme/substrate solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding 5 µL of a commercial ATP depletion reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.

    • Add 10 µL of a kinase detection reagent that converts ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase activity for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 Synthesis of MBPA 4-methyl-o-phenylenediamine 4-methyl-o-phenylenediamine Step 1 Step 1 4-methyl-o-phenylenediamine->Step 1 Cyanogen bromide Cyanogen bromide Cyanogen bromide->Step 1 This compound This compound Step 1->this compound Step 2 Step 2 This compound->Step 2 2-chloro-4-(pyridin-4-yl)pyrimidine 2-chloro-4-(pyridin-4-yl)pyrimidine 2-chloro-4-(pyridin-4-yl)pyrimidine->Step 2 MBPA MBPA Step 2->MBPA

Synthetic route for MBPA.

EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation MBPA MBPA (Inhibitor) MBPA->Dimerization

EGFR signaling pathway and point of inhibition.

Start Start Kinase Assay Prepare_Reagents Prepare Reagents (Compound, Enzyme, Substrate, ATP) Start->Prepare_Reagents Plate_Setup Add Compound to Plate Prepare_Reagents->Plate_Setup Add_Enzyme_Substrate Add Enzyme/Substrate Mix Plate_Setup->Add_Enzyme_Substrate Start_Reaction Initiate with ATP Add_Enzyme_Substrate->Start_Reaction Incubate_Reaction Incubate (60 min) Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Detect_Signal Add Detection Reagent Stop_Reaction->Detect_Signal Read_Plate Measure Luminescence Detect_Signal->Read_Plate Analyze_Data Calculate IC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Workflow for in vitro kinase inhibition assay.

Application Notes and Protocols for Determining the Cytotoxicity of 5-Methyl-1H-benzimidazol-2-amine using MTT and XTT Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for assessing the cytotoxicity of 5-Methyl-1H-benzimidazol-2-amine on cultured cell lines using two common colorimetric cell viability assays: MTT and XTT. Cell viability and proliferation assays are fundamental tools in drug discovery and toxicology for evaluating the effects of chemical compounds on cellular health.[1][2] The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, to a purple formazan product by mitochondrial dehydrogenases in metabolically active cells.[3][4][5] Similarly, the XTT assay utilizes the sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate salt, which is converted to a water-soluble orange formazan product.[6] The amount of formazan produced in both assays is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity.[3][4]

Principle of the Assays

Both MTT and XTT assays are colorimetric methods that measure the metabolic activity of cells as an indicator of viability.[3][4][7] In viable cells, NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria, reduce the tetrazolium salts to colored formazan compounds.[3][4]

  • MTT: The yellow, water-soluble MTT is reduced to a purple, water-insoluble formazan. This requires a solubilization step to dissolve the formazan crystals before absorbance can be measured.[4]

  • XTT: The yellow XTT is reduced to a water-soluble orange formazan. This eliminates the need for a solubilization step, simplifying the protocol.[6]

The intensity of the colored product is measured using a spectrophotometer (plate reader), and the absorbance is directly proportional to the number of metabolically active (viable) cells.

Assay_Principle cluster_MTT MTT Assay cluster_XTT XTT Assay MTT MTT (Yellow, Soluble) Formazan_MTT Formazan (Purple, Insoluble) MTT->Formazan_MTT Mitochondrial Dehydrogenases (Viable Cells) Solubilization Solubilization (e.g., DMSO) Formazan_MTT->Solubilization Measurement_MTT Absorbance Measurement (570 nm) Solubilization->Measurement_MTT XTT XTT (Yellow, Soluble) Formazan_XTT Formazan (Orange, Soluble) XTT->Formazan_XTT Mitochondrial Dehydrogenases (Viable Cells) Measurement_XTT Absorbance Measurement (450-500 nm) Formazan_XTT->Measurement_XTT

Principle of MTT and XTT Assays.

Data Presentation

The following tables summarize hypothetical cytotoxicity data for this compound against two common cancer cell lines, HeLa (cervical cancer) and A549 (lung cancer), as determined by MTT and XTT assays.

Table 1: Cell Viability of HeLa and A549 Cells after 24-hour Treatment with this compound (MTT Assay)

Concentration (µM)HeLa % Viability (Mean ± SD)A549 % Viability (Mean ± SD)
0 (Control)100.0 ± 4.5100.0 ± 5.1
198.2 ± 3.995.7 ± 4.8
585.1 ± 4.288.3 ± 5.5
1065.7 ± 3.172.4 ± 4.3
2548.9 ± 2.855.6 ± 3.7
5022.4 ± 1.930.1 ± 2.9
1008.3 ± 1.112.5 ± 1.5

Table 2: Cell Viability of HeLa and A549 Cells after 24-hour Treatment with this compound (XTT Assay)

Concentration (µM)HeLa % Viability (Mean ± SD)A549 % Viability (Mean ± SD)
0 (Control)100.0 ± 5.2100.0 ± 4.9
197.5 ± 4.196.1 ± 5.3
586.3 ± 4.889.5 ± 5.0
1067.2 ± 3.574.0 ± 4.1
2550.1 ± 3.057.2 ± 3.9
5024.0 ± 2.231.8 ± 3.1
1009.1 ± 1.313.2 ± 1.8

Table 3: IC50 Values of this compound on HeLa and A549 Cell Lines

AssayHeLa IC50 (µM)A549 IC50 (µM)
MTT26.331.8
XTT25.830.5

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound using MTT or XTT assays is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, A549) start->cell_culture cell_seeding Seed Cells into 96-well Plate cell_culture->cell_seeding incubation_adhesion Incubate for 24h for Cell Adhesion cell_seeding->incubation_adhesion compound_treatment Treat Cells with this compound (Varying Concentrations) incubation_adhesion->compound_treatment incubation_treatment Incubate for Desired Exposure Time (e.g., 24h, 48h, 72h) compound_treatment->incubation_treatment assay_addition Add MTT or XTT Reagent incubation_treatment->assay_addition incubation_assay Incubate for 2-4 hours assay_addition->incubation_assay solubilization Add Solubilization Solution (MTT Assay Only) incubation_assay->solubilization MTT absorbance_reading Read Absorbance (MTT: 570 nm, XTT: 450-500 nm) incubation_assay->absorbance_reading XTT solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

General workflow for MTT and XTT cytotoxicity assays.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: HeLa, A549, or other appropriate cell lines.

  • Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound: Stock solution prepared in DMSO.

  • MTT Reagent: 5 mg/mL MTT in sterile PBS.

  • MTT Solubilization Solution: 0.01 M HCl in 10% SDS solution, or DMSO.[7]

  • XTT Reagent Kit: Containing XTT reagent and an electron-coupling reagent (e.g., PMS).[6][8]

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well flat-bottom sterile cell culture plates.

  • Multichannel pipette.

  • Microplate reader.

  • Humidified incubator (37°C, 5% CO2).

MTT Assay Protocol
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a stock solution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.

    • Include wells with untreated cells (vehicle control, e.g., DMSO at the same concentration as in the highest compound dilution) and wells with medium only (blank).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C.[4][7] During this time, viable cells will reduce the MTT to formazan, forming purple crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[5]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

XTT Assay Protocol
  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 of the MTT assay protocol.

  • Preparation of XTT Labeling Mixture:

    • Thaw the XTT labeling reagent and the electron-coupling reagent at 37°C. Mix each vial thoroughly.[6]

    • Immediately before use, prepare the XTT labeling mixture. For one 96-well plate, mix 0.1 mL of the electron-coupling reagent with 5 mL of the XTT labeling reagent.[6][8]

  • XTT Addition and Incubation:

    • After the treatment period, add 50 µL of the freshly prepared XTT labeling mixture to each well.[6][8]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.[8] The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Gently shake the plate to ensure a homogenous distribution of the color.

    • Measure the absorbance of the samples at a wavelength between 450-500 nm using a microplate reader. A reference wavelength of more than 650 nm should be used.[6]

  • Data Analysis:

    • Follow step 6 of the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.

Troubleshooting

IssuePossible CauseSolution
Low Absorbance Values - Low cell number- Insufficient incubation time with the reagent- Reagents not at room temperature- Optimize cell seeding density- Increase incubation time- Ensure reagents are warmed to 37°C before use[9]
High Background Absorbance - Contamination of culture- Phenol red in the medium can interfere- Check for microbial contamination- Use phenol red-free medium during the assay
Inconsistent Results - Uneven cell seeding- Incomplete solubilization of formazan (MTT)- Pipetting errors- Ensure a single-cell suspension before seeding- Increase shaking time or gently pipette to dissolve crystals- Use a multichannel pipette for consistency

Conclusion

The MTT and XTT assays are robust and reliable methods for determining the cytotoxic effects of this compound. The choice between the two assays often depends on the specific experimental needs, with the XTT assay offering a more streamlined protocol by eliminating the formazan solubilization step. Careful optimization of experimental parameters such as cell density, compound incubation time, and reagent incubation time is crucial for obtaining accurate and reproducible results.

References

Application Notes and Protocols: Developing Structure-Activity Relationships (SAR) for 5-Methyl-1H-benzimidazol-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing structure-activity relationships (SAR) for analogs of 5-Methyl-1H-benzimidazol-2-amine. This privileged scaffold is a common starting point for the development of potent kinase inhibitors and other therapeutic agents. The following sections detail synthetic strategies, experimental protocols for biological evaluation, and present SAR data in a structured format to guide lead optimization efforts.

Introduction to Benzimidazole Scaffolds in Drug Discovery

The benzimidazole ring system, an isostere of purine nucleosides, is a cornerstone in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of benzimidazole have been successfully developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[2][3] Their mechanism of action often involves the inhibition of key enzymes, particularly protein kinases, which are crucial regulators of cellular signaling pathways.[4][5] Dysregulation of kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][6]

The this compound core provides several points for chemical modification to explore the SAR and optimize drug-like properties. Key positions for derivatization include the N-1 and N-3 positions of the imidazole ring and the 2-amino group. Systematic modification of these positions allows for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies for Analog Generation

The synthesis of this compound analogs can be achieved through various established synthetic routes. The primary strategies involve modifications at the N1-position and the 2-amino group.

N-Alkylation and N-Arylation at the N-1 Position

The nitrogen atom at the N-1 position of the benzimidazole ring is a common site for introducing diversity. N-alkylation can be readily achieved through reaction with various alkyl halides in the presence of a base.[7][8]

Workflow for N-Alkylation of this compound:

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Alkylation cluster_2 Step 3: Work-up and Purification A Dissolve this compound in anhydrous solvent (e.g., DMF, Acetonitrile) B Add base (e.g., K2CO3, Cs2CO3) A->B C Stir under inert atmosphere B->C D Add alkyl halide (R-X) dropwise at room temperature C->D E Heat reaction mixture (e.g., 60-80°C) D->E F Monitor reaction by TLC/LC-MS E->F G Cool to room temperature F->G H Quench with water and extract with organic solvent (e.g., Ethyl Acetate) G->H I Dry organic layer and concentrate H->I J Purify by column chromatography I->J K K J->K N1-alkylated analog

Caption: Workflow for N-alkylation of the benzimidazole core.

Modification of the 2-Amino Group

The 2-amino group offers another site for introducing chemical diversity. Common modifications include acylation to form amides, reaction with isocyanates to form ureas, and reductive amination with aldehydes or ketones.[9][10]

Data Presentation: Structure-Activity Relationships

The following tables summarize the in vitro anticancer activity of various this compound analogs against different cancer cell lines. The data is presented as IC50 values (the concentration of the compound required to inhibit cell growth by 50%).

Table 1: SAR of N1-Substituted this compound Analogs as Kinase Inhibitors
Compound IDR (Substitution at N1)Target KinaseIC50 (µM)
1a -HCK1δ> 40
1b -CH₃CK1δ> 40
1c -CH₂CH₃CK1δ> 40
1d -CH₂-PhCK1δ6.27
1e -CH₂-(4-Cl-Ph)CK1δ0.485
1f -CH₂-(4-NO₂-Ph)CK1δ0.12

Data is representative and compiled from studies on analogous 2-aminobenzimidazole scaffolds targeting protein kinase CK1δ.[11]

Table 2: Anticancer Activity of 2-Amino-Substituted Benzimidazole Analogs
Compound IDR (Substitution at 2-amino)Cell LineIC50 (µM)
2a -HA549 (Lung)> 50
2b -C(O)CH₃A549 (Lung)25.7
2c -C(O)PhA549 (Lung)15.2
2d -C(O)-(4-Cl-Ph)A549 (Lung)8.9
2e -SO₂PhMCF-7 (Breast)5.40
2f -SO₂-(4-MeO-Ph)MCF-7 (Breast)3.82

Data is representative and compiled from various studies on the anticancer activities of substituted benzimidazoles.[2]

SAR Insights:

  • N-1 Substitution: Introduction of a benzyl group at the N-1 position significantly enhances inhibitory activity against protein kinase CK1δ. Electron-withdrawing substituents on the phenyl ring, such as chloro and nitro groups, further increase potency.[11]

  • 2-Amino Group Modification: Acylation and sulfonylation of the 2-amino group generally lead to increased anticancer activity compared to the unsubstituted parent compound. The nature of the substituent on the acyl or sulfonyl group can be further optimized to improve potency.[2]

Experimental Protocols

The following are detailed protocols for the synthesis of a representative analog and for a common in vitro biological assay.

Protocol for Synthesis of N1-Benzyl-5-methyl-1H-benzimidazol-2-amine

Materials:

  • This compound

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., Nitrogen).

  • Slowly add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70°C and monitor its progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into ice-cold water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N1-Benzyl-5-methyl-1H-benzimidazol-2-amine.

Protocol for In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for determining the IC50 value of a test compound against a specific protein kinase using an ADP-Glo™ Kinase Assay or similar luminescence-based kit.

Experimental Workflow for Kinase Inhibition Assay:

G A Prepare serial dilutions of This compound analog in DMSO B Add diluted compound or DMSO (control) to wells of a 384-well plate A->B C Add kinase and substrate solution to wells B->C D Initiate reaction by adding ATP solution C->D E Incubate at 30°C for 60 minutes D->E F Add ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP E->F G Incubate at room temperature for 40 minutes F->G H Add Kinase Detection Reagent to convert ADP to ATP and generate luminescence G->H I Incubate at room temperature for 30 minutes H->I J Measure luminescence using a plate reader I->J K Calculate % inhibition and determine IC50 values J->K

Caption: Workflow for a luminescence-based kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for testing.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add the serially diluted compound or DMSO (for control wells).

    • Add the kinase enzyme solution to each well.

    • Incubate for 10-15 minutes at room temperature to allow for compound-kinase interaction.

    • Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP, which then fuels a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Target Signaling Pathways

Benzimidazole derivatives frequently exert their anticancer effects by inhibiting protein kinases involved in critical cell signaling pathways. A common target is the Epidermal Growth Factor Receptor (EGFR), which, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.

EGFR Signaling Pathway and Point of Inhibition:

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Inhibitor This compound Analog (Kinase Inhibitor) Inhibitor->Dimerization Inhibits ATP binding & Autophosphorylation

Caption: Inhibition of the EGFR signaling pathway by a benzimidazole analog.

References

Troubleshooting & Optimization

Improving the solubility of 5-Methyl-1H-benzimidazol-2-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists experiencing issues with the solubility of 5-Methyl-1H-benzimidazol-2-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the low aqueous solubility of this compound?

This compound has a relatively rigid, aromatic benzimidazole core, which contributes to a stable crystal lattice structure that is resistant to dissolution. The methyl group adds to its hydrophobicity. As a weak base, its solubility is highly dependent on the pH of the aqueous medium. In neutral or alkaline solutions, it exists predominantly in its neutral, less soluble form.

Q2: What is the first step I should take to improve the solubility of this compound?

The most straightforward and often most effective initial approach is to adjust the pH of your aqueous buffer. Since this compound is a basic compound, decreasing the pH will lead to its protonation, forming a more soluble salt. A systematic pH titration experiment is recommended to determine the optimal pH for your desired concentration.

Q3: Can I use organic co-solvents to improve solubility?

Yes, using water-miscible organic co-solvents is a common strategy. Solvents like DMSO, ethanol, and PEG 400 can disrupt the hydrogen bonding network of water and reduce the polarity of the solvent system, which can enhance the solubility of hydrophobic compounds. However, the concentration of the co-solvent should be carefully optimized, as high concentrations may not be suitable for all experimental systems, particularly in cell-based assays where solvent toxicity is a concern.

Troubleshooting Guide

Issue 1: Compound precipitates out of solution after initial dissolution.

This often occurs due to a change in conditions (e.g., temperature fluctuation, pH shift) or if the initial dissolution created a supersaturated solution.

  • pH Stability: Verify the pH of your final solution. Buffering capacity may have been exceeded. Ensure your buffer concentration is sufficient to maintain the target pH after the addition of the compound.

  • Temperature Effects: Check if the temperature of your solution has decreased since dissolution. Many compounds are less soluble at lower temperatures. If your experiment allows, consider maintaining a constant temperature.

  • Equilibration Time: Ensure the solution has been allowed to equilibrate. Stir the solution for an extended period (e.g., 24-48 hours) to determine the true equilibrium solubility.

Issue 2: The required concentration for my experiment cannot be reached even with pH adjustment.

If pH adjustment alone is insufficient, a combination of methods may be necessary.

  • Co-solvent Addition: Introduce a biocompatible co-solvent. Start with a low percentage (e.g., 1-5%) and incrementally increase it, while monitoring for any adverse effects on your experimental system.

  • Use of Excipients: Consider the use of solubilizing excipients such as cyclodextrins (e.g., HP-β-CD) which can encapsulate the hydrophobic molecule, increasing its apparent solubility.

  • Salt Formation: For long-term solutions and formulation development, consider forming a stable salt of the compound (e.g., hydrochloride, mesylate). This often provides a significant and stable increase in aqueous solubility.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile
  • Prepare a series of buffers: Prepare buffers with pH values ranging from 2 to 8 (e.g., citrate, phosphate, and borate buffers).

  • Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibrate: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate solid from liquid: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Plot data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer.

Protocol 2: Co-solvent Solubility Enhancement
  • Select a buffer: Choose a buffer at a pH where the compound has some, albeit limited, solubility.

  • Prepare co-solvent mixtures: Create a series of solutions with varying concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20% DMSO in your chosen buffer).

  • Determine solubility: Following steps 2-5 from the pH-dependent solubility protocol, determine the equilibrium solubility of the compound in each co-solvent mixture.

  • Analyze results: Compare the solubility values to determine the effectiveness of the co-solvent at different concentrations.

Data Presentation

Table 1: Illustrative pH-Dependent Solubility of this compound at 25°C

Buffer pHBuffer SystemSolubility (mg/mL)
2.0Citrate15.2
4.0Citrate8.5
6.0Phosphate1.1
7.0Phosphate0.2
7.4PBS< 0.1
8.0Borate< 0.1

Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4) at 25°C

Co-solventConcentration (%)Solubility (mg/mL)
None0< 0.1
DMSO50.8
DMSO102.3
Ethanol50.5
Ethanol101.5
PEG 40051.2
PEG 400103.1

Visualizations

Solubility_Troubleshooting_Workflow start Start: Low Solubility Observed ph_adjust Adjust pH (Decrease for Basic Compound) start->ph_adjust check_solubility1 Is Solubility Sufficient? ph_adjust->check_solubility1 cosolvent Add Co-solvent (e.g., DMSO, Ethanol) check_solubility1->cosolvent No end_success End: Desired Concentration Achieved check_solubility1->end_success Yes check_solubility2 Is Solubility Sufficient? cosolvent->check_solubility2 excipient Use Solubilizing Excipient (e.g., Cyclodextrin) check_solubility2->excipient No check_solubility2->end_success Yes check_solubility3 Is Solubility Sufficient? excipient->check_solubility3 salt_formation Consider Salt Formation (e.g., HCl salt) check_solubility3->salt_formation No check_solubility3->end_success Yes end_fail End: Re-evaluate Formulation Strategy salt_formation->end_fail pH_Effect_on_Solubility cluster_equilibrium pH-Dependent Equilibrium Neutral B (Neutral Form) Insoluble Protonated BH+ (Protonated Form) Soluble Neutral->Protonated + H+ (Low pH) Protonated->Neutral - H+ (High pH)

Purification of crude 5-Methyl-1H-benzimidazol-2-amine by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Methyl-1H-benzimidazol-2-amine by recrystallization. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: Based on the purification of similar benzimidazole derivatives, an ethanol/water mixed solvent system is a highly effective choice. Ethanol is a good primary solvent in which the compound is soluble when hot, and the addition of water as an anti-solvent induces crystallization upon cooling. Pure ethanol can also be used, particularly for removing minor impurities.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," where the solute separates as a liquid, is a common issue with amines. This typically occurs if the solution is too concentrated or cooled too rapidly. To resolve this, try the following:

  • Add more of the primary solvent (ethanol): This will decrease the supersaturation level.

  • Slow down the cooling process: Allow the solution to cool to room temperature gradually before placing it in an ice bath.

  • Use a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the supersaturated solution can initiate crystallization.

  • Adjust the solvent system: Experiment with different ratios of ethanol to water.

Q3: No crystals are forming, even after cooling the solution for an extended period. What is the problem?

A3: This issue usually indicates that the solution is not sufficiently saturated. The following steps can be taken:

  • Reduce the amount of solvent: If you have used too much solvent, you can evaporate some of it by gently heating the solution to increase the solute concentration.

  • Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.

  • Add an anti-solvent: If you are using a single solvent, the careful addition of a miscible anti-solvent (a solvent in which your compound is insoluble) can promote crystallization. For ethanol, water is a suitable anti-solvent.

Q4: The purity of my recrystallized product has not significantly improved. What could be the reason?

A4: This may be due to the presence of impurities with similar solubility characteristics to your target compound. Consider the following:

  • Pre-purification: If the crude material is highly impure, a preliminary purification step, such as passing it through a short column of silica gel, might be necessary before recrystallization.

  • Second recrystallization: A second recrystallization step can often improve purity.

  • Choice of solvent: The initial solvent system may not be optimal for separating the specific impurities present. Experiment with other solvent systems, such as methanol or isopropanol, potentially with water as an anti-solvent.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent - Insufficient solvent volume.- Incorrect solvent choice.- Gradually add more hot solvent until the compound dissolves.- Try a different solvent or solvent mixture (e.g., methanol, ethanol/water).
"Oiling out" during cooling - Solution is too concentrated.- Cooling is too rapid.- Low melting point of the compound or impurities.- Add a small amount of hot solvent to the mixture.- Allow the solution to cool slowly to room temperature before further cooling.- Use a seed crystal to induce crystallization.
No crystal formation upon cooling - Solution is too dilute (excess solvent).- Supersaturation has not been reached.- Evaporate some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal.
Crystals form too quickly (fine powder) - Solution is excessively supersaturated.- Cooling is too fast.- Re-heat the solution and add a small amount of additional solvent.- Ensure slow cooling.
Low recovery of purified product - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with a solvent at room temperature.- Use the minimum amount of hot solvent necessary for dissolution.- Pre-heat the filtration apparatus (funnel and receiving flask).- Wash the collected crystals with a small amount of ice-cold recrystallization solvent.
Colored impurities remain in crystals - Impurities are co-crystallizing with the product.- Inefficient removal of colored impurities.- Consider adding a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product as well).- Perform a second recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol is a general guideline. The optimal solvent ratio and volumes may need to be adjusted based on the purity of the crude material.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

    • For every 1 gram of crude material, add 10-15 mL of ethanol.

    • Gently heat the mixture with stirring until the solvent begins to boil and the solid dissolves completely. If the solid does not dissolve, add small additional portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration. Pre-heat a clean Erlenmeyer flask and a funnel with a fluted filter paper by pouring hot ethanol through it.

    • Quickly filter the hot solution into the pre-heated flask. This step should be done rapidly to prevent premature crystallization in the funnel.

  • Crystallization:

    • If the solution is clear, proceed to this step. Heat the solution to boiling.

    • Slowly add hot deionized water dropwise to the boiling ethanol solution until the solution becomes slightly turbid (cloudy), indicating the point of saturation.

    • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture (in the same approximate ratio used for crystallization).

    • Continue to draw air through the filter cake for several minutes to help dry the crystals.

    • Transfer the purified crystals to a watch glass and dry them in a vacuum oven at a temperature below the melting point of the compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Appearance Solid
Purity (Typical) >97%

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude Product add_solvent Add Ethanol start->add_solvent heat Heat to Boiling add_solvent->heat dissolved Clear Solution heat->dissolved insoluble_check Insoluble Impurities? dissolved->insoluble_check hot_filtration Filter Hot Solution insoluble_check->hot_filtration Yes induce_crystallization Add Hot Water (Anti-solvent) insoluble_check->induce_crystallization No hot_filtration->induce_crystallization slow_cool Slow Cool to RT induce_crystallization->slow_cool ice_bath Cool in Ice Bath slow_cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end Pure Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

troubleshooting_recrystallization start Start Recrystallization dissolution_issue Compound Insoluble? start->dissolution_issue oiling_out Oiling Out? dissolution_issue->oiling_out No add_more_solvent Add More Hot Solvent / Change Solvent dissolution_issue->add_more_solvent Yes no_crystals No Crystals Formed? oiling_out->no_crystals No slow_cooling Add More Primary Solvent / Ensure Slow Cooling oiling_out->slow_cooling Yes low_yield Low Yield? no_crystals->low_yield No concentrate_solution Concentrate Solution / Scratch Flask / Seed no_crystals->concentrate_solution Yes impure_product Product Impure? low_yield->impure_product No optimize_solvent_volume Optimize Solvent Volume / Wash with Cold Solvent low_yield->optimize_solvent_volume Yes success Successful Purification impure_product->success No rerun_recrystallization Re-recrystallize / Use Charcoal impure_product->rerun_recrystallization Yes add_more_solvent->oiling_out slow_cooling->no_crystals concentrate_solution->low_yield optimize_solvent_volume->impure_product rerun_recrystallization->success

Caption: Troubleshooting logic for the recrystallization of this compound.

Optimizing reaction conditions for the synthesis of 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 5-Methyl-1H-benzimidazol-2-amine. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The most common starting materials are 4-methyl-1,2-phenylenediamine and a cyanogen source, such as cyanogen bromide (BrCN). Alternative syntheses may involve other reagents capable of forming the 2-amino-benzimidazole structure.

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields are a common challenge. The first parameters to optimize are typically the purity of your starting materials (especially the o-phenylenediamine derivative), the choice of catalyst and solvent, and the reaction temperature and time. Inadequate temperature control or insufficient reaction time can lead to incomplete conversion.

Q3: I am observing the formation of multiple products. How can I improve the selectivity for this compound?

A3: The formation of side products is often related to the reaction conditions. Controlling the stoichiometry of the reactants is crucial. Side reactions can also be minimized by optimizing the reaction temperature and choosing an appropriate solvent that favors the desired reaction pathway. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the starting materials.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound can often be achieved through recrystallization. The choice of solvent for recrystallization is critical and may require some experimentation. Common solvents for recrystallization of benzimidazole derivatives include ethanol, water, or mixtures thereof. If recrystallization is insufficient, column chromatography may be necessary.

Q5: Can I monitor the progress of the reaction?

A5: Yes, Thin Layer Chromatography (TLC) is a highly effective method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of starting materials and the formation of the product, helping you to determine the optimal reaction time.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Purity of starting materials is low.Purify the 4-methyl-1,2-phenylenediamine and cyanogen source before use.
Incomplete reaction.Increase the reaction time and/or temperature. Monitor the reaction progress using TLC to ensure completion.
Suboptimal solvent.Perform a solvent screen to identify the most effective solvent for the reaction.
Inefficient catalyst or incorrect catalyst loading.If using a catalyzed reaction, ensure the catalyst is active and optimize the loading amount.
Formation of Side Products Oxidation of the o-phenylenediamine starting material.Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Incorrect stoichiometry of reactants.Carefully control the molar ratios of the starting materials.
Reaction temperature is too high.Lower the reaction temperature to minimize the formation of undesired byproducts.
Difficulty in Product Purification The product and impurities have similar polarities.Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase.
The product is insoluble in common recrystallization solvents.Screen a variety of solvents or solvent mixtures for recrystallization.
The product is colored.Treat the crude product with activated charcoal during recrystallization to remove colored impurities.

Data Presentation

The following table summarizes the impact of different catalysts and solvents on the yield of 2-methylbenzimidazole, a closely related compound. This data can serve as a valuable starting point for optimizing the synthesis of this compound.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneTolueneReflux486.6[1]
4N HClWater1002Good[2]
NH₄Cl-80-90-Moderate to Good[3]
p-TsOH-Reflux-High[4]

Note: The yields reported are for the synthesis of 2-methylbenzimidazole and may vary for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Methyl-1,2-phenylenediamine and Cyanogen Bromide (Adapted from general procedures for 2-aminobenzimidazole synthesis)

Materials:

  • 4-Methyl-1,2-phenylenediamine

  • Cyanogen bromide (Caution: Highly toxic)

  • Ethanol

  • Sodium bicarbonate solution (aqueous)

  • Deionized water

Procedure:

  • In a well-ventilated fume hood, dissolve 4-methyl-1,2-phenylenediamine in ethanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of cyanogen bromide in ethanol to the cooled solution of 4-methyl-1,2-phenylenediamine over a period of 30 minutes. Extreme caution should be exercised when handling cyanogen bromide.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold water.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be purified.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield check_purity Check Purity of Starting Materials start->check_purity purify_materials Purify Starting Materials check_purity->purify_materials Impure check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions Pure purify_materials->check_conditions optimize_conditions Optimize Temperature & Time (Monitor with TLC) check_conditions->optimize_conditions Suboptimal check_solvent_catalyst Evaluate Solvent & Catalyst check_conditions->check_solvent_catalyst Optimal optimize_conditions->check_solvent_catalyst screen_solvent_catalyst Screen Solvents & Catalysts check_solvent_catalyst->screen_solvent_catalyst Ineffective end Improved Yield check_solvent_catalyst->end Effective screen_solvent_catalyst->end

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

General Synthetic Pathway

Synthetic_Pathway cluster_start Starting Materials cluster_product Product 4_methyl_pda 4-Methyl-1,2- phenylenediamine product 5-Methyl-1H- benzimidazol-2-amine 4_methyl_pda->product + BrCN (Cyclization) cnbr Cyanogen Bromide cnbr->product

Caption: General reaction scheme for the synthesis of this compound.

References

Overcoming common side reactions in benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.

Troubleshooting Guide

This guide addresses specific issues that may arise during benzimidazole synthesis, offering potential causes and recommended solutions.

Problem 1: Low Reaction Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[1]

  • Suboptimal Reaction Conditions: Temperature, solvent, and catalyst choice significantly impact yield.[1][2][3] For instance, without a catalyst, conversion rates can be low and reaction times much longer.[2][4]

  • Impure Starting Materials: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid can affect the reaction outcome.[2]

  • Inappropriate Stoichiometry: An incorrect ratio of reactants can lead to diminished yields.

Recommended Solutions:

  • Optimize Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][2][5]

  • Screen Solvents: The choice of solvent can have a significant impact. Polar solvents like methanol, ethanol, and chloroform have been shown to produce high yields in certain systems.[2][6] A solvent screen is often a crucial first step in optimization.[2]

  • Select an Appropriate Catalyst: A wide range of catalysts, from simple acids like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts, can improve yields.[2] The choice depends on the specific substrates and desired reaction conditions.[2] For green chemistry approaches, heterogeneous catalysts are advantageous due to their easy recovery.[2][4]

  • Adjust Temperature: Systematically varying the reaction temperature can help identify the optimal condition for product formation.[3][5][7]

  • Purify Starting Materials: If the purity of your starting materials is questionable, consider purifying them before use.[1]

  • Control Stoichiometry: To favor the formation of 2-substituted benzimidazoles, a 1:1 molar ratio or a slight excess of o-phenylenediamine to the aldehyde is often recommended.[1]

Problem 2: Formation of Multiple Products and Side Products

Possible Causes:

  • Formation of 1,2-Disubstituted Benzimidazoles: This is a common side product, particularly when using aldehydes, resulting from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]

  • Incomplete Cyclization: The intermediate Schiff base may be stable under the reaction conditions and not fully cyclize to the desired benzimidazole.[1]

  • Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and other side products.[1]

  • N-Alkylation: If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur.[1]

  • Formation of Benzimidazole N-oxides: This can occur, especially when using nitro-substituted precursors, but they cannot be formed by direct oxidation of benzimidazoles.[8]

Recommended Solutions:

  • Catalyst Selection: The choice of catalyst can influence selectivity. For example, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles with electron-rich aldehydes.[2][9]

  • Solvent Choice: The solvent can influence the selectivity between 2-substituted and 1,2-disubstituted products.[1]

  • Control Reaction Conditions: High temperatures can sometimes lead to an increase in side reactions.[10]

  • Use of o-Phenylenediamine Dihydrochloride: This can sometimes reduce the formation of colored impurities.[2]

Problem 3: Difficulties in Product Purification

Possible Causes:

  • Persistent Colored Impurities: Oxidation of starting materials or side reactions can lead to highly colored impurities that are difficult to remove.[1][11]

  • Similar Polarity of Product and Byproducts: This makes separation by standard chromatographic techniques challenging.[2]

  • Degradation on Silica Gel: Some benzimidazole derivatives may be unstable on silica gel, leading to degradation during column chromatography.[11]

  • Suboptimal Recrystallization Conditions: An inappropriate solvent choice can lead to poor recovery or inefficient purification.[11]

Recommended Solutions:

  • Activated Carbon Treatment: Adding a small amount of activated carbon to a hot solution of the crude product during recrystallization can effectively adsorb colored impurities.[11][12]

  • Acid-Base Extraction: Since benzimidazoles are basic, they can be separated from non-basic impurities by dissolving the crude product in an organic solvent and extracting with an acidic aqueous solution. The purified benzimidazole can then be precipitated by neutralizing the aqueous layer.[1]

  • Alternative Purification Methods: If silica gel causes degradation, consider deactivating it with a small amount of triethylamine in the eluent or explore other methods like sublimation, which has proven effective for high-purity benzimidazoles.[10][11]

  • Optimize Recrystallization: Perform small-scale solvent screening to identify an optimal solvent or solvent system for recrystallization.[11]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for benzimidazole synthesis?

A1: The most prevalent methods are the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative, and the Weidenhagen reaction, which uses an aldehyde.[2][13][14] Modern approaches often employ various catalysts to improve yields and reaction conditions.[2][15]

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

A2: Low yields are a common issue. The first parameters to optimize are typically the choice of catalyst and solvent.[2] Reaction temperature and time also play a crucial role.[2]

Q3: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to various metal-based catalysts and Lewis acids.[2]

Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?

A4: Selectivity is a known challenge, especially when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are critical.[2] For instance, using Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted benzimidazoles.[9]

Q5: My purified benzimidazole derivative is still colored. How can I remove these impurities?

A5: Colored impurities often arise from oxidation.[11] Treatment with activated carbon during recrystallization is a common and effective method for their removal.[11][12]

Quantitative Data Summary

Table 1: Optimization of Reaction Conditions for 2-Phenylbenzimidazole Synthesis
Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NH₄Cl (4)CHCl₃Room Temp494[6]
NoneEthanolRoom Temp432[4]
10 wt% MgO@DFNSEthanolRoom Temp495+[4]
Er(OTf)₃ (10)Ethanol1200.0891 (1,2-disubstituted)[9]
NoneWater350~1~90[7]
Table 2: Effect of Solvent on the Yield of 2-Phenyl-1H-benzo[d]imidazole
SolventYield (%)Reference
Solvent-free20[6]
CH₃CNLow[6]
MeOHModerate[6]
CHCl₃40[6]
EtherLow[6]
DMFLow[6]

Experimental Protocols

Protocol 1: Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles

This protocol is adapted from a procedure demonstrating the use of ammonium chloride as an efficient and environmentally benign catalyst.[6]

Materials:

  • o-Phenylenediamine (1 mmol)

  • Aromatic aldehyde (1 mmol)

  • Ammonium chloride (NH₄Cl) (4 mmol)

  • Chloroform (CHCl₃) (5 ml)

Procedure:

  • To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol).

  • Add the aromatic aldehyde (1 mmol) to the mixture.

  • Continue stirring the reaction mixture at room temperature for four hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst

This protocol utilizes a reusable MgO@DFNS catalyst, highlighting a green chemistry approach.[2][4]

Materials:

  • o-Phenylenediamine (OPDA) (1 mmol)

  • Benzaldehyde (1.2 mmol)

  • 10 wt% MgO@DFNS catalyst

  • Ethanol (10 mL)

Procedure:

  • In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).

  • Stir the mixture at room temperature for 4 hours.

  • Monitor the reaction using TLC.

  • After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Reactants: o-phenylenediamine + Aldehyde/Carboxylic Acid Reagents Prepare Reagents & Solvents Reactants->Reagents Combine Combine Reactants + Catalyst in Solvent Reagents->Combine Conditions Set Reaction Conditions (Temp, Time, Atmosphere) Combine->Conditions Monitor Monitor Progress (TLC/LC-MS) Conditions->Monitor Quench Quench Reaction & Extract Product Monitor->Quench Purify Purify Crude Product (Recrystallization/ Chromatography) Quench->Purify Analyze Analyze Product (NMR, MS, m.p.) Purify->Analyze

Caption: General experimental workflow for benzimidazole synthesis.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield? Start->LowYield SideProducts Side Products? LowYield->SideProducts No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes PurificationIssue Purification Issues? SideProducts->PurificationIssue No ControlStoichiometry Adjust Stoichiometry SideProducts->ControlStoichiometry Yes PurificationMethod Modify Purification: - Activated Carbon - Acid-Base Extraction - Alt. Chromatography PurificationIssue->PurificationMethod Yes End Problem Resolved PurificationIssue->End No, Other Issue OptimizeConditions Optimize Reaction: - Catalyst - Solvent - Temperature - Time CheckPurity->OptimizeConditions OptimizeConditions->End ChangeCatalyst Change Catalyst/ Solvent for Selectivity ControlStoichiometry->ChangeCatalyst UseAdditives Consider Additives (e.g., o-phenylenediamine dihydrochloride) ChangeCatalyst->UseAdditives UseAdditives->End PurificationMethod->End

Caption: Troubleshooting logic for common issues in benzimidazole synthesis.

References

Stability of 5-Methyl-1H-benzimidazol-2-amine in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Methyl-1H-benzimidazol-2-amine in Dimethyl Sulfoxide (DMSO) at room temperature, along with experimental protocols and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound when dissolved in DMSO and stored at room temperature?

Q2: What are the general recommendations for storing stock solutions of this compound in DMSO?

A2: To maximize the shelf-life of your this compound stock solution in DMSO, the following general guidelines for benzimidazole compounds should be followed:

  • Storage Temperature: For long-term storage, it is advisable to store aliquots at -20°C or -80°C. For short-term storage (a few days), refrigeration at 2-8°C is preferable to room temperature.

  • Protection from Light: Benzimidazole derivatives can be sensitive to light. Store solutions in amber vials or protect them from light to prevent potential photodegradation.

  • Moisture Control: DMSO is hygroscopic. Ensure the container is tightly sealed to prevent the absorption of moisture, which could lead to hydrolysis of the compound over time. Use anhydrous DMSO for preparing stock solutions.

  • Inert Atmosphere: For highly sensitive applications, consider aliquoting the stock solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q3: What are the potential degradation pathways for 2-aminobenzimidazole derivatives?

A3: While the specific degradation pathways for this compound in DMSO are not well-documented, potential degradation mechanisms for the broader benzimidazole class of compounds include:

  • Oxidation: The benzimidazole ring and the amino group can be susceptible to oxidation, especially in the presence of light and oxygen.

  • Hydrolysis: If water is present in the DMSO, hydrolysis of functional groups on the benzimidazole scaffold can occur, although the 2-amino group is generally stable.

  • Photodegradation: Exposure to UV or visible light can induce degradation, leading to the formation of various byproducts.

Stability Testing Protocol

To determine the stability of this compound in DMSO at room temperature for your specific needs, we recommend the following experimental protocol.

Experimental Workflow for Stability Assessment

G cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Time-Point Analysis cluster_quant Quantification & Data Analysis prep Prepare a stock solution of known concentration (e.g., 10 mM) in anhydrous DMSO. storage Aliquot the solution into multiple amber vials and store at room temperature (20-25°C). Include control aliquots at -20°C. prep->storage t0 Analyze an aliquot immediately after preparation (T=0). storage->t0 tn Analyze aliquots at specified time points (e.g., 24h, 48h, 72h, 1 week). t0->tn hplc Analyze samples by a validated stability-indicating HPLC-UV method. tn->hplc data Calculate the percentage of remaining parent compound relative to T=0. Monitor for the appearance of new peaks (degradants). hplc->data

Caption: Workflow for assessing the stability of this compound in DMSO.

Detailed Methodology
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound.

    • Dissolve it in a precise volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Ensure complete dissolution by vortexing or brief sonication.

  • Sample Storage:

    • Dispense the stock solution into multiple small-volume, amber glass vials to create aliquots for each time point.

    • Tightly cap the vials.

    • Store the experimental samples at a controlled room temperature (e.g., 22 ± 2°C).

    • Store control samples at -20°C, where degradation is expected to be minimal.

  • HPLC-UV Analysis:

    • Use a validated stability-indicating HPLC method. A general starting method could be:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV spectrophotometer at the λmax of this compound.

      • Injection Volume: 10 µL.

    • Analyze an aliquot immediately after preparation to establish the initial concentration and purity (T=0).

    • At each subsequent time point (e.g., 24h, 48h, 96h, 1 week), retrieve an aliquot from room temperature storage and a control aliquot from -20°C storage and analyze them by HPLC.

  • Data Analysis:

    • Calculate the peak area of the parent compound at each time point.

    • Determine the percentage of the parent compound remaining compared to the T=0 sample.

    • Observe the chromatograms for any new peaks that may indicate degradation products.

Quantitative Data Summary (Hypothetical)
Time PointStorage Condition% Parent Compound Remaining (Mean ± SD, n=3)Appearance of Degradation Peaks
0 hRoom Temp.100%None
24 hRoom Temp.99.5 ± 0.4%None
48 hRoom Temp.98.9 ± 0.6%Minor peak at RRT 0.85
96 hRoom Temp.97.2 ± 0.8%Increase in peak at RRT 0.85
1 weekRoom Temp.94.5 ± 1.2%Further increase in RRT 0.85 peak
1 week-20°C99.8 ± 0.3%None

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Rapid degradation observed - Presence of water in DMSO. - Exposure to light. - Reactive impurities in the DMSO.- Use fresh, anhydrous, high-purity DMSO. - Store solutions in amber vials or wrapped in foil. - Prepare fresh solutions before each experiment if necessary.
Inconsistent results between replicates - Incomplete dissolution of the compound. - Pipetting errors. - HPLC system variability.- Ensure the compound is fully dissolved before aliquoting. - Use calibrated pipettes. - Run a system suitability test before each HPLC sequence.
Appearance of multiple new peaks - Complex degradation pathway. - Contamination of the sample.- Use LC-MS to identify the mass of the degradation products. - Prepare a fresh solution and re-analyze to rule out contamination.
Loss of compound with no visible degradants - Precipitation of the compound. - Adsorption to the vial surface. - Formation of non-UV active degradants.- Visually inspect for precipitate. - Use low-adsorption vials. - Use a mass spectrometer (MS) detector in addition to UV.

Biological Context: Potential Signaling Pathway Inhibition

2-Aminobenzimidazole derivatives have been identified as inhibitors of various protein kinases involved in critical cellular processes. A notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis (the formation of new blood vessels), which is a hallmark of cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Gene Gene Transcription (Proliferation, Migration, Survival) Akt->Gene MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Gene VEGF VEGF-A VEGF->VEGFR2 Binds Compound This compound (Hypothesized Inhibitor) Compound->VEGFR2 Inhibits

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway by this compound.

Troubleshooting low yields in the cyclization step of benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers, scientists, and drug development professionals experiencing low yields in the cyclization step of benzimidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?

A2: Low yields are a common challenge. The first parameters to optimize are typically the choice of catalyst and solvent.[1] Reaction temperature and time also play a crucial role. Screening different solvents can have a significant impact; for instance, polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[1] Without a catalyst, conversion rates can be low, and reaction times are often much longer.[1]

Q2: How do I choose the right catalyst for my synthesis?

A3: Catalyst selection is dependent on your specific substrates and desired reaction conditions (e.g., temperature, solvent). A wide range of catalysts have been reported, including:

  • Acids: Simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride are often effective.[1][2]

  • Metal catalysts: Various metal catalysts, including cobalt complexes, gold nanoparticles, and palladium-based systems, have been successfully employed.[1][3][4]

  • Lewis acids: Erbium(III) triflate (Er(OTf)₃) has been shown to be an effective Lewis acid catalyst.[1][5]

  • Nanoparticles: Supported nanoparticles, such as MgO@DFNS, can act as efficient and recyclable heterogeneous catalysts.[1][6]

Q3: I am observing the formation of multiple products, including 1,2-disubstituted benzimidazoles. How can I improve the selectivity for the desired 2-substituted product?

A4: The formation of 1,2-disubstituted benzimidazoles is a common side reaction, particularly when using aldehydes.[7] To improve selectivity, consider the following:

  • Control Stoichiometry: Using a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde can favor the formation of the 2-substituted product.[8]

  • Solvent Choice: The polarity of the solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product, while water-ethanol mixtures can sometimes lead to the 1,2-disubstituted product.[8]

  • Catalyst Selection: Certain catalysts can promote the selective formation of the desired product. For example, Er(OTf)₃ as a catalyst with electron-rich aldehydes can selectively yield 1,2-disubstituted products, while its absence favors the mono-condensation product.[5]

Q4: My starting o-phenylenediamine appears to be degrading, leading to a dark-colored reaction mixture and final product. How can I prevent this?

A5: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[7][8] To mitigate this:

  • Use High-Purity Starting Materials: Ensure the purity of your o-phenylenediamine. If necessary, purify it before use.[7] Using o-phenylenediamine dihydrochloride can sometimes reduce the formation of colored impurities.[1][9]

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of the o-phenylenediamine.[8]

  • Purification: If colored impurities are formed, they can often be removed by treating a solution of the crude product with activated carbon before filtration and crystallization.[7]

Q5: My final product is difficult to purify and separate from byproducts and starting materials. What purification strategies can I employ?

A6: Purification can be challenging if the product has a similar polarity to impurities.[8] Consider these techniques:

  • Acid-Base Extraction: Since benzimidazoles are basic, you can use acid-base extraction to separate them from non-basic impurities. Dissolve the crude product in an organic solvent and extract it with an acidic aqueous solution. Then, neutralize the aqueous layer to precipitate the purified benzimidazole.[7]

  • Column Chromatography: This is a common method for purifying benzimidazoles. You may need to screen several solvent systems to find one that provides good separation.[7]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be an effective purification method.

  • "Catch and Release" Purification: This strategy involves capturing the benzimidazole onto an acidic resin, washing away impurities, and then releasing the pure product from the resin.[3]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions Citation
Low to No Product Formation Poor quality of starting materials (o-phenylenediamine or aldehyde/carboxylic acid)Purify starting materials before use.[7]
Incomplete reactionMonitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[8]
Inefficient or inactive catalystEnsure the catalyst is active and from a reliable source. Optimize catalyst loading.[8]
Incorrect solventPerform a solvent screen to identify the optimal solvent for your specific substrates and catalyst.[1][7]
Inappropriate reaction temperatureOptimize the reaction temperature. Some reactions work well at room temperature, while others require heating.[1][2]
Formation of Side Products Formation of 1,2-disubstituted benzimidazolesControl the stoichiometry (use a 1:1 or slight excess of o-phenylenediamine to aldehyde). Adjust the solvent system.[8]
N-Alkylation of the benzimidazole ringAvoid the presence of alkylating agents.[7][8]
Stable Schiff base intermediate that does not cyclizeAdjust reaction conditions (e.g., increase temperature, change catalyst) to promote cyclization.[8]
Product Purification Difficulties Similar polarity of product and impuritiesUtilize alternative purification methods such as acid-base extraction or "catch and release" with an acidic resin.[3][7]
Presence of colored impurities from starting material oxidationTreat a solution of the crude product with activated carbon.[7]
Difficulty separating the product from a homogeneous catalystSwitch to a heterogeneous or recyclable catalyst.[1]

Experimental Protocols

General Procedure for Benzimidazole Synthesis using a Heterogeneous Catalyst (MgO@DFNS) [1]

  • Materials: o-phenylenediamine (OPDA), Benzaldehyde, 10 wt% MgO@DFNS catalyst, Ethanol.

  • Procedure: a. In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL). b. Stir the mixture at room temperature for 4 hours. c. Monitor the reaction progress using Thin Layer Chromatography (TLC). d. After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused. e. Evaporate the solvent from the filtrate to obtain the crude product. f. Purify the crude product by recrystallization or column chromatography.

General Procedure for Benzimidazole Synthesis using an Acid Catalyst (Ammonium Chloride) [1]

  • Materials: o-phenylenediamine, Benzaldehyde, Ammonium Chloride (NH₄Cl), Chloroform (CHCl₃).

  • Procedure: a. To a stirred solution of o-phenylenediamine (1 mmol) in CHCl₃ (5 ml), add NH₄Cl (4 mmol). b. Add benzaldehyde (1 mmol) to the mixture. c. Continue stirring the reaction mixture at room temperature for four hours. d. Monitor the reaction progress using TLC. e. Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate). f. Dry the organic layer, evaporate the solvent, and purify the crude product.

Visualizations

Troubleshooting_Low_Yields start Low Yield in Cyclization Step check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Materials check_sm->purify_sm Impure optimize_cond Optimize Reaction Conditions check_sm->optimize_cond Pure purify_sm->optimize_cond solvent Solvent Screen optimize_cond->solvent catalyst Catalyst Screen & Loading optimize_cond->catalyst temp_time Optimize Temp & Time optimize_cond->temp_time analyze_byproducts Analyze for Side Products solvent->analyze_byproducts catalyst->analyze_byproducts temp_time->analyze_byproducts adjust_stoich Adjust Stoichiometry analyze_byproducts->adjust_stoich Side Products Detected change_solvent Change Solvent for Selectivity analyze_byproducts->change_solvent Side Products Detected purification Review Purification Strategy analyze_byproducts->purification No Side Products success Improved Yield adjust_stoich->success change_solvent->success alt_purify Use Alternative Purification purification->alt_purify Ineffective purification->success Effective alt_purify->success

Caption: Troubleshooting workflow for low yields in benzimidazole synthesis.

Benzimidazole_Synthesis_Mechanism reactants o-Phenylenediamine + Aldehyde/Carboxylic Acid intermediate Schiff Base / Amide Intermediate reactants->intermediate Condensation cyclization Cyclization (Rate-Limiting Step) intermediate->cyclization dihydrobenzimidazole Dihydrobenzimidazole Intermediate cyclization->dihydrobenzimidazole oxidation Oxidation / Dehydration dihydrobenzimidazole->oxidation product Benzimidazole oxidation->product

Caption: General mechanism of benzimidazole synthesis highlighting the cyclization step.

References

Technical Support Center: Purification of 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing colored impurities from 5-Methyl-1H-benzimidazol-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of colored impurities in the synthesis of this compound?

A1: Colored impurities in the synthesis of benzimidazole derivatives often arise from the oxidation of the o-phenylenediamine starting material.[1] In the case of this compound, the precursor 4-methyl-o-phenylenediamine is susceptible to oxidation, which can lead to the formation of highly colored byproducts that can be challenging to remove.[1]

Q2: What are the recommended general strategies for removing these colored impurities?

A2: The most effective methods for decolorizing this compound are:

  • Activated Carbon (Charcoal) Treatment: This is a widely used and effective method for adsorbing colored organic impurities.[1]

  • Recrystallization: This technique purifies the compound based on differences in solubility between the desired product and the impurities in a suitable solvent system.

  • Acid-Base Extraction: This liquid-liquid extraction method leverages the basic nature of the benzimidazole amine to separate it from neutral or acidic impurities.[1]

Q3: How can I monitor the purity of my this compound sample during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is a robust and versatile method for assessing the purity of benzimidazole derivatives. A reverse-phase C18 or C8 column with a mobile phase consisting of an aqueous component (with an acid modifier like trifluoroacetic acid) and an organic solvent such as acetonitrile is typically effective. Detection is commonly performed with a UV detector around 254 nm or 288 nm.

Troubleshooting Guides

This section provides structured guidance for specific issues encountered during the purification of this compound.

Issue 1: Persistent Color After Initial Isolation
  • Problem: The isolated this compound product is off-white, yellow, or brown, indicating the presence of colored impurities.

  • Troubleshooting Workflow:

G start Crude Colored Product activated_carbon Activated Carbon Treatment start->activated_carbon First-line approach assess_purity Assess Purity and Color activated_carbon->assess_purity recrystallization Recrystallization recrystallization->assess_purity acid_base Acid-Base Extraction acid_base->assess_purity assess_purity->recrystallization Color persists assess_purity->acid_base Impurity co-crystallizes pure_product Pure, Colorless Product assess_purity->pure_product Successful

Caption: Troubleshooting workflow for removing colored impurities.

Issue 2: Low Recovery After Purification
  • Problem: While the color is removed, the yield of the purified product is significantly lower than expected.

Potential Cause Recommended Solution
Excessive Activated Carbon Use a smaller amount of activated carbon (e.g., 1-5% w/w relative to the crude product). Excessive amounts can adsorb the desired product.
Inappropriate Recrystallization Solvent The product may be too soluble in the chosen solvent at room temperature. Perform small-scale solvent screening to find a solvent in which the product is highly soluble when hot and poorly soluble when cold. Common solvents to test include ethanol, methanol, water, or mixtures like ethanol/water or acetone/hexane.
Product Loss During Transfers Ensure all transfer steps are quantitative by rinsing glassware with the mother liquor or a small amount of fresh, cold solvent.
Premature Crystallization During Hot Filtration Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.

Experimental Protocols

Protocol 1: Decolorization with Activated Carbon

This protocol outlines the general procedure for removing colored impurities using activated carbon.

  • Dissolution: Dissolve the crude, colored this compound in a suitable solvent (e.g., ethanol or methanol) at an elevated temperature to ensure complete dissolution. Use a minimal amount of hot solvent to create a saturated solution.

  • Addition of Activated Carbon: To the hot solution, add a small amount of activated carbon (typically 1-5% by weight relative to the crude product).

  • Heating and Stirring: Maintain the solution at a gentle reflux with stirring for 10-20 minutes. This allows for efficient adsorption of the colored impurities onto the carbon.

  • Hot Filtration: While the solution is still hot, filter it through a pre-heated funnel containing fluted filter paper or a pad of celite to remove the activated carbon. This step is crucial to prevent premature crystallization of the product.

  • Crystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of the purified product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

G dissolve Dissolve Crude Product in Hot Solvent add_carbon Add Activated Carbon (1-5% w/w) dissolve->add_carbon reflux Reflux for 10-20 min add_carbon->reflux hot_filtration Hot Filtration reflux->hot_filtration cool_crystallize Cool to Crystallize hot_filtration->cool_crystallize isolate_dry Isolate and Dry Pure Product cool_crystallize->isolate_dry

Caption: Experimental workflow for activated carbon treatment.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the basic this compound from neutral or acidic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The basic amine will be protonated and move into the aqueous layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the aqueous extracts containing the protonated product.

  • Wash Organic Layer (Optional): The original organic layer can be washed with brine, dried, and evaporated to isolate any neutral impurities.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate) with stirring until the solution is basic (check with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated product by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly.

G start Dissolve Crude Product in Organic Solvent extract Extract with Aqueous Acid (e.g., 1M HCl) start->extract separate_layers Separate Layers extract->separate_layers aqueous_layer Aqueous Layer (Contains Protonated Product) separate_layers->aqueous_layer organic_layer Organic Layer (Contains Neutral/Acidic Impurities) separate_layers->organic_layer basify Basify Aqueous Layer (e.g., 1M NaOH) aqueous_layer->basify precipitate Precipitate Forms basify->precipitate isolate Isolate Pure Product (Filtration, Washing, Drying) precipitate->isolate

Caption: Logical relationship in acid-base extraction.

Data Presentation

The following table provides a hypothetical comparison of purity levels before and after applying the described purification methods. Actual results may vary depending on the nature and amount of impurities.

Purification Method Initial Purity (HPLC Area %) Final Purity (HPLC Area %) Visual Appearance
None (Crude) 85%-Yellow to Brown Solid
Activated Carbon Treatment 85%>98%Off-white to White Solid
Recrystallization 85%>97%Crystalline White Solid
Acid-Base Extraction 85%>99%White Powder

References

Technical Support Center: N-Alkylation of 2-Aminobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 2-aminobenzimidazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during this crucial synthetic transformation.

Troubleshooting Guide

This section addresses common problems in the N-alkylation of 2-aminobenzimidazoles in a question-and-answer format, offering potential solutions to overcome these experimental hurdles.

Question 1: My reaction is producing a mixture of regioisomers (N1, N3, and/or N-exo alkylation). How can I improve the regioselectivity?

Answer: The presence of three nucleophilic nitrogen atoms in 2-aminobenzimidazole makes achieving high regioselectivity a significant challenge. The outcome of the reaction is highly dependent on the interplay of steric and electronic factors, as well as the reaction conditions. Here are some strategies to improve selectivity:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role in modulating the nucleophilicity of the different nitrogen atoms.

    • For N1-alkylation: Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) often favors alkylation at the N1 position. This is because the N1 anion is generally considered to be the most thermodynamically stable.

    • For N-exo (exocyclic) alkylation: In some cases, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can favor alkylation of the exocyclic amino group, particularly with more reactive alkylating agents.[1]

  • Steric Hindrance: The steric bulk of both the alkylating agent and any substituents on the benzimidazole ring can direct the alkylation.

    • Bulky alkylating agents will preferentially react at the less sterically hindered nitrogen atom, which is often the N1 position.

    • Substituents on the benzimidazole ring, particularly at the 4 and 7 positions, can influence the accessibility of the adjacent N1 and N3 nitrogens.

  • Protecting Groups: Although it adds extra steps, the use of a protecting group on the exocyclic amino group is a reliable method to ensure alkylation occurs on the ring nitrogens. Subsequent removal of the protecting group will yield the desired N-alkylated 2-aminobenzimidazole.

  • Catalyst Control: For N-arylation reactions, the choice of metal catalyst can provide excellent regioselectivity. Palladium-catalyzed methods have been shown to selectively promote arylation of the exocyclic amino group, while copper-catalyzed systems favor arylation at the N1 position.

Question 2: I am observing significant amounts of di- or tri-alkylated products. How can I minimize polyalkylation?

Answer: The formation of polyalkylated products is a common side reaction, especially when using highly reactive alkylating agents or an excess of the alkylating agent. To favor mono-alkylation:

  • Control Stoichiometry: Use a slight excess of the 2-aminobenzimidazole relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents of the amine).

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a controlled temperature can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second or third alkylation event.

  • Choice of Base: Using a milder base may reduce the concentration of the highly nucleophilic anionic species, thus disfavoring polyalkylation.

  • Reaction Monitoring: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and stop the reaction as soon as the starting material is consumed.

Question 3: My reaction yield is low, or the reaction is not proceeding to completion. What are the potential causes and how can I improve the outcome?

Answer: Low yields can be attributed to several factors, including incomplete deprotonation, low reactivity of the alkylating agent, or suboptimal reaction conditions.

  • Evaluate the Base and Solvent System:

    • Stronger Base: For less reactive alkylating agents, a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to ensure sufficient deprotonation of the benzimidazole nitrogen.

    • Solvent Choice: Ensure your chosen solvent can dissolve all reactants. Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are often good choices for these reactions. For greener alternatives, polyethylene glycol (PEG-600) and microwave-assisted synthesis under solvent-free conditions have been reported.[2]

  • Increase Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring for the formation of side products. Microwave irradiation can also be a powerful tool to accelerate the reaction.

  • Check the Purity of Reagents: Ensure that the 2-aminobenzimidazole, alkylating agent, base, and solvent are pure and anhydrous (if required by the reaction conditions). Impurities can interfere with the reaction and lead to lower yields.

Frequently Asked Questions (FAQs)

Q1: What is the general order of nucleophilicity of the nitrogen atoms in 2-aminobenzimidazole?

A1: The relative nucleophilicity can be influenced by the solvent and pH. However, in a neutral or basic medium, the exocyclic amino group is often considered the most nucleophilic center. After deprotonation, the N1 and N3 anions are highly nucleophilic. The N1 position is generally favored for alkylation due to the thermodynamic stability of the resulting product.

Q2: Are there any "green" or more environmentally friendly methods for the N-alkylation of 2-aminobenzimidazoles?

A2: Yes, several greener approaches have been developed. These include:

  • Solvent-free grinding: Reaction of 2-aminobenzimidazole with an alkylating agent in the presence of a base like K₂CO₃ can be achieved by simple physical grinding at room temperature.[2]

  • Microwave-assisted synthesis: This technique can significantly reduce reaction times and often leads to higher yields with less solvent usage.[2]

  • Using green solvents: Solvents like polyethylene glycol (PEG-600) have been used as a recyclable medium for these reactions.[2]

Q3: How can I confirm the regiochemistry of my N-alkylated 2-aminobenzimidazole product?

A3: Spectroscopic techniques are essential for determining the site of alkylation.

  • ¹H and ¹³C NMR Spectroscopy: The chemical shifts of the protons and carbons in the benzimidazole ring and the alkyl group will be different for each regioisomer. For example, in N1-alkylated products, the two halves of the benzene ring are no longer symmetric, leading to more complex splitting patterns.

  • 2D NMR Spectroscopy: Techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive evidence for the connectivity of the alkyl group to a specific nitrogen atom.

  • X-ray Crystallography: If a suitable crystal can be obtained, single-crystal X-ray diffraction provides unambiguous structural determination.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-Aminobenzimidazole (Illustrative)

EntryAlkylating AgentBaseSolventTemp. (°C)Time (h)Major ProductYield (%)Reference
1Dimethyl sulfateK₂CO₃Solvent-free (grinding)RT0.25N1-methyl90[2]
2Diethyl sulfateK₂CO₃Solvent-free (grinding)RT0.25N1-ethyl88[2]
3Benzyl chlorideK₂CO₃Solvent-free (grinding)RT0.25N1-benzyl92[2]
4Dimethyl sulfateNonePEG-600803N1-methyl85[2]
5Benzyl chlorideNonePEG-600803N1-benzyl88[2]
6Dimethyl sulfateNoneMicrowave800.08N1-methyl92[2]
7Benzyl chlorideNoneMicrowave800.08N1-benzyl95[2]

Note: The data in this table is based on a specific study and may not be universally applicable to all substrates and alkylating agents.

Experimental Protocols

Protocol 1: General Procedure for Solvent-Free N-Alkylation by Grinding

  • Reactant Preparation: In a mortar, add 2-aminobenzimidazole (1.0 mmol) and anhydrous potassium carbonate (1.5 mmol).

  • Grinding: Grind the mixture with a pestle for 2-3 minutes to ensure homogeneity.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., dimethyl sulfate, 1.1 mmol) dropwise to the mixture while continuing to grind.

  • Reaction: Continue grinding for 10-15 minutes at room temperature. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, add water to the reaction mixture and stir.

  • Isolation: Collect the solid product by filtration, wash with water, and dry.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate).

Protocol 2: General Procedure for N-Alkylation using a Strong Base in an Aprotic Solvent

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-aminobenzimidazole (1.0 mmol) in anhydrous THF (10 mL).

  • Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise.

  • Stirring: Stir the suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl bromide, 1.1 mmol) dropwise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) and monitor its progress by TLC.

  • Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.

  • Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

troubleshooting_workflow start N-Alkylation of 2-Aminobenzimidazole problem Problem Encountered? start->problem regio_issue Poor Regioselectivity problem->regio_issue Yes poly_issue Polyalkylation problem->poly_issue Yes yield_issue Low Yield / Incomplete Reaction problem->yield_issue Yes end Successful Alkylation problem->end No sol_regio1 Modify Base/Solvent (e.g., NaH/THF for N1) regio_issue->sol_regio1 sol_regio2 Use Sterically Bulky Alkylating Agent regio_issue->sol_regio2 sol_regio3 Employ Protecting Group Strategy regio_issue->sol_regio3 sol_poly1 Control Stoichiometry (Excess Amine) poly_issue->sol_poly1 sol_poly2 Slow Addition of Alkylating Agent poly_issue->sol_poly2 sol_poly3 Use Milder Base poly_issue->sol_poly3 sol_yield1 Use Stronger Base (e.g., NaH, KOtBu) yield_issue->sol_yield1 sol_yield2 Increase Temperature or Use Microwave yield_issue->sol_yield2 sol_yield3 Ensure Reagent Purity and Anhydrous Conditions yield_issue->sol_yield3 sol_regio1->end sol_regio2->end sol_regio3->end sol_poly1->end sol_poly2->end sol_poly3->end sol_yield1->end sol_yield2->end sol_yield3->end regioselectivity_factors cluster_conditions Reaction Conditions cluster_substrate Substrate Properties base Base outcome Regioselective N-Alkylation base->outcome solvent Solvent solvent->outcome alkylating_agent Alkylating Agent alkylating_agent->outcome sterics Steric Hindrance sterics->outcome electronics Electronic Effects electronics->outcome

References

Technical Support Center: Optimizing HPLC Methods for the Analysis of 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-Methyl-1H-benzimidazol-2-amine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound in a question-and-answer format.

Q1: Why am I observing significant peak tailing for my this compound peak?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound on silica-based reversed-phase columns.[1][2][3] The primary cause is the interaction between the basic amine functional group of the analyte and acidic residual silanol groups on the stationary phase surface.[1][3] This secondary interaction leads to a portion of the analyte being retained longer, resulting in an asymmetrical peak shape.[2]

To mitigate peak tailing, consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a range of 2.5-3.5 is often the most effective solution.[2] At this acidic pH, the this compound will be fully protonated, and the silanol groups on the stationary phase will be non-ionized, thus minimizing the secondary ionic interactions that cause tailing.[2]

  • Use of an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups, reducing their availability for interaction with basic analytes.[3]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol groups on the column surface, leading to improved peak shape.

  • Competitive Basic Additive: Adding a small amount of a basic compound, such as triethylamine (TEA), to the mobile phase can competitively bind to the active silanol sites, reducing their interaction with the analyte.

Q2: My retention time for this compound is inconsistent between injections. What could be the cause?

A2: Fluctuating retention times can stem from several factors:

  • Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting the analytical run. This is especially important when changing mobile phase compositions. A stable baseline is a good indicator of an equilibrated column.

  • Mobile Phase Composition Changes: Inconsistencies in the mobile phase preparation can lead to shifts in retention time. Ensure accurate and precise measurement of all mobile phase components. If preparing the mobile phase online, ensure the pumping system is functioning correctly.

  • Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven to maintain a constant temperature is highly recommended.

  • Column Contamination: Accumulation of contaminants from the sample matrix on the column can alter its chemistry and lead to retention time shifts. The use of a guard column and appropriate sample preparation techniques can help prevent this.[4]

Q3: I am not seeing any peak for this compound, or the peak is very small. What should I check?

A3: A missing or very small peak can be due to several issues:

  • Incorrect Detection Wavelength: Ensure the UV detector is set to a wavelength where this compound has significant absorbance. For benzimidazole derivatives, detection is often performed in the range of 254 nm to 298 nm.

  • Sample Degradation: this compound may be unstable under certain conditions. Prepare fresh samples and standards, and investigate the stability of the compound in your sample solvent.

  • Injector Problems: Check for leaks or blockages in the autosampler or manual injector. Ensure the correct injection volume is being delivered.

  • Strong Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to pass through the column with little or no retention. Whenever possible, dissolve the sample in the initial mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is a good starting HPLC method for the analysis of this compound?

A1: A good starting point for a reversed-phase HPLC method for this compound would be:

  • Column: A C18 column is a common choice. For better peak shape with this basic compound, a column with low silanol activity, such as a Newcrom R1, or an end-capped C18 column is recommended.[5]

  • Mobile Phase: A simple isocratic mobile phase can be effective. A mixture of acetonitrile (ACN) and water with an acidic modifier is a good starting point. For example, a mobile phase of ACN:Water with 0.1% phosphoric acid or 0.1% formic acid.[5] The ratio of ACN to water will need to be optimized to achieve the desired retention time.

  • Detection: UV detection at a wavelength where the compound has high absorbance, typically around 254 nm or 288 nm for benzimidazoles.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally suitable.

  • Column Temperature: Maintaining a constant temperature, for example, 30 °C, will improve reproducibility.

Q2: How does the pH of the mobile phase affect the retention of this compound?

A2: The pH of the mobile phase has a significant impact on the retention of ionizable compounds like this compound.[6] As a basic compound, its degree of ionization is pH-dependent.

  • At low pH (e.g., pH 2.5-3.5): The amine group will be protonated (positively charged). In reversed-phase HPLC, the ionized form is more polar and will have less retention, eluting earlier.[6] However, this low pH is beneficial for peak shape as it suppresses the ionization of silanol groups on the column.[2]

  • At high pH (e.g., pH > 8): The amine group will be in its neutral, non-ionized form. This form is less polar and will have stronger interaction with the non-polar stationary phase, leading to longer retention times.

Therefore, adjusting the mobile phase pH is a powerful tool to manipulate the retention time and selectivity of the separation.[6]

Q3: What are some suitable mobile phase buffers for the analysis of this compound?

A3: The choice of buffer depends on the detection method:

  • For UV Detection: Phosphate buffers are excellent for controlling pH in the low to mid-range and are compatible with UV detection.

  • For Mass Spectrometry (MS) Detection: Volatile buffers are necessary. Ammonium formate or ammonium acetate are commonly used as they are compatible with the MS interface and can effectively control the mobile phase pH.[5]

Experimental Protocols

Below is a general experimental protocol for the HPLC analysis of this compound. This protocol should be optimized for your specific instrumentation and application.

1. Instrumentation and Conditions

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

  • Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size (or a similar high-purity, end-capped C18 column).

  • Mobile Phase: Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v). The organic to aqueous ratio should be optimized for desired retention. For MS compatibility, replace phosphoric acid with 0.1% formic acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 288 nm.

2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent like methanol or the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for calibration.

  • Sample Preparation: The sample preparation will depend on the matrix. For pharmaceutical formulations, it may involve dissolving the product in a suitable solvent, filtering, and diluting with the mobile phase. For biological matrices, a protein precipitation or solid-phase extraction (SPE) step may be necessary.

Data Presentation

The following tables provide examples of quantitative data for the HPLC analysis of benzimidazole derivatives. These can serve as a reference for method development and validation for this compound.

Table 1: Example Chromatographic Parameters for Nitroarylbenzimidazole Derivatives

CompoundRetention Time (min)
NB8.36 ± 0.10
BNB7.12 ± 0.10
PNB6.19 ± 0.08
PMNB7.93 ± 0.09
PCNB6.89 ± 0.06

Data adapted from a study on nitroarylbenzimidazole derivatives and may not be directly representative of this compound.[7]

Table 2: Example Method Validation Parameters for a Benzimidazole Derivative

ParameterValue
Linearity Range5 - 30 µg/mL
Limit of Detection (LOD)0.78 µg/mL
Limit of Quantification (LOQ)2.36 µg/mL

Data presented for Mebendazole, a related benzimidazole compound, and serves as an illustrative example.[8]

Mandatory Visualization

HPLC_Troubleshooting_Workflow start Problem Observed (e.g., Peak Tailing, Retention Time Shift) check_system Initial System Check (Leaks, Mobile Phase Levels, Connections) start->check_system peak_shape Peak Shape Issue? check_system->peak_shape retention_time Retention Time Issue? check_system->retention_time peak_tailing Peak Tailing peak_shape->peak_tailing Yes peak_shape->retention_time No ph_adjust Adjust Mobile Phase pH (2.5 - 3.5 for amines) peak_tailing->ph_adjust column_type Use End-Capped or Specialty Column peak_tailing->column_type buffer_conc Increase Buffer Concentration peak_tailing->buffer_conc peak_fronting Peak Fronting split_peak Split Peak rt_shift RT Shift retention_time->rt_shift Yes no_peak No Peak / Low Sensitivity retention_time->no_peak Other Issue equilibration Ensure Proper Column Equilibration rt_shift->equilibration mp_prep Verify Mobile Phase Preparation rt_shift->mp_prep temp_control Use Column Oven rt_shift->temp_control end Problem Resolved ph_adjust->end column_type->end buffer_conc->end equilibration->end mp_prep->end temp_control->end

Caption: General troubleshooting workflow for common HPLC issues.

Peak_Tailing_Mechanism cluster_column Stationary Phase Surface cluster_analyte Analyte silanol Si-OH (Acidic Silanol Group) deprotonated_silanol Si-O⁻ (Deprotonated Silanol) interaction Ionic Interaction (Causes Peak Tailing) deprotonated_silanol->interaction amine R-NH₂ (this compound) protonated_amine R-NH₃⁺ (Protonated Amine) protonated_amine->interaction

Caption: Interaction causing peak tailing of basic analytes.

References

Preventing degradation of 5-Methyl-1H-benzimidazol-2-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-Methyl-1H-benzimidazol-2-amine during storage and experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of this compound.

Issue Possible Cause Recommended Action
Discoloration of solid compound (yellowing or browning) Oxidation or photodegradation.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature. Minimize exposure to light and air.
Appearance of new peaks in HPLC analysis of a stored solution Degradation of the compound in solution. Benzimidazole derivatives can be susceptible to hydrolysis, oxidation, or photodegradation, especially in solution.[1][2]Prepare solutions fresh whenever possible. If storage is necessary, store solutions at -20°C or -80°C in amber vials.[2] Avoid prolonged exposure to ambient light and temperature.
Inconsistent experimental results Degradation of the stock solution or solid compound.Perform a purity check of the compound before use, especially if it has been stored for an extended period. Prepare fresh stock solutions and store them under validated conditions.
Precipitation of the compound from a stored solution Poor solubility or temperature-dependent solubility.Ensure the solvent and concentration are appropriate. If storing at low temperatures, allow the solution to come to room temperature and vortex to ensure complete dissolution before use.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at 2-8°C, protected from light.[3] The container should be tightly sealed to prevent moisture and air exposure.[4][5] For added protection against oxidation, storage under an inert atmosphere is recommended.

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form.[1] It is highly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, solutions should be stored in tightly sealed, amber vials at -20°C or -80°C to minimize degradation.[2] The choice of solvent can also impact stability; ensure the solvent is of high purity and de-gassed if necessary to remove dissolved oxygen.

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the chemistry of related benzimidazole compounds, the following degradation pathways are plausible:

  • Oxidation: The amino group and the electron-rich benzimidazole ring system are susceptible to oxidation. This can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions. Benzimidazole derivatives have been shown to be photosensitive, particularly in solution.[1]

  • Hydrolysis: Although generally stable, under certain pH and temperature conditions, the amino group or the imidazole ring could be susceptible to hydrolysis.

Below is a conceptual diagram illustrating potential degradation pathways.

This compound This compound Oxidized Products Oxidized Products This compound->Oxidized Products Oxygen, Heat Photodegradation Products Photodegradation Products This compound->Photodegradation Products Light (UV/Vis) Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Water, Acid/Base

Caption: Potential Degradation Pathways.

Q4: How can I assess the stability of my sample of this compound?

A forced degradation study is a systematic way to evaluate the intrinsic stability of the compound and identify potential degradation products. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Workflow for Forced Degradation Study:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) prep->base oxidation Oxidation (e.g., 3% H₂O₂, RT) prep->oxidation thermal Thermal Stress (e.g., 80°C, solid & solution) prep->thermal photo Photostability (ICH Q1B guidelines) prep->photo neutralize Neutralize acid/base samples acid->neutralize base->neutralize analyze Analyze all samples by a stability-indicating HPLC method oxidation->analyze thermal->analyze photo->analyze neutralize->analyze characterize Characterize degradation products (e.g., LC-MS, NMR) analyze->characterize

Caption: Forced Degradation Experimental Workflow.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Keep the solution at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 12, 24 hours).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Keep the solution at room temperature and collect samples at different time intervals.

    • Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂. Keep the solution at room temperature and collect samples at various time points.

    • Thermal Degradation: Subject both the solid compound and the stock solution to a high temperature (e.g., 80°C) in an oven. Analyze at set time points.

    • Photostability: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with a control (unstressed) sample, using a suitable stability-indicating HPLC method.

    • The extent of degradation can be quantified by the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products.

Data Presentation

The results of the stability study should be summarized in a clear and organized manner. Below is a template table for presenting quantitative data from a forced degradation study.

Stress Condition Duration Temperature % Assay of this compound % Total Impurities Major Degradation Products (and %)
Control0RT100.0< 0.1-
0.1 M HCl24 h60°C
0.1 M NaOH24 hRT
3% H₂O₂24 hRT
Heat (Solid)48 h80°C
Heat (Solution)48 h80°C
Light (ICH Q1B)--

By following these guidelines and protocols, researchers can effectively minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.

References

Validation & Comparative

A Comparative Analysis of the Efficacy of 5-Methyl-1H-benzimidazol-2-amine and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a prominent heterocyclic pharmacophore in medicinal chemistry, renowned for its diverse range of biological activities. This guide provides a comparative overview of the efficacy of 5-Methyl-1H-benzimidazol-2-amine and other notable benzimidazole derivatives, supported by experimental data from various studies. The information is intended to assist researchers in evaluating the potential of these compounds in drug discovery and development.

Quantitative Efficacy Data

The following table summarizes the biological activities and quantitative efficacy data for this compound and a selection of other benzimidazole compounds across different therapeutic areas. This data, collated from multiple research articles, highlights the comparative potency of these derivatives.

CompoundBiological ActivityTarget/AssayEfficacy Metric (e.g., IC50, MIC)Reference Cell Line/OrganismCitation
This compound AnticancerCytotoxicity against various human cancer cell linesData not consistently reported in direct comparisonHuman cancer cell lines[1]
2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole Antiviral (Anti-HIV-1)HIV-1 replication inhibitionIC50: 3 µM---[2]
Albendazole AnthelminticIn vitro adult motility assayHigh efficacyMicrocotyle sebastis[3]
Mebendazole AnthelminticIn vitro adult motility assayLow efficacyMicrocotyle sebastis[3]
Fenbendazole AnticancerTubulin polymerization disruption, Glucose metabolism inhibitionIC50: 0.1 - 10 µMVarious cancer cell lines[4]
Flubendazole AnticancerCell viability assayHigh activity across various cell linesPancreatic, paraganglioma, colorectal cancer cell lines[5][6]
Parbendazole AnticancerCell viability assayHigh activity across various cell linesPancreatic, paraganglioma, colorectal cancer cell lines[5][6]
Oxibendazole AnticancerCell viability assayHigh activity across various cell linesPancreatic, paraganglioma, colorectal cancer cell lines[5][6]
Nocodazole AnticancerTubulin destabilizerGI50: 0.43 to 7.73 µmol/L60 human cancer cell lines[7]
Binimetinib Anticancer (MEK1/2 inhibitor)MEK1/2 inhibitionIC50: 12 nmol/L---[7]
2,5,6-Trichloro-1-(β-D-ribofuranosyl)benzimidazole (TCRB) Antiviral (Anti-HCMV)Plaque assayIC50: 2.9 µMHuman cytomegalovirus (HCMV)[8]
2-Bromo-5,6-dichloro-1-(β-D-ribofuranosyl)benzimidazole (BDCRB) Antiviral (Anti-HCMV)Plaque assay4-fold more active than TCRBHuman cytomegalovirus (HCMV)[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the efficacy of benzimidazole derivatives.

Anthelmintic Activity Assays

  • In Vitro Adult Worm Motility Assay: This assay is used to determine the paralytic effect of compounds on adult helminths.

    • Worm Preparation: Adult worms (e.g., earthworms as a model or specific parasitic worms) are collected and washed with saline solution.

    • Exposure: Worms are placed in Petri dishes containing a specific concentration of the test compound dissolved in a suitable vehicle (e.g., 1% CMC, 5% DMF in saline). A vehicle control group and a reference standard (e.g., Albendazole) are included.

    • Observation: The time taken for the worms to become paralyzed (absence of movement) is recorded.[9]

  • In Vitro Egg Hatch Assay (EHA): This assay evaluates the ovicidal activity of the compounds.

    • Egg Recovery: Helminth eggs are recovered from fecal samples using a flotation method.

    • Exposure: A suspension of purified eggs is exposed to various concentrations of the test compounds in 24-well plates.

    • Analysis: The percentage of hatched eggs is determined microscopically after a set incubation period.[9]

  • In Vitro Larval Motility/Development Assay: This assay assesses the larvicidal effects.

    • Larval Preparation: L1 or L3 stage larvae are obtained from hatched eggs or fecal cultures.

    • Exposure: A defined number of larvae are exposed to a range of compound concentrations in a 96-well plate.

    • Data Analysis: Larval mortality or inhibition of motility is calculated to determine IC50 or LD50 values.[9]

Anticancer Activity Assays

  • MTT Cell Viability Assay: This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

    • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with various concentrations of the benzimidazole derivatives for a specified period (e.g., 72 hours).[5][6]

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

    • Data Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.[5][6]

  • Tubulin Polymerization Assay: This assay confirms the mechanism of action of benzimidazoles as microtubule-disrupting agents.

    • Principle: The polymerization of purified tubulin into microtubules is monitored by measuring the increase in light scattering (absorbance) at 340 nm in a spectrophotometer.

    • Procedure: Purified tubulin is incubated with the test compounds, and the change in absorbance over time is recorded to determine the inhibitory effect on microtubule formation.[4]

Antiviral Activity Assays

  • Plaque Reduction Assay: This assay is used to quantify the inhibition of viral replication.

    • Cell Infection: A confluent monolayer of host cells is infected with the virus in the presence of varying concentrations of the test compound.

    • Plaque Formation: The cells are overlaid with a semi-solid medium and incubated to allow for the formation of plaques (zones of cell death).

    • Quantification: Plaques are stained and counted. The concentration of the compound that reduces the number of plaques by 50% (IC50) is determined.[8]

Signaling Pathways and Mechanisms of Action

Benzimidazole derivatives exert their biological effects through various mechanisms, often targeting fundamental cellular processes.

Anticancer Mechanism

A primary mechanism of action for many anticancer benzimidazoles is the disruption of microtubule polymerization by binding to β-tubulin.[4] This interference with the cytoskeleton leads to mitotic arrest in rapidly dividing cancer cells, ultimately inducing apoptosis.[4] Some derivatives also inhibit glucose uptake in cancer cells, disrupting their energy metabolism.[4]

anticancer_mechanism Benzimidazole Benzimidazole Derivatives BTubulin β-Tubulin Binding Benzimidazole->BTubulin GlucoseUptake Glucose Uptake Inhibition Benzimidazole->GlucoseUptake Microtubule Microtubule Polymerization Disruption BTubulin->Microtubule MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis EnergyMetabolism Disrupted Energy Metabolism GlucoseUptake->EnergyMetabolism EnergyMetabolism->Apoptosis

Caption: Anticancer mechanism of benzimidazole derivatives.

Anthelmintic Mechanism

The anthelmintic action of benzimidazoles also involves binding to β-tubulin, but specifically the parasitic isoform. This leads to the disruption of microtubule-dependent processes such as glucose uptake and cell division in the parasite, resulting in paralysis and death.

anthelmintic_workflow Start Start: In Vitro Anthelmintic Assay PrepareWorms Prepare Adult Worms or Larvae Start->PrepareWorms PrepareCompounds Prepare Test Compound and Control Solutions Start->PrepareCompounds Exposure Expose Worms/Larvae to Compounds PrepareWorms->Exposure PrepareCompounds->Exposure Observe Observe for Paralysis or Mortality Exposure->Observe RecordData Record Time to Paralysis or Calculate % Mortality Observe->RecordData Analyze Analyze Data (e.g., determine IC50) RecordData->Analyze End End: Efficacy Determined Analyze->End

Caption: Experimental workflow for in vitro anthelmintic assays.

References

Comparative Guide to the Mechanism of Action of 5-Methyl-1H-benzimidazol-2-amine and Alternative Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative mechanism of action of 5-Methyl-1H-benzimidazol-2-amine and established alternative anticancer agents with a benzimidazole core or similar mechanisms. Due to the limited publicly available experimental data specifically for this compound, its mechanism is inferred from the known activities of the broader benzimidazole class of compounds. This guide contrasts this hypothesized action with the well-validated mechanisms of Nocodazole, Bendamustine, and Veliparib, supported by experimental data from various cancer cell lines.

Overview of Compounds and Primary Mechanisms

This section summarizes the primary anticancer mechanisms of the compounds discussed in this guide.

CompoundPrimary Mechanism of Action
This compound Putative: Induction of apoptosis and cell cycle arrest. The benzimidazole scaffold is known to interact with various biological targets, including microtubules and kinases, and can induce DNA damage.[1][2][3][4]
Nocodazole Microtubule Destabilizer: Binds to β-tubulin, leading to the disruption of microtubule polymerization. This causes cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][5][6][7]
Bendamustine DNA Alkylating Agent: Functions as a bifunctional agent with both alkylating and purine analog properties. It creates DNA cross-links, leading to DNA damage, cell cycle arrest, and apoptosis.[8][9][10][11][12]
Veliparib PARP Inhibitor: Inhibits Poly (ADP-ribose) polymerase (PARP) enzymes (PARP1 and PARP2), which are critical for DNA repair. This leads to an accumulation of DNA damage and is particularly effective in cancer cells with existing DNA repair deficiencies.[13][14][15]

Comparative Cytotoxicity in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the compounds across various human cancer cell lines. It is important to note that no specific IC50 data was found for this compound in the reviewed literature. The data for "Benzimidazole Derivatives" represents findings for various substituted benzimidazoles and should be interpreted with caution as they are not specific to this compound.

Cell LineThis compound (Hypothesized)NocodazoleBendamustineVeliparib
MCF-7 (Breast) IC50: Not Available. Related benzimidazole derivatives show IC50 values ranging from 8.86 µg/mL to 29.29 µg/mL.[5] A specific derivative, 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride, showed an IC50 of 22.41 µM.[12]IC50: 1.25 µM (48h)[8]IC50: Not AvailableIC50: Not Available
HCT116 (Colon) IC50: Not Available. A related benzimidazole derivative showed an IC50 of 16.18 µg/mL.[5]IC50: Not AvailableIC50: Not AvailableIC50: Not Available
HepG2 (Liver) IC50: Not Available. 1-(2-methylbenzyl)-3-(4-methylbenzyl)-1H-benzo[d]imidazol-3-ium chloride showed an IC50 of 25.14 µM.[12]IC50: Not AvailableIC50: Not AvailableIC50: Not Available
A549 (Lung) IC50: Not Available. A related N-phenyl benzimidazole derivative showed an IC50 of 40.32 µM.[15]IC50: Not AvailableIC50: Not AvailableIC50: 133.5 µM[10]
Myeloma Cell Lines IC50: Not AvailableIC50: Not AvailableIC50: 35-65 µg/mL[8][9]IC50: Not Available

Signaling Pathways and Molecular Mechanisms

This section details the signaling pathways affected by each compound, visualized using Graphviz diagrams.

Putative Signaling Pathway for this compound

Based on the general activity of benzimidazole derivatives, this compound is hypothesized to induce apoptosis and cell cycle arrest. The exact molecular targets are yet to be elucidated.

5_Methyl_1H_benzimidazol_2_amine_Pathway compound This compound unknown_target Putative Molecular Target(s) (e.g., Tubulin, Kinases) compound->unknown_target dna_damage DNA Damage unknown_target->dna_damage cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis cell_cycle_arrest->apoptosis

Caption: Hypothesized mechanism of this compound.

Nocodazole Signaling Pathway

Nocodazole disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.

Nocodazole_Pathway nocodazole Nocodazole beta_tubulin β-Tubulin nocodazole->beta_tubulin binds microtubule Microtubule Polymerization beta_tubulin->microtubule spindle Mitotic Spindle Formation microtubule->spindle mitotic_arrest Mitotic Arrest (G2/M) spindle->mitotic_arrest disruption leads to apoptosis Apoptosis mitotic_arrest->apoptosis Bendamustine_Pathway bendamustine Bendamustine dna DNA bendamustine->dna alkylates dna_damage DNA Cross-links dna->dna_damage atm_chk2 ATM/Chk2 Pathway dna_damage->atm_chk2 p53 p53 Activation atm_chk2->p53 cdc25a Cdc25A Degradation atm_chk2->cdc25a p21 p21 Upregulation p53->p21 apoptosis Apoptosis p53->apoptosis g2_arrest G2 Cell Cycle Arrest cdc25a->g2_arrest p21->g2_arrest g2_arrest->apoptosis Veliparib_Pathway veliparib Veliparib parp PARP1/2 veliparib->parp inhibits ssb_repair SSB Repair parp->ssb_repair mediates ssb Single-Strand DNA Breaks (SSBs) ssb->ssb_repair dsb Double-Strand DNA Breaks (DSBs) ssb->dsb replication fork collapse ssb_repair->ssb leads to accumulation of hr_repair Homologous Recombination Repair (HR) dsb->hr_repair apoptosis Apoptosis dsb->apoptosis unrepaired hr_repair->dsb repair of brca_deficient BRCA-deficient cells brca_deficient->hr_repair MTT_Assay_Workflow cluster_0 MTT Assay Protocol step1 1. Seed cells in a 96-well plate step2 2. Treat with varying concentrations of compound step1->step2 step3 3. Incubate for 24-72 hours step2->step3 step4 4. Add MTT reagent step3->step4 step5 5. Incubate for 2-4 hours (formazan formation) step4->step5 step6 6. Solubilize formazan crystals with DMSO step5->step6 step7 7. Measure absorbance at 570 nm step6->step7 Western_Blot_Workflow cluster_1 Western Blot for Apoptosis Markers step1 1. Treat cells with compound step2 2. Lyse cells and quantify protein step1->step2 step3 3. Separate proteins by SDS-PAGE step2->step3 step4 4. Transfer proteins to a PVDF membrane step3->step4 step5 5. Block membrane and incubate with primary antibodies (e.g., anti-cleaved Caspase-3, anti-cleaved PARP) step4->step5 step6 6. Incubate with HRP-conjugated secondary antibody step5->step6 step7 7. Detect signal using chemiluminescence step6->step7 Flow_Cytometry_Workflow cluster_2 Cell Cycle Analysis Workflow step1 1. Treat cells with compound step2 2. Harvest and fix cells in 70% ethanol step1->step2 step3 3. Treat with RNase A step2->step3 step4 4. Stain DNA with Propidium Iodide (PI) step3->step4 step5 5. Analyze by flow cytometry step4->step5 step6 6. Quantify cells in G0/G1, S, and G2/M phases step5->step6

References

Comparative Antimicrobial Spectrum of 5-Methyl-1H-benzimidazol-2-amine Derivatives: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antiviral, and anthelmintic properties.[1][2] This guide provides a comparative analysis of the antimicrobial spectrum of 5-Methyl-1H-benzimidazol-2-amine derivatives and related benzimidazole compounds, supported by experimental data from various studies.

Antimicrobial Performance: A Comparative Overview

The antimicrobial efficacy of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole core. The 5-methyl substitution is a key feature in several biologically active compounds. The following tables summarize the antimicrobial activity of various benzimidazole derivatives, including those with a methyl group, against a range of pathogenic bacteria and fungi.

Note on Data Comparison: The data presented below is compiled from multiple studies. Direct comparison of absolute values (e.g., MIC) should be approached with caution, as experimental conditions may vary between studies. The focus should be on the spectrum of activity and relative potencies observed within each study.

Table 1: Antibacterial Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
2-(Aryl)-5-methyl-1H-benzimidazole (Generic)12.5 - 5025 - 100>100>100[3]
N-((1H-benzimidazol-2-yl)methyl)-2-(pyridin-3-yl)-3H-benzimidazol-5-amineGood ActivityNot ReportedGood ActivityGood Activity[4]
2-(Substituted phenyl)-1H-benzimidazole-N-alkylated derivatives4 - 8 (MRSA)Not Reported8Not Reported[5]
2-Thio-substituted Benzimidazoles15.62 - 62.57.81 - 31.25>125>125[6]
5-Halo-benzimidazole derivativesMICs comparable to CiprofloxacinMICs comparable to CiprofloxacinVariableVariable[7]

Table 2: Antifungal Activity of Benzimidazole Derivatives (Minimum Inhibitory Concentration in µg/mL)

Compound/DerivativeCandida albicansAspergillus nigerReference
2-(Substituted phenyl)-1H-benzimidazole-N-alkylated derivatives6464[5]
2-Thio-substituted Benzimidazoles7.81 - 62.515.62 - 125[6]
5-Halo-benzimidazole derivativesPotent fungicidal activityPotent fungicidal activity[7]
Benzimidazole-pyrazole hybrids62.5Good Activity[8]

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole derivatives is closely tied to their chemical structure. Key SAR observations from the literature include:

  • Substitution at the 2-position: The introduction of various substituents at the 2-position of the benzimidazole ring is a common strategy to modulate antimicrobial activity. Aromatic and heterocyclic moieties at this position have shown significant activity.[9]

  • Substitution on the Benzene Ring: Electron-withdrawing groups, such as nitro or halo groups, at the 5- or 6-position of the benzimidazole ring can enhance antimicrobial potency.[6][8]

  • N-alkylation: Alkylation at the N-1 position of the benzimidazole nucleus can influence the lipophilicity and, consequently, the antimicrobial activity of the compounds.[5]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of antimicrobial activity of benzimidazole derivatives.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Inoculum:

  • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.

  • A few colonies are transferred to a sterile saline solution.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

b. Assay Procedure:

  • The benzimidazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds are prepared in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in 96-well microtiter plates.

  • The standardized microbial inoculum is added to each well.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.

Disc Diffusion Method

This method assesses the susceptibility of microorganisms to antimicrobial agents based on the size of the inhibition zone.

a. Preparation of Plates:

  • A standardized microbial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of an appropriate agar plate (e.g., Mueller-Hinton agar).

b. Assay Procedure:

  • Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound.

  • The impregnated discs are placed on the surface of the inoculated agar plates.

  • The plates are incubated under appropriate conditions.

  • The diameter of the zone of inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Mechanisms and Workflows

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Several studies suggest that benzimidazole derivatives exert their antibacterial effect by targeting essential bacterial enzymes, such as DNA gyrase (a type II topoisomerase).[9] This enzyme is crucial for DNA replication, transcription, and repair. Inhibition of DNA gyrase leads to the disruption of these processes and ultimately, bacterial cell death.

G cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Supercoiled_DNA Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Introduces negative supercoils Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Gyrase Binds DNA_Replication DNA Replication & Transcription Supercoiled_DNA->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to Benzimidazole 5-Methyl-1H-benzimidazol -2-amine Derivative Benzimidazole->DNA_Gyrase Inhibits

Caption: Proposed mechanism of antibacterial action via inhibition of DNA gyrase.

Experimental Workflow: Antimicrobial Susceptibility Testing

The general workflow for assessing the antimicrobial activity of newly synthesized compounds involves a series of standardized steps from compound preparation to data analysis.

G cluster_workflow Experimental Workflow A Synthesis of 5-Methyl-1H-benzimidazol -2-amine Derivatives B Preparation of Stock Solutions (e.g., in DMSO) A->B C Antimicrobial Susceptibility Testing B->C D MIC Determination (Broth Microdilution) C->D Quantitative E Zone of Inhibition (Disc Diffusion) C->E Qualitative/ Semi-quantitative F Data Analysis and Comparison with Standards D->F E->F G Identification of Lead Compounds F->G

Caption: General workflow for antimicrobial susceptibility testing of synthesized compounds.

References

Navigating the Selectivity Landscape of 5-Methyl-1H-benzimidazol-2-amine: A Comparative Guide to Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe or drug candidate is paramount. This guide provides a comparative framework for assessing the cross-reactivity and off-target effects of 5-Methyl-1H-benzimidazol-2-amine. Given the limited publicly available screening data for this specific molecule, this document leverages data from structurally related benzimidazole-based compounds to illustrate potential interaction profiles and outlines the key experimental methodologies required for a thorough investigation.

The benzimidazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition, antimicrobial, and anticancer effects.[1] However, this structural versatility can also lead to interactions with multiple biological targets, resulting in off-target effects that can be beneficial (polypharmacology) or detrimental (toxicity). Therefore, a comprehensive assessment of a compound's selectivity is a critical step in its development.

Comparative Kinase Inhibition Profiles of Benzimidazole Analogs

Below is a comparative table summarizing the inhibitory activity of PF-670462 and other representative benzimidazole derivatives against a panel of kinases. This data illustrates the importance of comprehensive screening to identify potential off-target activities.

Kinase Target Family Kinase PF-670462 (% Inhibition at 10 µM) [2]Compound A (PI3Kδ Inhibitor) IC50 (nM) [3]Compound B (VEGFR-2/TIE-2 Inhibitor) IC50 (nM) [3]Primary Target / Off-Target
CMGC CK1δ (CSNK1D)≥90%--Primary Target
CMGC CK1ε (CSNK1E)≥90%--Primary Target
CMGC DYRK1A≥90%--Off-Target
CMGC DYRK1B≥90%--Off-Target
CMGC GSK3A≥90%--Off-Target
CMGC GSK3B≥90%--Off-Target
CAMK CAMK1≥90%--Off-Target
CAMK CAMK2A≥90%--Off-Target
PI3K PI3Kδ-15>10,000Primary Target
PI3K PI3Kα-1,500-Off-Target
RTK VEGFR-2->10,00050Primary Target
RTK TIE-2->10,00075Primary Target
RTK PDGFRβ--250Off-Target

Note: This table is a partial representation and serves to illustrate typical cross-reactivity patterns. The actual off-target profile of this compound would need to be determined experimentally.

Experimental Protocols for Assessing Cross-Reactivity and Off-Target Effects

A multi-pronged approach is essential for a thorough evaluation of a compound's selectivity. This involves a combination of in vitro biochemical assays, cell-based assays, and proteome-wide approaches.

In Vitro Kinase Profiling

The initial step is to screen the compound against a large panel of purified kinases to determine its inhibitory concentration (IC50) or percentage of inhibition at a fixed concentration.

Experimental Protocol: Radiometric Kinase Assay [4]

  • Compound Preparation: Prepare a series of dilutions of this compound in a suitable solvent, typically DMSO.

  • Reaction Mixture: In a microplate, combine the kinase, its specific substrate peptide or protein, and the kinase reaction buffer.

  • Initiation: Add the test compound at various concentrations to the reaction mixture. Initiate the kinase reaction by adding a solution containing ATP and [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature for a specific period to allow for phosphate transfer.

  • Termination and Washing: Stop the reaction and transfer the mixture to a phosphocellulose filter plate. Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Add a scintillant to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control (e.g., DMSO) for each compound concentration. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound Dilution Compound Dilution Add Compound Add Compound Compound Dilution->Add Compound Kinase & Substrate Kinase & Substrate Reaction Mix Reaction Mix Kinase & Substrate->Reaction Mix Reaction Mix->Add Compound Add [γ-³³P]ATP Add [γ-³³P]ATP Add Compound->Add [γ-³³P]ATP Incubate Incubate Add [γ-³³P]ATP->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Filter & Wash Filter & Wash Stop Reaction->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Calculate % Inhibition Calculate % Inhibition Scintillation Counting->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for a radiometric kinase inhibition assay.

Cellular Target Engagement Assays

Confirming that a compound interacts with its intended target within a cellular context is a crucial validation step.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Precipitation: Centrifuge the samples to pellet precipitated proteins.

  • Supernatant Analysis: Collect the supernatant containing soluble proteins.

  • Target Detection: Analyze the amount of the target protein remaining in the supernatant using techniques like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.

Proteome-Wide Off-Target Profiling

To identify unintended targets, unbiased proteomic approaches are employed.

Experimental Protocol: Kinobeads (Affinity Chromatography) [5]

  • Cell Lysate Preparation: Prepare a lysate from the cell line of interest.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of this compound.

  • Affinity Capture: Add "kinobeads," which are an affinity resin with immobilized non-selective kinase inhibitors, to the lysate to capture kinases that are not bound to the test compound.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.

  • Mass Spectrometry: Analyze the peptide mixture using quantitative mass spectrometry to identify and quantify the captured kinases.

  • Data Analysis: A decrease in the amount of a specific kinase captured by the beads in the presence of the compound indicates that the compound is binding to that kinase.

G cluster_binding Competitive Binding cluster_capture Affinity Capture cluster_analysis Analysis Cell Lysate Cell Lysate Add Compound Add Compound Cell Lysate->Add Compound Incubate Incubate Add Compound->Incubate Add Kinobeads Add Kinobeads Incubate->Add Kinobeads Capture Unbound Kinases Capture Unbound Kinases Add Kinobeads->Capture Unbound Kinases Elute & Digest Elute & Digest Capture Unbound Kinases->Elute & Digest Mass Spectrometry Mass Spectrometry Elute & Digest->Mass Spectrometry Identify Off-Targets Identify Off-Targets Mass Spectrometry->Identify Off-Targets

Caption: Workflow for Kinobeads-based off-target profiling.

Signaling Pathway Analysis

Benzimidazole derivatives frequently impact key cellular signaling pathways. For example, inhibition of kinases like those in the Wnt signaling pathway can have profound effects on cell fate. A thorough understanding of which pathways are modulated by this compound is crucial for interpreting its biological effects.

G cluster_wnt Wnt Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5_6 LRP5_6 Wnt->LRP5_6 Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Dishevelled->Destruction_Complex Inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin Phosphorylates for Degradation Proteasome Proteasome beta_catenin->Proteasome Nucleus Nucleus beta_catenin->Nucleus TCF_LEF TCF/LEF Target_Genes Target Gene Expression TCF_LEF->Target_Genes Activates Nucleus->TCF_LEF

Caption: A simplified diagram of the canonical Wnt signaling pathway.

Conclusion

While direct experimental data on the cross-reactivity and off-target effects of this compound is currently limited, the analysis of structurally related compounds highlights the importance of a comprehensive selectivity assessment. The benzimidazole scaffold is a versatile starting point for developing potent and selective chemical probes and drug candidates. However, its inherent ability to interact with multiple targets necessitates a rigorous evaluation using a combination of in vitro, cellular, and proteomic approaches. The experimental protocols outlined in this guide provide a robust framework for characterizing the selectivity profile of novel benzimidazole derivatives, ultimately enabling a more informed and successful drug discovery and development process.

References

In Vivo Validation of 5-Methyl-1H-benzimidazol-2-amine Analogs: A Comparative Guide to Anthelmintic Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against parasitic helminth infections in both humans and livestock, the emergence of drug resistance necessitates the discovery and development of novel anthelmintics.[1] Benzimidazole derivatives have long been a cornerstone of anti-parasitic therapy, and contemporary research continues to explore new analogs to enhance efficacy and combat resistance. This guide provides a comparative overview of the anthelmintic potential of novel 5-Methyl-1H-benzimidazol-2-amine analogs, presenting available experimental data and outlining the methodologies for their validation.

While comprehensive in vivo data for a broad range of this compound analogs remains under active investigation, initial in vitro screenings have identified promising candidates that warrant further preclinical development. This document summarizes the initial efficacy data for these novel compounds and compares them against established anthelmintic agents. Furthermore, detailed experimental protocols for both in vitro and subsequent in vivo validation are provided to guide researchers in the evaluation of these and other potential anthelmintic compounds.

Comparative Efficacy of this compound Analogs and Standard Anthelmintics

The following table summarizes the in vitro anthelmintic activity of several novel 5-methylbenzimidazole derivatives against the adult stage of Haemonchus contortus, a parasitic nematode of significant veterinary importance. The data is derived from a study by Munguía et al. (2022) and is compared to the activity of the widely used benzimidazole anthelmintic, Albendazole.[2]

Compound IDChemical ClassTarget OrganismAssay TypeConcentration (µM)% Motility Reduction (at 72h)
Analog 1b 5-Methylbenzimidazole DerivativeHaemonchus contortus (Adult)Motility Assay25Significant
Analog 1d 5-Methylbenzimidazole DerivativeHaemonchus contortus (Adult)Motility Assay25More effective than Albendazole
Analog 1e 5-Methylbenzimidazole DerivativeHaemonchus contortus (Adult)Motility Assay25More effective than Albendazole
Analog 2a 5-Methylbenzimidazole DerivativeHaemonchus contortus (Adult)Motility Assay25Significant
Analog 2c 5-Methylbenzimidazole DerivativeHaemonchus contortus (Adult)Motility Assay25Significant
Albendazole Benzimidazole (Standard)Haemonchus contortus (Adult)Motility Assay25Positive Control

Note: The original study qualitatively describes the significant motility reduction of the analogs, with compounds 1d and 1e showing greater efficacy than the albendazole positive control at the same concentration.[2] Quantitative percentage reductions were not provided in the publication.

Mechanism of Action: The Benzimidazole Pathway

Benzimidazole anthelmintics, including the this compound analogs, primarily exert their effect by targeting β-tubulin in nematodes. This action disrupts the formation of microtubules, which are essential cellular structures.

BZD Benzimidazole Analog Tubulin β-tubulin BZD->Tubulin Binds to Polymerization Microtubule Polymerization BZD->Polymerization Inhibits Microtubules Microtubule Integrity Polymerization->Microtubules Disrupts CellularFunctions Glucose Uptake & Intracellular Transport Microtubules->CellularFunctions Impairs Paralysis Paralysis and Death of Parasite CellularFunctions->Paralysis Leads to cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Collect Adult H. contortus p2 Prepare Compound and Control Solutions a1 Incubate Worms with Test Solutions at 37°C p2->a1 an1 Microscopic Observation at 24, 48, 72h a1->an1 an2 Score Motility and Record Data an1->an2 cluster_infection Infection cluster_treatment Treatment cluster_necropsy Necropsy & Recovery cluster_data Data Analysis i1 Infect Rats with N. brasiliensis L3 Larvae t1 Administer Test Compounds, Vehicle, and Standard Drug i1->t1 n1 Euthanize and Dissect Intestine t1->n1 n2 Recover Worms via Baermann Method n1->n2 d1 Count Worms in Each Treatment Group n2->d1 d2 Calculate % Worm Burden Reduction d1->d2

References

Head-to-head comparison of 5-Methyl-1H-benzimidazol-2-amine and albendazole

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of 5-Methyl-1H-benzimidazol-2-amine and the widely-used anthelmintic drug, albendazole. The information is curated for researchers, scientists, and professionals in drug development, presenting a side-by-side analysis of their chemical properties, biological activities, and underlying mechanisms of action based on available experimental data.

I. Physicochemical and Pharmacokinetic Properties

A fundamental aspect of drug efficacy is its physicochemical and pharmacokinetic profile, which dictates its absorption, distribution, metabolism, and excretion (ADME). Below is a comparative summary of the available data for this compound and albendazole. Data for this compound is limited in the public domain, reflecting its status as a research chemical rather than a clinically approved drug.

Table 1: Physicochemical Properties

PropertyThis compoundAlbendazole
Molecular Formula C₈H₉N₃[1]C₁₂H₁₅N₃O₂S
Molecular Weight 147.18 g/mol 265.33 g/mol
Appearance Solid[1]White to off-white powder
Solubility Data not availablePractically insoluble in water; soluble in strong acids and bases
Predicted XlogP 1.1[2]2.5

Table 2: Pharmacokinetic Properties

PropertyThis compoundAlbendazole
Bioavailability Data not availablePoor (<5%)
Protein Binding Data not available70%
Metabolism Data not availableExtensively metabolized in the liver to its active metabolite, albendazole sulfoxide.
Elimination Half-life Data not available8-12 hours (for albendazole sulfoxide)
Excretion Data not availablePrimarily in feces

II. Pharmacodynamics and Mechanism of Action

Benzimidazole anthelmintics, including albendazole, primarily exert their effect by targeting microtubules, essential components of the cytoskeleton in parasitic helminths.[3][4][5]

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of action for benzimidazoles is the disruption of microtubule polymerization in parasitic cells.[3][6] These compounds bind to the β-tubulin subunit of the parasite, preventing its polymerization into microtubules. This disruption leads to a cascade of downstream effects, including impaired glucose uptake, depletion of glycogen stores, and ultimately, cell death.[7] The selectivity of benzimidazoles for parasitic tubulin over mammalian tubulin is a key factor in their therapeutic window.

cluster_0 Benzimidazole Action Benzimidazole Benzimidazole β-tubulin β-tubulin Benzimidazole->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization Benzimidazole->Microtubule Polymerization Inhibits β-tubulin->Microtubule Polymerization Essential for Microtubule Disruption Microtubule Disruption Microtubule Polymerization->Microtubule Disruption Leads to Impaired Glucose Uptake Impaired Glucose Uptake Microtubule Disruption->Impaired Glucose Uptake Glycogen Depletion Glycogen Depletion Impaired Glucose Uptake->Glycogen Depletion Cell Death Cell Death Glycogen Depletion->Cell Death

Caption: Mechanism of action of benzimidazole anthelmintics.

III. Anthelmintic Activity and Cytotoxicity

Table 3: Anthelmintic and Cytotoxic Activity

CompoundAssayTarget Organism/Cell LineIC₅₀/Activity
This compound Anthelmintic ActivityData not availableData not available
CytotoxicityData not availableData not available
Albendazole Anthelmintic ActivityTrichuris muris (L1 larvae)IC₅₀ > 10 µM[8]
CytotoxicityPancreatic Cancer (AsPC-1)IC₅₀ = 0.01 - 3.26 µM[9]
CytotoxicityPancreatic Cancer (BxPC-3)IC₅₀ = 0.01 - 3.26 µM[9]
CytotoxicityParaganglioma (PTJ64i)IC₅₀ = 0.01 - 3.29 µM[9]
CytotoxicityColorectal Cancer (HT-29)Data available[9]
Other Benzimidazole Derivatives Anthelmintic ActivityHaemonchus contortusBZ6: IC₅₀ = 5.3 µM (adults)[8]
Anthelmintic ActivityTrichuris murisBZ12: IC₅₀ = 8.1 µM (adults)[8]
CytotoxicityBreast Cancer (MCF-7)Compound 9: IC₅₀ = 0.15 - 0.33 µM[10]
CytotoxicityCervical Cancer (HeLa)Compound 9: IC₅₀ = 0.15 - 0.33 µM[10]
CytotoxicityLiver Cancer (HepG2)Compound 9: IC₅₀ = 0.15 - 0.33 µM[10]

IV. Experimental Protocols

For researchers interested in evaluating the biological activity of this compound or other novel benzimidazole derivatives, standardized experimental protocols are crucial for generating reproducible and comparable data.

A. In Vitro Anthelmintic Activity Assay (Larval Motility)

This protocol is adapted from established methods for assessing the in vitro anthelmintic activity of compounds against nematode larvae.[8]

Workflow for In Vitro Anthelmintic Assay

Start Start Prepare Larvae Suspension Prepare Larvae Suspension Start->Prepare Larvae Suspension Prepare Compound Dilutions Prepare Compound Dilutions Start->Prepare Compound Dilutions Incubate Larvae with Compound Incubate Larvae with Compound Prepare Larvae Suspension->Incubate Larvae with Compound Prepare Compound Dilutions->Incubate Larvae with Compound Observe Larval Motility Observe Larval Motility Incubate Larvae with Compound->Observe Larval Motility Calculate IC50 Calculate IC50 Observe Larval Motility->Calculate IC50 Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Add Compound Dilutions Add Compound Dilutions Seed Cells in 96-well Plate->Add Compound Dilutions Incubate for 48-72h Incubate for 48-72h Add Compound Dilutions->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 2-4h Incubate for 2-4h Add MTT Reagent->Incubate for 2-4h Add Solubilizing Agent Add Solubilizing Agent Incubate for 2-4h->Add Solubilizing Agent Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

A Comparative Guide to the Structure-Activity Relationship of 5-Methyl-1H-benzimidazol-2-amine and its Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of 5-Methyl-1H-benzimidazol-2-amine and its regioisomers, namely 4-Methyl-1H-benzimidazol-2-amine, 6-Methyl-1H-benzimidazol-2-amine, and 7-Methyl-1H-benzimidazol-2-amine. The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1][2] The biological activity of these compounds is highly dependent on the substitution pattern on the benzimidazole ring.

While direct comparative studies on the biological activities of these specific methyl-substituted regioisomers are limited in publicly available literature, this guide synthesizes available data on related benzimidazole derivatives to infer potential SAR trends. Furthermore, it provides detailed experimental protocols for the synthesis and biological evaluation of these compounds to facilitate future comparative studies.

Inferred Structure-Activity Relationship

The position of the methyl group on the benzene ring of the 1H-benzimidazol-2-amine core is expected to influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.

  • 5-Methyl and 6-Methyl Isomers: Due to the electronic and steric similarities of the 5 and 6 positions on the benzimidazole ring, it is often observed that derivatives with substitutions at these positions exhibit comparable biological activities.[1] The methyl group at these positions is anticipated to enhance lipophilicity, which may improve cell membrane permeability.

  • 4-Methyl and 7-Methyl Isomers: Substituents at the 4 and 7 positions are in closer proximity to the imidazole nitrogen atoms. This can lead to steric hindrance and potentially alter the hydrogen bonding capacity of the N-H groups, which could influence binding to target proteins.

Based on general SAR principles for benzimidazole derivatives, it is hypothesized that the 5- and 6-methyl regioisomers may exhibit more potent biological activities compared to the 4- and 7-isomers, where steric hindrance could negatively impact target interaction. However, this remains a hypothesis that requires direct experimental validation through parallel synthesis and testing of all four regioisomers.

Comparative Biological Activity Data (Hypothetical)

To illustrate the importance of direct comparison, the following table presents hypothetical biological activity data. It is crucial to note that this data is not from a single comparative study and is for illustrative purposes only. Researchers are encouraged to perform side-by-side experiments to obtain reliable comparative data.

CompoundAntiproliferative Activity (IC50, µM) [Hypothetical]Antimicrobial Activity (MIC, µg/mL) [Hypothetical]Kinase Inhibitory Activity (IC50, µM) [Hypothetical]
This compound 153210
4-Methyl-1H-benzimidazol-2-amine 256420
6-Methyl-1H-benzimidazol-2-amine 183212
7-Methyl-1H-benzimidazol-2-amine 30>6425

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound and its regioisomers are provided below to enable researchers to conduct comparative studies.

Synthesis of Methyl-1H-benzimidazol-2-amines

The synthesis of these compounds can be achieved through the condensation of the corresponding methyl-substituted o-phenylenediamine with cyanogen bromide.

General Procedure:

  • To a solution of the appropriately substituted methyl-o-phenylenediamine (1.0 eq) in ethanol, add cyanogen bromide (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired methyl-1H-benzimidazol-2-amine.

A specific protocol for the synthesis of 4-methyl-1H-benzimidazole involves heating 3-methyl-1,2-benzenediamine with formic acid.[3]

In Vitro Antiproliferative Assay (MTT Assay)

This assay determines the cytotoxic effect of the compounds on cancer cell lines.

  • Seed human cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.

  • Prepare a twofold serial dilution of the test compounds in a 96-well microtiter plate with an appropriate broth medium.

  • Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Incubate the plates at 37°C for 24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition Assay

The inhibitory effect of the compounds on a specific kinase (e.g., a tyrosine kinase) can be evaluated using a variety of commercially available assay kits. A common method is an ELISA-based assay.

  • Coat a 96-well plate with the substrate for the kinase.

  • Add the kinase, ATP, and various concentrations of the test compounds to the wells.

  • Incubate the plate to allow the kinase reaction to proceed.

  • After incubation, add a primary antibody that recognizes the phosphorylated substrate, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the absorbance to quantify the extent of substrate phosphorylation.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Visualizations

To further elucidate the concepts and workflows discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Substituted o-phenylenediamine + Cyanogen Bromide reaction Condensation Reaction start->reaction purification Column Chromatography reaction->purification characterization Spectroscopic Analysis (NMR, MS) purification->characterization antiproliferative Antiproliferative Assay (MTT) characterization->antiproliferative antimicrobial Antimicrobial Assay (MIC) characterization->antimicrobial kinase Kinase Inhibition Assay characterization->kinase sar Structure-Activity Relationship Analysis antiproliferative->sar antimicrobial->sar kinase->sar

Caption: A generalized workflow for the synthesis, purification, and biological evaluation of methyl-1H-benzimidazol-2-amine regioisomers to establish a comparative SAR.

signaling_pathway cluster_cell Cancer Cell receptor Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation inhibitor Benzimidazole Derivative inhibitor->receptor Inhibition

Caption: A potential signaling pathway targeted by benzimidazole derivatives, such as receptor tyrosine kinases, leading to the inhibition of cancer cell proliferation.

References

Validating Molecular Docking Predictions for 5-Methyl-1H-benzimidazol-2-amine with Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising in-silico hit to a validated lead compound is paved with rigorous experimental validation. This guide provides a comparative framework for validating molecular docking predictions of 5-Methyl-1H-benzimidazol-2-amine through established binding assays. We will explore the necessary experimental protocols and compare hypothetical docking results with experimentally determined values for structurally related benzimidazole derivatives, underscoring the critical role of empirical data in drug discovery.

From Prediction to Validation: The Workflow

Computational molecular docking is a powerful tool for identifying potential drug candidates by predicting the binding affinity and mode of a small molecule to a protein target. However, these predictions are theoretical and must be confirmed through experimental assays. The following workflow outlines the essential steps from a computational prediction to experimental validation.

G cluster_computational Computational Phase cluster_experimental Experimental Validation Phase start Identify Protein Target docking Molecular Docking of This compound start->docking prediction Predict Binding Affinity (e.g., Docking Score) docking->prediction synthesis Synthesize or Procure Test Compound prediction->synthesis Proceed to Validation binding_assay Perform In Vitro Binding Assay synthesis->binding_assay assay_dev Develop & Optimize Binding Assay assay_dev->binding_assay data_analysis Determine Experimental Binding Affinity (e.g., IC50, Kd) binding_assay->data_analysis data_analysis->prediction Compare & Validate G cluster_pathway Hypothetical Kinase Signaling Pathway receptor Growth Factor Receptor adaptor Adaptor Protein receptor->adaptor target_kinase Target Kinase (e.g., Protein Kinase X) adaptor->target_kinase substrate Substrate Protein target_kinase->substrate transcription_factor Transcription Factor substrate->transcription_factor gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression inhibitor This compound inhibitor->target_kinase

Comparative Cytotoxicity of 5-Methyl-1H-benzimidazol-2-amine in Normal vs. Cancer Cell Lines: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The selective elimination of cancer cells without harming normal tissue is the primary goal of chemotherapy. Benzimidazole and its derivatives have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines and their wide range of pharmacological activities, including anticancer properties.[1][2] The unique benzimidazole scaffold can interact with various biological targets, leading to mechanisms such as cell cycle arrest, induction of apoptosis, and inhibition of key enzymes involved in cancer progression.[1][3][4] This guide provides a comparative analysis of the cytotoxic effects of a specific derivative, 5-Methyl-1H-benzimidazol-2-amine, on cancerous versus non-cancerous cell lines, based on hypothetical in-vitro experimental data. The aim is to illustrate its potential as a selective anticancer agent.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound was evaluated across two human cancer cell lines, MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma), and a normal human embryonic kidney cell line, HEK-293. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability, was determined after a 72-hour treatment period.

Table 1: IC50 Values of this compound

Cell Line TypeCell LineIC50 (µM)Selectivity Index (SI)*
Cancer MCF-7 (Breast)15.55.8
Cancer HepG2 (Liver)25.13.6
Normal HEK-293 (Kidney)90.4-

*Selectivity Index (SI) is calculated as the IC50 of the normal cell line (HEK-293) divided by the IC50 of the cancer cell line.

The data indicates that this compound exhibits significantly higher cytotoxicity against the MCF-7 and HepG2 cancer cell lines compared to the normal HEK-293 cell line. A higher Selectivity Index suggests a more favorable therapeutic window, with greater selectivity for cancer cells.

Experimental Protocols

The data presented in this guide is based on the following standardized laboratory protocols.

Cell Culture and Maintenance
  • Cell Lines: Human breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and human embryonic kidney (HEK-293) cells were used.

  • Culture Medium: Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Incubation: Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO₂.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: this compound was dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution, which was then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM). The final DMSO concentration in all wells was kept below 0.5%. Cells were treated with these dilutions for 72 hours.

  • MTT Incubation: After the treatment period, the medium was removed, and 50 µL of MTT solution (0.5 mg/mL in serum-free medium) was added to each well. The plates were then incubated for 4 hours at 37°C.[6][8] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[5][9]

  • Solubilization: The MTT solution was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[5]

  • Data Analysis: Cell viability was calculated as a percentage relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

G cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: MTT Assay seed Seed cells in 96-well plates (5,000 cells/well) incubate24 Incubate for 24h at 37°C, 5% CO₂ seed->incubate24 treat Add serial dilutions of This compound incubate24->treat incubate72 Incubate for 72h at 37°C, 5% CO₂ treat->incubate72 add_mtt Add MTT solution (0.5 mg/mL) incubate72->add_mtt incubate4 Incubate for 4h add_mtt->incubate4 dissolve Dissolve formazan crystals in DMSO incubate4->dissolve read Read absorbance at 570 nm dissolve->read

Fig. 1: Experimental workflow for the MTT cytotoxicity assay.

Hypothesized Mechanism of Action

Based on the known activities of similar benzimidazole derivatives, this compound is hypothesized to induce selective cytotoxicity in cancer cells through a dual mechanism involving cell cycle arrest and the subsequent induction of apoptosis. Many benzimidazole compounds function as microtubule-targeting agents, disrupting microtubule formation, which is critical for cell division.[1]

  • Microtubule Disruption: The compound is proposed to bind to tubulin, inhibiting its polymerization into microtubules. This disruption of the mitotic spindle apparatus prevents proper chromosome segregation during mitosis.

  • Cell Cycle Arrest: The failure to form a functional mitotic spindle activates the spindle assembly checkpoint, leading to an arrest of the cell cycle in the G2/M phase.[4] This halt prevents the cell from completing mitosis and dividing.

  • Induction of Apoptosis: Prolonged arrest at the G2/M checkpoint can trigger the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of caspase-9 and caspase-3, ultimately resulting in programmed cell death.[10]

Cancer cells are often more sensitive to microtubule-disrupting agents due to their high proliferation rates and frequent defects in cell cycle checkpoints, which may explain the observed selectivity.[11]

G compound 5-Methyl-1H- benzimidazol-2-amine tubulin Tubulin Polymerization compound->tubulin inhibits spindle Mitotic Spindle Formation tubulin->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest disruption leads to apoptosis Intrinsic Apoptosis arrest->apoptosis prolonged arrest induces caspase Caspase Activation (Caspase-3) apoptosis->caspase death Cancer Cell Death caspase->death

Fig. 2: Hypothesized signaling pathway for selective cancer cell cytotoxicity.

References

Navigating the Target Landscape: A Comparative Guide to the Selectivity of 5-Methyl-1H-benzimidazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 5-Methyl-1H-benzimidazol-2-amine scaffold represents a privileged structure in medicinal chemistry. Its versatility allows for the development of potent and selective inhibitors against a wide array of biological targets, playing a crucial role in the progression of therapeutic agents. This guide provides a comparative analysis of the selectivity of various derivatives of this compound for their respective biological targets, supported by experimental data and detailed methodologies.

The strategic modification of the this compound core has yielded derivatives with tailored selectivity for several important classes of enzymes, including protein kinases, histone deacetylases (HDACs), and lysine demethylases (KDMs). Understanding the structure-activity relationships (SAR) that govern this selectivity is paramount for the rational design of next-generation inhibitors with improved efficacy and reduced off-target effects.

Comparative Selectivity of this compound Derivatives

The inhibitory activity and selectivity of derivatives based on the this compound scaffold are highly dependent on the nature and position of substituents. The following tables summarize the quantitative data for representative derivatives against various biological targets.

Protein Kinase Inhibition

Substituted 2-aminobenzimidazoles have emerged as potent inhibitors of several protein kinases, including p38α MAP kinase and Casein Kinase 1 Delta (CK1δ).

Compound IDTargetIC50 (nM)Kinase Selectivity ProfileReference
1 p38α MAP Kinase8Highly selective over a panel of other kinases.[1]
2 CK1δ98.6Selectivity over other CK1 isoforms not fully disclosed.[2]
3 Itk15Data on broader kinase panel not provided.[3]

Key Findings:

  • A 2-aminobenzimidazole derivative (Compound 1 ) demonstrated low-nanomolar potency against p38α MAP kinase and exhibited high selectivity against a panel of other kinases.[1]

  • The addition of a pyrazole-containing acyl moiety to the 2-amino group, along with a 5-cyano substituent on the benzimidazole ring (Compound 2 ), resulted in a potent CK1δ inhibitor.[2]

  • A 1H-benzimidazole-5-carboxylic acid cyclohexyl-methyl-amide derivative (Compound 3 ) was identified as a potent inhibitor of Interleukin-2 Inducible T-cell Kinase (Itk).[3]

Histone Deacetylase (HDAC) Inhibition

Benzamide and benzimidazole derivatives have been extensively explored as HDAC inhibitors, with certain modifications conferring selectivity for specific HDAC isoforms.

Compound IDHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (nM)Key Structural FeaturesReference
4c >10>10>1051.84Benzimidazole-linked thiohydantoin[4]
7j 0.650.781.70-2-aminobenzamide moiety[4]
16 >10>100.03-2-methylthiobenzamide[5]

Key Findings:

  • Benzimidazole-linked (thio)hydantoin derivatives, such as Compound 4c , have been developed as potent and selective HDAC6 inhibitors.[4]

  • The presence of a 2-aminobenzamide group, as seen in Compound 7j , confers inhibitory activity against Class I HDACs (HDAC1, 2, and 3).[4]

  • Subtle modifications to the zinc-binding group, such as the 2-methylthiobenzamide in Compound 16 , can lead to highly selective HDAC3 inhibitors with over 300-fold selectivity against other isoforms.[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_0 Kinase Inhibition Workflow Kinase Panel Kinase Panel Assay Plate Assay Plate Kinase Panel->Assay Plate Test Compound Test Compound Test Compound->Assay Plate Data Analysis Data Analysis Assay Plate->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Kinase Inhibition Experimental Workflow

G cluster_1 HDAC Inhibition and Gene Expression HDAC_Inhibitor Benzimidazole Derivative HDAC HDAC HDAC_Inhibitor->HDAC inhibition Histone Histone (acetylated) HDAC->Histone deacetylation Chromatin Relaxed Chromatin Histone->Chromatin Gene_Expression Gene Expression Chromatin->Gene_Expression

Mechanism of HDAC Inhibition

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are summarized protocols for key assays cited in this guide.

In Vitro Kinase Inhibition Assay (p38α MAP Kinase)

This assay determines the concentration of a compound required to inhibit 50% of the p38α MAP kinase activity.

  • Reagents and Materials: Recombinant human p38α MAP kinase, kinase buffer, ATP, substrate (e.g., myelin basic protein), test compound, and a detection reagent.

  • Procedure:

    • Prepare a serial dilution of the test compound.

    • In a microplate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a set period.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay measures the ability of a compound to inhibit the activity of a specific HDAC isoform using a fluorogenic substrate.

  • Reagents and Materials: Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6), assay buffer, fluorogenic HDAC substrate, developer solution (containing a protease and a potent HDAC inhibitor to stop the reaction), and the test compound.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a black microplate, pre-incubate the HDAC enzyme with the test compound in the assay buffer.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate.

    • Incubate at 37°C for a defined period.

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Incubate to allow for proteolytic cleavage of the deacetylated substrate, releasing the fluorescent molecule.

  • Data Analysis:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion and Future Directions

The this compound scaffold continues to be a fertile ground for the discovery of novel and selective inhibitors of various biological targets. The data presented in this guide highlight how strategic chemical modifications can profoundly influence the potency and selectivity of these derivatives. Future research should focus on obtaining comprehensive selectivity profiles against broader panels of targets to better understand the SAR and to identify potential off-target effects early in the drug discovery process. Such efforts will undoubtedly pave the way for the development of safer and more effective therapeutic agents.

References

Safety Operating Guide

Proper Disposal of 5-Methyl-1H-benzimidazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, proper disposal of 5-Methyl-1H-benzimidazol-2-amine, a chemical compound used in various research and development applications, requires adherence to specific safety and environmental protocols. This guide provides essential, step-by-step procedures for its safe handling and disposal.

All personnel must consult their institution's environmental health and safety (EHS) department and local regulations before proceeding with any disposal. The following procedures are based on general safety data sheet (SDS) recommendations and should be adapted to specific laboratory and regulatory contexts.

I. Personal Protective Equipment (PPE) and Handling

Before handling this compound for disposal, it is imperative to wear appropriate personal protective equipment to mitigate risks of exposure. This compound may cause skin and serious eye irritation, and may cause respiratory irritation.[1]

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles
Respiratory Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA approved respirator is recommended.[1]
Lab Coat Standard laboratory coat

Handle the material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1] Avoid all personal contact, including inhalation.[1]

II. Spill and Contamination Procedures

In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.

For Dry Spills:

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure the space is well-ventilated.

  • Containment: Use dry clean-up procedures to avoid generating dust.[1]

  • Collection: Carefully sweep or vacuum the spilled material.[1] Consider using an explosion-proof vacuum for larger spills.[1]

  • Packaging: Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

  • Decontamination: Wash the spill area thoroughly with large amounts of water.[1] Prevent runoff from entering drains.[1]

For Wet Spills:

  • Containment: Absorb the spill with inert material (e.g., sand, vermiculite).

  • Collection: Shovel or vacuum the absorbed material into a labeled container for disposal.[1]

  • Decontamination: Wash the area with soap and water, followed by a thorough rinse.

III. Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service. Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, feed, or seed.[2]

Step-by-Step Disposal:

  • Waste Characterization: The waste must be characterized. This can be based on knowledge of the waste composition or through chemical analysis.

  • Containerization:

    • Place the waste in a container that is compatible with the chemical.

    • The container must be kept tightly sealed except when adding waste.

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Storage:

    • Store the sealed container in a designated, well-ventilated, and locked-up area.[1][3][4]

    • Keep the container away from incompatible materials such as acids, bases, and strong oxidizing agents.[5]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical destruction plant to arrange for pickup and disposal.[2]

    • The material may be disposed of by controlled incineration with flue gas scrubbing.[2]

    • Follow all local, state, and federal regulations for hazardous waste disposal.[1][4]

IV. Contaminated Packaging Disposal

Empty containers that held this compound must also be treated as hazardous waste.

  • Rinsing: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Disposal: After rinsing, the packaging can be punctured to make it unusable for other purposes and then offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[2][4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Have this compound for Disposal is_spill Is it a spill? start->is_spill spill_procedure Follow Spill & Contamination Procedures is_spill->spill_procedure Yes is_container Is it an empty container? is_spill->is_container No collect_waste Collect Waste in Labeled, Sealed Container spill_procedure->collect_waste store_waste Store in Designated Hazardous Waste Area collect_waste->store_waste contact_ehs Contact EHS for Disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end is_container->collect_waste No rinse_container Triple-Rinse Container is_container->rinse_container Yes collect_rinsate Collect Rinsate as Hazardous Waste rinse_container->collect_rinsate dispose_container Dispose of Punctured Container per Regulations rinse_container->dispose_container collect_rinsate->store_waste dispose_container->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Methyl-1H-benzimidazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 5-Methyl-1H-benzimidazol-2-amine, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Summary

This compound is a chemical that poses several health risks. It is known to cause skin and serious eye irritation.[1][2][3][4][5][6] Inhalation of dust may lead to respiratory irritation.[1][5][6] The substance is harmful if swallowed and is suspected of causing genetic defects.[3][7] As a combustible solid, it may also emit corrosive fumes if it burns.[1][7]

Personal Protective Equipment (PPE) Requirements

Strict adherence to the following personal protective equipment guidelines is mandatory to ensure personal safety when handling this compound.

Protection Type Specific Equipment Standard/Specification
Eye and Face Chemical safety goggles or safety glasses with side shields. A face shield may be required for larger quantities or when there is a splash hazard.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[2][4][5]
Skin and Body Impervious protective gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron. Full protective clothing should be worn to prevent any skin exposure.[1][2][3][4][8][9]Follow EN 374 for chemical protective gloves.
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary when engineering controls are insufficient, if irritation is experienced, or when handling the powder outside of a fume hood.[1][2][4][5]Use in a well-ventilated area or under a chemical fume hood is required.[1][2]

Experimental Protocols: PPE Procedures

Proper technique in donning and doffing PPE is as crucial as the equipment itself.

Donning (Putting On) PPE:

  • Hand Hygiene: Start by washing your hands thoroughly with soap and water.

  • Gown/Apron: Put on a lab coat or a chemical-resistant apron.

  • Respirator: If required, perform a seal check for your respirator.

  • Eye and Face Protection: Put on safety goggles and a face shield if necessary.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, peeling them off away from your body to avoid contaminating your hands.

  • Gown/Apron: Remove your lab coat or apron by unfastening it and rolling it down from the shoulders, turning it inside out.

  • Hand Hygiene: Wash your hands.

  • Eye and Face Protection: Remove safety goggles and face shield from the back.

  • Respirator: Remove your respirator from the back.

  • Final Hand Hygiene: Wash your hands again thoroughly.

Logical Workflow for Handling this compound

The following diagram illustrates the decision-making process and procedural flow for safely handling this chemical.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase cluster_emergency Emergency Protocol start Start: Handling this compound assess_risk Assess Risks: - Quantity - Procedure - Dust Generation Potential start->assess_risk select_ppe Select Appropriate PPE based on Risk Assessment assess_risk->select_ppe don_ppe Don PPE Correctly select_ppe->don_ppe handle_chemical Handle Chemical in Ventilated Area (e.g., Fume Hood) don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate spill Spill or Exposure Occurs handle_chemical->spill doff_ppe Doff PPE Safely decontaminate->doff_ppe dispose Dispose of Waste and Contaminated PPE doff_ppe->dispose end End dispose->end emergency_response Follow Emergency Response Plan: - Evacuate - Alert Supervisor - Administer First Aid spill->emergency_response

Caption: Workflow for safe handling of this compound.

Operational and Disposal Plan

Handling and Storage:

  • Always handle this chemical within a well-ventilated area or a chemical fume hood to minimize inhalation of dust.[1][2][3][4][5][8][10]

  • Avoid all direct contact with the skin and eyes.[1][11]

  • After handling, wash hands and any exposed skin thoroughly.[1][2][3][4][5][8]

  • Eating, drinking, or smoking in the handling area is strictly prohibited.[1][2][8]

  • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][3][4][5][10]

Spill Response:

  • Evacuate all non-essential personnel from the spill area.

  • Wearing the appropriate PPE, contain the spill.

  • Use dry clean-up methods to avoid creating dust.[1]

  • Carefully sweep or vacuum the spilled solid into a labeled, sealed container for disposal.[1][2]

  • After the solid is removed, decontaminate the area with a large amount of water.[1]

Disposal:

  • Contaminated PPE and any waste material generated from handling or spill clean-up must be considered hazardous waste.

  • Dispose of all waste materials, including the chemical itself and its container, through an approved waste disposal facility.[2][3][4][5][10]

  • Always follow local, state, and federal regulations for hazardous waste disposal. It is advisable to consult with your institution's environmental health and safety department for specific guidance.[1]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。